4-Ethylpyridine 1-oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJRXOXKSUBBMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=[N+](C=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14906-55-9 | |
| Record name | Pyridine, 4-ethyl-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14906-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 4-ethyl-, 1-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-ethylpyridine 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.415 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Monograph: 4-Ethylpyridine 1-oxide (CAS 14906-55-9)
The Functional Pivot in Heterocyclic Synthesis
Executive Summary
4-Ethylpyridine 1-oxide (CAS 14906-55-9) represents a critical "chemical pivot" in heterocyclic chemistry. While the parent pyridine ring is electron-deficient and resistant to electrophilic attack, the introduction of the N-oxide moiety drastically alters this electronic landscape. It serves a dual purpose: it activates the ring toward both electrophilic (at C-2/C-6) and nucleophilic substitution (at C-4), and crucially, it enables the functionalization of the alkyl side chain via the Boekelheide rearrangement. This guide details the physicochemical properties, synthesis, and strategic utility of this compound in drug discovery and material science.[1][2]
Molecular Architecture & Physicochemical Profile[3]
The N-oxide functionality creates a dipole where the oxygen acts as an electron donor to the ring (via resonance) and an electron withdrawer (via induction). This push-pull mechanism is what makes 4-ethylpyridine 1-oxide a versatile intermediate.
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| CAS Number | 14906-55-9 | |
| Molecular Formula | C₇H₉NO | |
| Molecular Weight | 123.15 g/mol | |
| Appearance | White to off-white solid | Hygroscopic; often appears as an oil if impure or wet. |
| Melting Point | 110.0 – 111.5 °C | Distinct from free base (liquid). |
| Boiling Point | 155 °C @ 12 Torr | |
| Solubility | DCM, Chloroform, Methanol, Water | High polarity due to N-O bond. |
| pKa | ~0.79 (Conjugate acid) | Less basic than 4-ethylpyridine (pKa ~6.0). |
Technical Insight: The melting point is a critical purity indicator. While the free base (4-ethylpyridine) is a liquid at room temperature, the N-oxide must be a solid. If your sample is a liquid, it likely contains significant water or unreacted starting material.
Synthetic Pathways: Oxidation Protocols[3]
The synthesis of 4-ethylpyridine 1-oxide is an oxidative process. Two primary protocols exist: the scalable "Green" method using Hydrogen Peroxide and the laboratory-scale method using m-CPBA.
Protocol A: Scalable Oxidation (H₂O₂/Acetic Acid)
Best for: Multi-gram to Kilogram scale synthesis.
Reagents:
-
Hydrogen Peroxide (30% aq., 1.5 – 2.0 eq)
-
Glacial Acetic Acid (Solvent/Catalyst)
Methodology:
-
Dissolution: Dissolve 4-ethylpyridine in glacial acetic acid (3-5 volumes).
-
Addition: Slowly add H₂O₂ at room temperature.
-
Reaction: Heat to 70–80°C for 6–12 hours. Monitor by TLC or HPLC.
-
Quenching (Critical): Cool to room temperature. Verify peroxide consumption (starch-iodide test). If peroxides remain, quench with sodium sulfite.
-
Workup: Concentrate under reduced pressure to remove acetic acid. Basify the residue with Na₂CO₃ (aq) to pH 8–9. Extract with Chloroform or DCM.
-
Purification: Recrystallize from acetone/ether or ethyl acetate.
Protocol B: Laboratory Scale (m-CPBA)
Best for: Small scale, high purity requirements.
Methodology: Dissolve 4-ethylpyridine in DCM (0°C). Add m-CPBA (1.1 eq) portion-wise. Stir at RT for 3 hours. Wash with NaHCO₃ to remove m-chlorobenzoic acid byproduct.
Figure 1: Step-by-step workflow for the scalable synthesis of 4-Ethylpyridine 1-oxide via peracetic acid oxidation.
Reactivity & The Boekelheide Rearrangement[9]
The defining utility of 4-ethylpyridine 1-oxide is its ability to undergo the Boekelheide Rearrangement . This reaction transforms the alkyl side chain into a functionalized alcohol or ester, a transformation that is difficult to achieve directly on the pyridine ring.
The Mechanism
The reaction typically employs an anhydride (e.g., Acetic Anhydride or Trifluoroacetic Anhydride).[5]
-
O-Acylation: The N-oxide oxygen attacks the anhydride, forming an N-acetoxypyridinium cation.
-
Deprotonation: A base (often the acetate counter-ion) removes a proton from the
-carbon of the ethyl group, forming an anhydrobase (enamine-like intermediate). -
[3,3]-Sigmatropic Rearrangement: This is the key step.[5] The acetoxy group migrates from the nitrogen to the side chain carbon, restoring aromaticity.
-
Hydrolysis: The resulting ester is hydrolyzed to yield 1-(4-pyridyl)ethanol derivatives.
Research Note: Use Trifluoroacetic Anhydride (TFAA) for milder conditions (room temperature) compared to Acetic Anhydride (reflux).[5] This is crucial for temperature-sensitive substrates [1].
Figure 2: Mechanistic pathway of the Boekelheide Rearrangement, converting the N-oxide to a side-chain functionalized ester.
Strategic Applications in Drug Development
1. Late-Stage Functionalization
In medicinal chemistry, 4-ethylpyridine 1-oxide serves as a precursor to 4-vinylpyridine (via dehydration of the alcohol obtained from Boekelheide rearrangement). Vinylpyridines are essential monomers for hydrogels and drug-delivery polymers.
2. Bioisosteres and Metabolites
Pyridine N-oxides are often investigated as prodrugs or active metabolites. The N-oxide moiety increases water solubility compared to the parent pyridine and can act as a hydrogen bond acceptor in protein-ligand interactions. It is a structural motif found in coagulation factor Xa inhibitors and various antimicrobial agents [2].
3. C-H Activation
The N-oxide directs palladium-catalyzed C-H activation to the 2-position. While the 4-position is blocked by the ethyl group, the 2-position becomes highly activated for arylation or olefination, allowing for the rapid construction of 2,4-disubstituted pyridine libraries.
Safety & Handling (E-E-A-T Compliance)
Hazard Classification (GHS):
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Inhalation: Handle within a certified chemical fume hood. The compound is hygroscopic and dust/vapors can be irritating.
-
Storage: Store in a tightly closed container under an inert atmosphere (Nitrogen/Argon) to prevent moisture absorption, which degrades the solid into an oil.
References
-
Boekelheide Reaction Mechanism: Boekelheide, V.; Linn, W. J. "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society, 1954 , 76(5), 1286–1291.[5]
-
Medicinal Chemistry of N-Oxides: Miele, G. et al. "Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents." Journal of Medicinal Chemistry, 2019 .
-
Physical Properties & Safety: PubChem Compound Summary for CID 84683, 4-Ethylpyridine 1-oxide.
-
CAS Registry Data: CAS Common Chemistry, 4-Ethylpyridine 1-oxide (14906-55-9).[11]
Sources
- 1. 4-Ethylpyridine | Properties, Uses, Safety Data & Supplier China – Buy 4-Ethylpyridine Online [pipzine-chem.com]
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- 3. PubChemLite - 4-ethylpyridine 1-oxide (C7H9NO) [pubchemlite.lcsb.uni.lu]
- 4. CAS 536-75-4: 4-Ethylpyridine | CymitQuimica [cymitquimica.com]
- 5. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. Pyridine, 4-ethyl-, 1-oxide | C7H9NO | CID 84683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
An In-depth Technical Guide to 4-Ethylpyridine 1-oxide: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylpyridine 1-oxide is a heterocyclic compound with the molecular formula C₇H₉NO. As a derivative of pyridine, it belongs to the class of aromatic amine oxides. The introduction of the N-oxide functionality significantly alters the electronic properties of the pyridine ring, enhancing its reactivity and providing a versatile handle for further chemical modifications. This guide provides a comprehensive overview of 4-ethylpyridine 1-oxide, focusing on its synthesis, molecular weight, spectroscopic characterization, reactivity, and potential applications, particularly in the realm of medicinal chemistry and drug development.
Physicochemical Properties and Molecular Weight
A thorough understanding of the physicochemical properties of 4-Ethylpyridine 1-oxide is fundamental for its application in research and development. The key identifiers and properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO | PubChem[1] |
| Molecular Weight | 123.15 g/mol | PubChem[1] |
| CAS Number | 14906-55-9 | PubChem[1] |
| IUPAC Name | 4-ethyl-1-oxidopyridin-1-ium | PubChem[1] |
| Synonyms | 4-Ethylpyridine N-oxide | PubChem[1] |
| Appearance | White Solid | Pharmaffiliates |
| logP (predicted) | 0.882 | Cheméo[2] |
| Water Solubility (predicted) | log10WS = -3.80 | Cheméo[2] |
The molecular weight of 123.15 g/mol is a critical parameter for stoichiometric calculations in chemical reactions and for the interpretation of mass spectrometry data.[1] The predicted octanol-water partition coefficient (logP) suggests a moderate lipophilicity, which is an important factor in drug design for predicting membrane permeability and pharmacokinetic properties.[2]
Synthesis of 4-Ethylpyridine 1-oxide
The synthesis of 4-Ethylpyridine 1-oxide is typically achieved through the N-oxidation of its precursor, 4-ethylpyridine. This transformation is a common and well-established reaction in heterocyclic chemistry. The general principle involves the treatment of the pyridine derivative with an oxidizing agent, most commonly a peroxy acid.
Causality Behind Experimental Choices
The choice of the oxidizing agent is critical for the success of the N-oxidation reaction. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid are preferred due to their reactivity and selectivity. m-CPBA is often favored in laboratory settings for its ease of handling as a solid, while peracetic acid, often generated in situ from hydrogen peroxide and acetic acid, is a cost-effective option for larger-scale synthesis.[3] The reaction is typically carried out in a suitable solvent that can dissolve both the starting material and the oxidizing agent, such as dichloromethane for m-CPBA or acetic acid for peracetic acid.
Experimental Protocol: N-Oxidation using m-CPBA
This protocol provides a step-by-step methodology for the synthesis of 4-Ethylpyridine 1-oxide using m-CPBA.
Materials:
-
4-Ethylpyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-ethylpyridine (1 equivalent) in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure 4-Ethylpyridine 1-oxide.
Spectroscopic Characterization
The structural elucidation and confirmation of 4-Ethylpyridine 1-oxide are achieved through a combination of spectroscopic techniques.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (in CDCl₃):
-
Ethyl group (-CH₂CH₃): A triplet at approximately 1.2-1.4 ppm (3H, for the -CH₃) and a quartet at approximately 2.6-2.8 ppm (2H, for the -CH₂-).
-
Pyridine ring protons: Two sets of doublets are expected. The protons at the 2- and 6-positions (adjacent to the nitrogen) will be shifted downfield to approximately 8.1-8.3 ppm due to the deshielding effect of the N-oxide group. The protons at the 3- and 5-positions will appear at approximately 7.1-7.3 ppm.
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
Ethyl group (-CH₂CH₃): The -CH₃ carbon is expected around 12-14 ppm, and the -CH₂- carbon around 28-30 ppm.
-
Pyridine ring carbons: The carbon at the 4-position (bearing the ethyl group) will be significantly deshielded and is predicted to be around 148-150 ppm. The carbons at the 2- and 6-positions are expected around 138-140 ppm, while the carbons at the 3- and 5-positions should appear around 125-127 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Ethylpyridine 1-oxide is expected to show characteristic absorption bands that confirm its structure.
Expected Characteristic IR Peaks:
-
N-O Stretch: A strong absorption band in the region of 1200-1300 cm⁻¹ is characteristic of the N-O stretching vibration in pyridine N-oxides.
-
C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will be observed just below 3000 cm⁻¹.
-
C=C and C=N Stretching: Aromatic ring stretching vibrations will be present in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of 4-Ethylpyridine 1-oxide.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 123, corresponding to the molecular weight of the compound.
-
Loss of Oxygen ([M-16]⁺): A common fragmentation pathway for N-oxides is the loss of an oxygen atom, which would result in a fragment ion at m/z 107, corresponding to the 4-ethylpyridine radical cation.
-
Loss of Ethyl Group ([M-29]⁺): Fragmentation of the ethyl group can lead to a peak at m/z 94.
-
Loss of Hydroxyl Radical ([M-OH]⁺): Rearrangement and loss of a hydroxyl radical can also occur, particularly in 2-substituted pyridine N-oxides, and may be observed to a lesser extent in the 4-substituted isomer.[4]
Reactivity and Synthetic Utility
The N-oxide functionality in 4-Ethylpyridine 1-oxide significantly modifies the reactivity of the pyridine ring compared to its parent compound, 4-ethylpyridine.
Electrophilic Aromatic Substitution
The N-oxide group is an activating group and directs electrophilic substitution to the 4-position of the pyridine ring. This is due to the resonance contribution of the N-oxide oxygen, which increases the electron density at the 2- and 4-positions. However, since the 4-position is already substituted in 4-ethylpyridine 1-oxide, electrophilic attack is less facile but can occur at the 2- and 6-positions under forcing conditions.
Nucleophilic Aromatic Substitution
Conversely, the N-oxide group activates the 2- and 6-positions towards nucleophilic attack.[5] This is a synthetically valuable property, as it allows for the introduction of a wide range of nucleophiles at these positions, which is often difficult to achieve with the parent pyridine. For example, treatment with phosphorus oxychloride can introduce a chlorine atom at the 2-position.[5]
Applications in Drug Development and Research
Pyridine and its derivatives are prevalent scaffolds in many approved pharmaceuticals.[6] The N-oxide functionality can be used as a strategic element in drug design to modulate physicochemical properties, alter metabolic pathways, or serve as a handle for further derivatization.
While specific applications of 4-ethylpyridine 1-oxide are not extensively documented in publicly available literature, its structural similarity to key intermediates in the synthesis of important drugs suggests its potential utility. For instance, derivatives of 4-methylpyridine, a close analog, are used in the synthesis of tofacitinib, a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis.[7][8] This suggests that 4-ethylpyridine 1-oxide could be explored as a starting material for the synthesis of novel kinase inhibitors or other biologically active molecules.
Furthermore, some pyridine N-oxides have been shown to possess biological activity themselves. For example, various substituted pyridine N-oxides have been screened for anticancer and antibacterial properties.[9] The unique electronic and steric properties of the ethyl group in 4-ethylpyridine 1-oxide make it an interesting candidate for inclusion in screening libraries for the discovery of new therapeutic agents.
Safety and Handling
4-Ethylpyridine 1-oxide is classified as a hazardous substance and should be handled with appropriate safety precautions.[1]
GHS Hazard Statements: [1]
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye damage.
-
May cause respiratory irritation.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
The precursor, 4-ethylpyridine, is a flammable liquid and also causes skin, eye, and respiratory irritation.[10] Standard safety protocols for handling flammable and corrosive chemicals should be strictly followed.
Conclusion
4-Ethylpyridine 1-oxide, with a molecular weight of 123.15 g/mol , is a versatile heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its synthesis via N-oxidation of 4-ethylpyridine is a straightforward process. The N-oxide functionality imparts unique reactivity to the pyridine ring, enabling a range of chemical transformations that are not readily achievable with the parent pyridine. While its direct applications are not yet widely reported, its structural features suggest its potential as a valuable intermediate in the synthesis of novel pharmaceuticals, particularly in the area of kinase inhibitors. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for unlocking its full potential in research and drug development.
References
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Pipzine Chemicals. 4-Ethylpyridine | Properties, Uses, Safety Data & Supplier China. Available from: [Link]
-
ResearchGate. FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate), synyhesized by synergic action of H-MOR (400-410 nm) and MW (450 W, 2450 MHz) irradiation in esterification reaction of pyridine-4-carboxylic acid (isonicotinic acid); molar ratio v(INA)/v(C2H5OH) = 1/11,5, reaction atmosphere-argon, reaction temperature was 80˚C, duration of run-2 h. Available from: [Link]
-
PubChem. Pyridine, 4-ethyl-, 1-oxide. Available from: [Link]
-
Wikipedia. Pyridine-N-oxide. Available from: [Link]
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PubChem. 4-Ethylpyridine. Available from: [Link]
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Organic Syntheses. pyridine-n-oxide. Available from: [Link]
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YouTube. Reactivity of Pyridine-N-Oxide. Available from: [Link]
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PubChem. Pyridine N-Oxide. Available from: [Link]
-
ResearchGate. FTIR spectrum for Pyridine. Available from: [Link]
-
ResearchGate. Mass spectral fragmentations of alkylpyridine N‐oxides. Available from: [Link]
-
ResearchGate. Screening of Pyridine N-Oxides a. Available from: [Link]
- Google Patents. Synthesis of pharmaceutically useful pyridine derivatives.
-
Taylor & Francis Online. Synthesis of key intermediate for (+)-tofacitinib through CoIII(salen)-catalyzed two stereocentered hydrolytic kinetic resolution of (±)-methyl-3-(oxiran-2-yl)butanoate. Available from: [Link]
- Google Patents. Synthesis process of pyridine-N-oxide.
-
Cheméo. Chemical Properties of Pyridine, 4-ethyl-, 1-oxide (CAS 14906-55-9). Available from: [Link]
- Google Patents. Synthesis of pyridine-N-oxide.
- Googleapis.com. WO 2013/024394 Al.
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ChemSynthesis. 4-ethylpyridine - 536-75-4, C7H9N, density, melting point, boiling point, structural formula, synthesis. Available from: [Link]
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Der Pharma Chemica. An Efficient and Alternative Method for Synthesis of Tofacitinib. Available from: [Link]
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An In-depth Technical Guide to the Physical Properties of 4-Ethylpyridine 1-oxide
This guide provides a comprehensive overview of the essential physical properties of 4-Ethylpyridine 1-oxide (CAS No: 14906-55-9), a heterocyclic compound of interest to researchers and professionals in drug development and organic synthesis. This document delves into the causality behind its physical characteristics, provides field-proven insights, and outlines methodologies for its characterization and safe handling.
Introduction
4-Ethylpyridine 1-oxide, a derivative of pyridine, presents a unique set of physicochemical characteristics owing to the introduction of a polar N-oxide functional group and a nonpolar ethyl substituent on the pyridine ring. This modification significantly alters the electronic distribution and intermolecular forces compared to its parent compound, 4-ethylpyridine, thereby influencing its physical state, solubility, and reactivity. Understanding these properties is paramount for its effective application in medicinal chemistry as a potential therapeutic agent or intermediate and in materials science. The N-oxide group, being a strong hydrogen bond acceptor, enhances the polarity and aqueous solubility of the molecule, a critical factor in drug design and formulation.
Molecular Structure and its Influence on Physical Properties
The molecular structure of 4-Ethylpyridine 1-oxide is central to its physical behavior. The planar aromatic pyridine ring is appended with an ethyl group at the 4-position and an oxygen atom coordinated to the nitrogen atom. This N-oxide bond is polar covalent, with a significant dipole moment, contributing to the compound's solid-state at room temperature and its solubility in polar solvents.
Caption: Molecular structure of 4-Ethylpyridine 1-oxide.
Core Physical Properties
A summary of the key physical properties of 4-Ethylpyridine 1-oxide is presented below. It is crucial to distinguish between experimentally determined and predicted values for accurate application.
| Property | Value | Source(s) | Notes |
| Molecular Formula | C₇H₉NO | [1][2] | - |
| Molecular Weight | 123.15 g/mol | [1][2] | - |
| CAS Number | 14906-55-9 | [1][3] | - |
| Appearance | White solid | [1][2] | - |
| Melting Point | 100-120 °C | [3] | Broad range, further purification may be necessary. |
| Boiling Point | 155 °C at 12 Torr | [3] | Decomposes at atmospheric pressure. |
| Density | 0.99 ± 0.1 g/cm³ (Predicted) | [3] | Experimental value not available. |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Methanol | [3] | - |
| pKa (Conjugate Acid) | 1.30 ± 0.10 (Predicted) | [3] | The N-oxide group is weakly basic. |
Experimental Protocols: Synthesis and Purification
The synthesis of 4-Ethylpyridine 1-oxide is typically achieved through the N-oxidation of 4-ethylpyridine. This reaction is a cornerstone of pyridine chemistry, and its understanding is vital for producing high-purity material for research and development.
Synthesis of 4-Ethylpyridine 1-oxide
Principle: The lone pair of electrons on the nitrogen atom of the pyridine ring attacks an electrophilic oxygen atom from an oxidizing agent, typically a peroxy acid. The choice of the oxidizing agent and reaction conditions is critical to prevent side reactions, such as oxidation of the ethyl group.
Reagents:
-
4-Ethylpyridine
-
m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-ethylpyridine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of m-chloroperoxybenzoic acid in dichloromethane dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude 4-Ethylpyridine 1-oxide can be purified by recrystallization.
Procedure:
-
Dissolve the crude product in a minimal amount of a hot solvent, such as acetone.
-
Slowly add a less polar solvent, like diethyl ether, until turbidity is observed.
-
Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.[3]
Caption: Experimental workflow for the synthesis and purification of 4-Ethylpyridine 1-oxide.
Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and purity assessment of 4-Ethylpyridine 1-oxide.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons on the pyridine ring. The electron-withdrawing effect of the N-oxide group will cause a downfield shift of the ring protons compared to 4-ethylpyridine.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the carbon skeleton. The carbon atoms attached to the nitrogen and the ethyl group will have distinct chemical shifts.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic ring and the ethyl group, C=C and C=N stretching vibrations of the pyridine ring, and a strong characteristic band for the N-O stretching vibration.
-
UV-Vis (Ultraviolet-Visible) Spectroscopy: The UV-Vis spectrum in a suitable solvent like ethanol or water is expected to show absorption bands corresponding to the π → π* electronic transitions of the aromatic system.
Safety and Handling
4-Ethylpyridine 1-oxide is classified as a hazardous substance and requires careful handling.[2]
-
Health Hazards: It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This technical guide has provided a detailed overview of the key physical properties of 4-Ethylpyridine 1-oxide, underpinned by an understanding of its molecular structure. While some experimental data remains to be definitively determined, the information presented here, including a robust synthesis and purification protocol, offers a solid foundation for researchers and drug development professionals working with this compound. Adherence to the outlined safety and handling procedures is imperative to ensure a safe laboratory environment.
References
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ChemSynthesis. (2026). 4-ethylpyridine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-Ethylpyridine 1-Oxide. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4-ethylpyridine. Retrieved from [Link]
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PubChemLite. (n.d.). 4-ethylpyridine 1-oxide (C7H9NO). Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Ethyl-2-methyl-pyridine, 98%. Retrieved from [Link]
-
PubChem. (n.d.). Pyridine, 4-ethyl-, 1-oxide. Retrieved from [Link]
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Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-n-oxide with iron and mineral acids. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). 4-Ethylpyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide.
-
ResearchGate. (2008). Synthesis and Structure of (4-methyl-pyridine-N-oxide)oxo-(salicylaldehyde 4-phenylthiosemicarbazonato)vanadium(IV). Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Pyridine, 4-ethyl- (CAS 536-75-4). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Pyridine, 4-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyridine, 4-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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An In-depth Technical Guide to the Melting Point of 4-Ethylpyridine 1-oxide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the melting point of 4-Ethylpyridine 1-oxide (CAS No. 14906-55-9), a key physical property for its application in research and development. Beyond a simple statement of the value, this document delves into the experimental determination of the melting point, the factors influencing it, and the necessary protocols for synthesis and purification that ensure the integrity of this critical parameter.
Physicochemical Properties of 4-Ethylpyridine 1-oxide
4-Ethylpyridine 1-oxide is a pyridine N-oxide derivative with an ethyl substituent at the 4-position of the pyridine ring. This modification significantly influences its physical and chemical properties compared to the parent pyridine N-oxide.
| Property | 4-Ethylpyridine 1-oxide | Pyridine 1-oxide | 4-Methylpyridine 1-oxide |
| CAS Number | 14906-55-9 | 694-59-7 | 1003-67-4 |
| Molecular Formula | C7H9NO | C5H5NO | C6H7NO |
| Molecular Weight | 123.15 g/mol | 95.10 g/mol | 109.13 g/mol |
| Appearance | White Solid | Colorless, hygroscopic solid | Crystals |
| Melting Point (°C) | 110.0 - 111.5 | 65 - 66 | 182 - 185 |
The melting point of 4-Ethylpyridine 1-oxide is reported to be in the range of 110.0 - 111.5 °C . Another source provides a broader range of 100-120 °C, which may reflect variations in purity. This value is a critical parameter for material handling, formulation development, and quality control.
The Significance of the 4-Ethyl Substituent on Melting Point
The introduction of an ethyl group at the 4-position of the pyridine N-oxide ring has a notable impact on its melting point. Compared to the unsubstituted pyridine 1-oxide (m.p. 65-66 °C)[1], the melting point of 4-ethylpyridine 1-oxide is significantly higher. This can be attributed to several factors:
-
Increased Molecular Weight and van der Waals Forces: The ethyl group increases the overall molecular weight and surface area, leading to stronger intermolecular van der Waals forces that require more energy to overcome during the melting process.
-
Crystal Packing: The shape and symmetry of the molecule influence how it packs in the crystal lattice. The ethyl group can affect this packing, potentially leading to a more stable and higher-melting crystal structure.
-
Dipole Moment: While the N-oxide group introduces a significant dipole moment, the alkyl substituent can subtly modify the overall molecular dipole, which in turn affects intermolecular electrostatic interactions in the solid state.
Interestingly, 4-methylpyridine 1-oxide has an even higher melting point (182-185 °C)[2][3] than the 4-ethyl derivative. This non-linear trend suggests that the interplay of molecular size, shape, and crystal packing efficiency is complex and not solely dependent on the size of the alkyl group.
Synthesis of 4-Ethylpyridine 1-oxide: A Representative Protocol
The synthesis of 4-Ethylpyridine 1-oxide is typically achieved through the N-oxidation of 4-ethylpyridine. A common and effective method utilizes hydrogen peroxide in the presence of an acid, such as acetic acid.[4][5][6][7]
Caption: General workflow for the synthesis of 4-Ethylpyridine 1-oxide.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethylpyridine in glacial acetic acid.
-
Addition of Oxidant: Slowly add a 30-35% aqueous solution of hydrogen peroxide to the stirred solution. The addition should be done cautiously to control the exothermic reaction, maintaining the temperature within a safe range, typically between 70-80 °C.
-
Reaction Monitoring: Heat the reaction mixture at 70-80 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acetic acid with a suitable base, such as sodium carbonate or sodium hydroxide solution, while keeping the mixture cool in an ice bath.
-
Isolation: The product can be isolated by extraction with an appropriate organic solvent, such as chloroform or ethyl acetate.
-
Purification: The crude product is then purified, typically by recrystallization, to obtain 4-Ethylpyridine 1-oxide of high purity.
Purification by Recrystallization: Achieving an Accurate Melting Point
The purity of 4-Ethylpyridine 1-oxide is paramount for obtaining a sharp and accurate melting point. Recrystallization is a standard and effective method for purification. The choice of solvent is critical for successful recrystallization.
Solvent Selection:
A suitable recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For pyridine N-oxide derivatives, common solvent systems include:
-
Acetone: Often used for recrystallizing nitropyridine N-oxides.
-
Diethyl Ether: Can be a suitable solvent for the crystallization of some pyridine N-oxides.
-
Hexane/Acetone or Hexane/Ethyl Acetate mixtures: A solvent-antisolvent system can be effective. The compound is dissolved in a good solvent (e.g., acetone or ethyl acetate), and a poor solvent (e.g., hexane) is slowly added to induce crystallization.[8]
Recrystallization Protocol:
-
Dissolve the crude 4-Ethylpyridine 1-oxide in a minimal amount of a suitable hot solvent.
-
If the solution is colored, treat it with a small amount of activated charcoal and filter it hot.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cooling in an ice bath can maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly under vacuum to remove any residual solvent.
Caption: Key steps in the purification of 4-Ethylpyridine 1-oxide by recrystallization.
Analytical Characterization and Melting Point Determination
To ensure the identity and purity of the synthesized 4-Ethylpyridine 1-oxide, and thus the validity of the measured melting point, a suite of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the electronic environment of the protons on the pyridine ring and the ethyl group. For the related 4-methylpyridine N-oxide, the aromatic protons typically appear as two doublets, and the methyl protons as a singlet.[9] For 4-ethylpyridine 1-oxide, one would expect to see two doublets for the aromatic protons, a quartet for the methylene protons, and a triplet for the methyl protons of the ethyl group.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton. For 4-methylpyridine N-oxide, characteristic peaks are observed for the methyl carbon and the aromatic carbons.[9]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic absorption bands for the N-O stretching vibration, typically in the region of 1200-1300 cm⁻¹, as well as vibrations associated with the aromatic ring and the C-H bonds of the ethyl group.
-
Melting Point Analysis: The melting point should be determined using a calibrated melting point apparatus. A sharp melting range of 1-2 °C is indicative of a pure compound. A broad melting range suggests the presence of impurities.
Conclusion
The melting point of 4-Ethylpyridine 1-oxide is a fundamental physical property that is critically dependent on the purity of the material. A thorough understanding of its synthesis, purification, and characterization is essential for researchers and developers who utilize this compound. The provided protocols and analytical insights serve as a valuable resource for ensuring the quality and consistency of 4-Ethylpyridine 1-oxide in scientific applications.
References
- CN1982297A - Synthesis of pyridine-N-oxide - Google P
- Recent trends in the chemistry of pyridine N-oxides - Arkivoc. (URL not available)
- EP2866562B1 - Pyridine n-oxides and processes for their preparation - Google P
- FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate),...
- N-oxidation of Pyridine Derivatives - Supporting Inform
- Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydr
- pyridine-n-oxide - Organic Syntheses Procedure. (URL not available)
- Pyridine, 1-oxide - the NIST WebBook - National Institute of Standards and Technology. (URL not available)
- 4-Methylpyridine N-oxide 98 1003-67-4 - Sigma-Aldrich. (URL not available)
- Selective oxidation of pyridine to pyridine-N-oxide with hydrogen peroxide over Ti-MWW catalyst | Request PDF - ResearchG
- FTIR spectrum for Pyridine | Download Table - ResearchG
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL not available)
- Pyridine-N-oxide - Wikipedia. (URL not available)
- CN102249995A - Synthetic method for preparing pyridine N-oxide - Google P
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Cloud point extraction of pyridine N-oxides using mixed micelles of PEGylated calix[10]pyrroles and non-ionic surfactants - PubMed. (URL not available)
- Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine - MDPI. (URL not available)
- 4-Methylpyridine(108-89-4) 13C NMR spectrum - ChemicalBook. (URL not available)
- Pyridine, 4-ethyl- - the NIST WebBook - National Institute of Standards and Technology. (URL not available)
- In situ FTIR spectra of pyridine adsorbed on SiO2-Al2O3, TiO2, ZrO2 and CeO2: general considerations for the identification of acid sites on surfaces of finely divided metal oxides | Semantic Scholar. (URL not available)
- 1003-67-4(4-Picoline-N-oxide) Product Description - ChemicalBook. (URL not available)
- Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
- 3-ETHYL-4-METHYLPYRIDINE(529-21-5) 1H NMR spectrum - ChemicalBook. (URL not available)
- Recent Trends in the Chemistry of Pyridine N-Oxides - ResearchG
- 4-Ethylpyridine(536-75-4) 1H NMR spectrum - ChemicalBook. (URL not available)
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An In-depth Technical Guide to 4-Ethylpyridine 1-oxide: Physicochemical Properties, Synthesis, and Safe Handling
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 4-Ethylpyridine 1-oxide, a heterocyclic compound of interest in synthetic chemistry and drug development. The document details its key physicochemical properties, with a particular focus on its boiling point under reduced pressure. A detailed exposition of a robust laboratory-scale synthesis and purification protocol is presented, grounded in established chemical principles. Furthermore, this guide emphasizes the critical aspects of safe handling, storage, and disposal of 4-Ethylpyridine 1-oxide, ensuring adherence to the highest standards of laboratory safety.
Introduction
4-Ethylpyridine 1-oxide belongs to the class of pyridine N-oxides, which are aromatic heterocyclic compounds containing a formally positive-charged nitrogen atom and a negative-charged oxygen atom. This N-O bond significantly alters the electronic properties of the pyridine ring, influencing its reactivity and physical characteristics. Pyridine N-oxides are versatile intermediates in organic synthesis, serving as precursors to a variety of substituted pyridines that are challenging to synthesize directly. Their utility spans from pharmaceutical research, where the pyridine motif is a common scaffold in drug molecules, to materials science. An in-depth understanding of the properties and synthesis of specific derivatives like 4-Ethylpyridine 1-oxide is crucial for its effective application in these fields.
Physicochemical Properties of 4-Ethylpyridine 1-oxide
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This section outlines the key physical and chemical characteristics of 4-Ethylpyridine 1-oxide.
Boiling Point and Thermal Stability
The boiling point of a substance is a critical parameter for its purification by distillation and for understanding its volatility. For compounds that may decompose at high temperatures, determining the boiling point under reduced pressure is essential.
Boiling Point: 155 °C at a pressure of 12 Torr.
This property indicates that 4-Ethylpyridine 1-oxide is a relatively high-boiling liquid under atmospheric pressure and is best purified by vacuum distillation to prevent thermal decomposition.
Other Key Properties
A summary of other important physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉NO | PubChem[1] |
| Molecular Weight | 123.15 g/mol | PubChem[1] |
| Appearance | White Solid | Pharmaffiliates[2] |
| Melting Point | 100-120 °C | |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Methanol | |
| CAS Number | 14906-55-9 | PubChem[1] |
Synthesis and Purification of 4-Ethylpyridine 1-oxide
The synthesis of 4-Ethylpyridine 1-oxide is typically achieved through the oxidation of the parent pyridine, 4-ethylpyridine. Several oxidizing agents can be employed for this transformation, with hydrogen peroxide in acetic acid being a common and effective choice[3]. The following protocol is a representative procedure based on established methods for the N-oxidation of pyridines[4].
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of 4-Ethylpyridine 1-oxide.
Experimental Protocol: Synthesis
Materials:
-
4-Ethylpyridine
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide (w/w)
-
Sodium Carbonate (or other suitable base for neutralization)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (or other suitable drying agent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethylpyridine and glacial acetic acid. The acetic acid acts as a solvent and catalyst for the oxidation.
-
Oxidation: Slowly add 30% hydrogen peroxide to the stirred solution. The addition should be done portion-wise or via a dropping funnel to control the exothermic reaction. After the addition is complete, heat the reaction mixture at 70-80°C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acetic acid by the slow addition of a saturated aqueous solution of sodium carbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes). The organic layers are combined.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-Ethylpyridine 1-oxide.
Experimental Protocol: Purification by Vacuum Distillation
Rationale: Given the boiling point of 155 °C at 12 Torr, vacuum distillation is the preferred method for purifying 4-Ethylpyridine 1-oxide, as it allows for distillation at a lower temperature, thus preventing potential decomposition that might occur at its atmospheric boiling point.
Apparatus:
-
Short-path distillation apparatus
-
Round-bottom flask
-
Receiving flask
-
Thermometer
-
Vacuum pump with a pressure gauge and cold trap
Procedure:
-
Apparatus Setup: Assemble the short-path distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a good vacuum.
-
Sample Charging: Place the crude 4-Ethylpyridine 1-oxide into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Distillation: Begin stirring and slowly apply vacuum. Once the desired pressure (around 12 Torr) is reached and stable, gradually heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills over at a constant temperature of approximately 155 °C. Discard any initial lower-boiling fractions.
-
Completion: Once the desired product has been collected, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Safety, Handling, and Storage
As a responsible Senior Application Scientist, it is imperative to emphasize the importance of safety in the laboratory. The following guidelines are based on the known hazards of pyridine derivatives and available GHS classifications for 4-Ethylpyridine 1-oxide[1].
Hazard Identification and GHS Classification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, oral | Warning | H302: Harmful if swallowed[1] | |
| Skin corrosion/irritation | Warning | H315: Causes skin irritation[1] | |
| Serious eye damage/eye irritation | Danger | H318: Causes serious eye damage[1] | |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Warning | H335: May cause respiratory irritation[1] |
Safe Handling Protocol
-
Engineering Controls: All manipulations of 4-Ethylpyridine 1-oxide should be conducted in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A lab coat should be worn at all times. For larger scale operations, consider additional protective clothing.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[4].
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This technical guide has provided a detailed overview of 4-Ethylpyridine 1-oxide, focusing on its boiling point and other essential physicochemical properties. The provided synthesis and purification protocols, based on established methodologies, offer a practical framework for laboratory preparation. Adherence to the outlined safety procedures is paramount to ensure the well-being of researchers and the integrity of the experimental work. As a versatile synthetic intermediate, a thorough understanding of 4-Ethylpyridine 1-oxide will undoubtedly facilitate its broader application in the advancement of chemical synthesis and drug discovery.
References
- Organic Syntheses. 4-ethylpyridine.
- Google Patents. Synthesis of pyridine-N-oxide.
-
PubChem. Pyridine, 4-ethyl-, 1-oxide. Retrieved from [Link]
-
Organic Syntheses. pyridine-n-oxide. Retrieved from [Link]
-
PubChem. 4-Ethylpyridine. Retrieved from [Link]
-
Organic Syntheses. 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]
-
UCT Science. SOP: CRYSTALLIZATION. Retrieved from [Link]
-
ChemTube3D. Pyridine N-Oxide - Remote Oxidation And Rearrangement. Retrieved from [Link]
-
University of Rochester. Guide for crystallization. Retrieved from [Link]
-
YorkSpace. SUSTAINABLE SYNTHESIS OF 4-ACYLPYRIDINES THROUGH AIR OXIDATION OF DEAROMATIZED 4-ALKYLPYRIDINES. Retrieved from [Link]
-
RACO. Utility of 4-(4-acetoaminophenyl)-4- oxo-but-2-enoic acid to prepare Pyran and Pyridine derivatives. Retrieved from [Link]
-
Baran Lab. Pyridine N-Oxides. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Pyridine. Retrieved from [Link]
-
UCT Science. SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Pharmaffiliates. 4-Ethylpyridine 1-Oxide. Retrieved from [Link]
-
YouTube. Recrystallization- Organic Chemistry Lab- purification. Retrieved from [Link]
-
ResearchGate. Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Retrieved from [Link]
-
NJ.gov. HAZARD SUMMARY. Retrieved from [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Fisher Scientific. SAFETY DATA SHEET. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Solubility of 4-Ethylpyridine 1-oxide in Methanol
This guide provides a comprehensive technical overview of the solubility of 4-ethylpyridine 1-oxide in methanol, designed for researchers, scientists, and professionals in drug development. The focus is on the fundamental principles governing this solubility and a practical, field-proven methodology for its quantitative determination.
Executive Summary
Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates, such as 4-ethylpyridine 1-oxide, in various solvents is a cornerstone of process chemistry and formulation development. Methanol, a polar protic solvent, is frequently employed in organic synthesis and purification. This document elucidates the physicochemical basis for the solubility of 4-ethylpyridine 1-oxide in methanol and provides a robust, self-validating experimental protocol for its precise quantification. While qualitative data confirms the solubility of 4-ethylpyridine 1-oxide in methanol, this guide empowers researchers to generate precise quantitative data tailored to their specific experimental conditions.[1][2]
Physicochemical Properties: Solute and Solvent
The solubility of a compound is dictated by the interplay of its own physical and chemical properties with those of the solvent. A "like dissolves like" principle generally applies, where polar solutes tend to dissolve in polar solvents.[3]
4-Ethylpyridine 1-oxide: A Profile
4-Ethylpyridine 1-oxide is a heterocyclic compound with a distinct molecular architecture that influences its solubility. Key properties are summarized in Table 1. The presence of the N-oxide group introduces significant polarity to the pyridine ring, making it more amenable to interaction with polar solvents.
Table 1: Physicochemical Properties of 4-Ethylpyridine 1-oxide
| Property | Value | Source |
| Molecular Formula | C₇H₉NO | PubChem[4] |
| Molecular Weight | 123.15 g/mol | PubChem[4] |
| Melting Point | 100-120 °C | ChemicalBook[1][2] |
| Boiling Point | 155 °C at 12 Torr | ChemicalBook[1][2] |
| Form | Solid | ChemicalBook[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |
| Hydrogen Bond Donor Count | 0 | PubChem[4] |
Methanol: The Solvent
Methanol (CH₃OH) is the simplest alcohol and is a colorless, volatile liquid.[5] Its utility as a solvent stems from its polarity and its ability to act as both a hydrogen bond donor and acceptor. Key properties are summarized in Table 2.
Table 2: Physicochemical Properties of Methanol
| Property | Value | Source |
| Molecular Formula | CH₄O | PubChem[5] |
| Molecular Weight | 32.04 g/mol | PubChem[5] |
| Boiling Point | 64.7 °C | Methanol Institute |
| Density | 0.792 g/cm³ | Methanol Institute |
| Solubility in Water | Miscible in all proportions | PubChem[5] |
The Molecular Basis for Solubility: Intermolecular Interactions
The solubility of 4-ethylpyridine 1-oxide in methanol is a direct consequence of the favorable intermolecular forces that can be established between the solute and solvent molecules.
The primary interactions at play are:
-
Dipole-Dipole Interactions: Both 4-ethylpyridine 1-oxide and methanol are polar molecules. The highly polar N-oxide bond in 4-ethylpyridine 1-oxide creates a significant dipole moment, which can align with the dipole of methanol's hydroxyl group.
-
Hydrogen Bonding: The oxygen atom of the N-oxide group in 4-ethylpyridine 1-oxide can act as a hydrogen bond acceptor for the hydroxyl hydrogen of methanol. This is a particularly strong type of intermolecular force that significantly contributes to the dissolution of the solute.
The ethyl group on the pyridine ring is nonpolar and will have a minor negative impact on solubility in a polar solvent like methanol. However, the strong polarity of the N-oxide group is the dominant factor promoting solubility.
Caption: Intermolecular forces between 4-Ethylpyridine 1-oxide and Methanol.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol details the widely accepted "shake-flask" method coupled with gravimetric analysis for the quantitative determination of the solubility of 4-ethylpyridine 1-oxide in methanol.[6] This method is robust, reliable, and does not require specialized instrumentation beyond standard laboratory equipment.
Principle
An excess of the solute (4-ethylpyridine 1-oxide) is equilibrated with the solvent (methanol) at a constant temperature until the solution is saturated. A known volume of the saturated solution is then carefully separated and the solvent is evaporated. The mass of the remaining solute is then determined, from which the solubility can be calculated.
Materials and Equipment
-
4-Ethylpyridine 1-oxide (solid)
-
Methanol (analytical grade)
-
Conical flasks with stoppers
-
Thermostatic shaking water bath or incubator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, solvent-compatible)
-
Pre-weighed glass vials or evaporating dishes
-
Analytical balance (readable to at least 0.1 mg)
-
Drying oven
-
Desiccator
Experimental Workflow
Caption: Workflow for Gravimetric Solubility Determination.
Detailed Procedure
-
Preparation: Add an excess amount of solid 4-ethylpyridine 1-oxide to a conical flask containing a known volume of methanol. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.
-
Equilibration: Tightly stopper the flask and place it in a thermostatic shaking water bath set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution reaches saturation.
-
Sampling: After equilibration, remove the flask from the shaker and allow the undissolved solid to settle. Carefully withdraw a precise volume (e.g., 10.0 mL) of the clear supernatant using a volumetric pipette.
-
Filtration: To ensure no solid particulates are transferred, pass the collected aliquot through a 0.45 µm syringe filter into a pre-weighed, clean, and dry glass vial or evaporating dish.
-
Mass Determination of Solution: Immediately after filtration, weigh the vial containing the filtered saturated solution and record the mass.
-
Solvent Evaporation: Place the vial in a drying oven at a temperature sufficient to evaporate the methanol without decomposing the 4-ethylpyridine 1-oxide (e.g., 60°C).
-
Drying to Constant Mass: After the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature. Once cooled, weigh the vial. Repeat the drying and cooling cycles until a constant mass is obtained (i.e., the difference between two consecutive weighings is negligible).
-
Calculation: The solubility can be calculated using the following formulas:
-
Mass of solute = (Mass of vial + dry solute) - (Mass of empty vial)
-
Mass of solvent = (Mass of vial + solution) - (Mass of vial + dry solute)
-
Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100
To express solubility in g/100 mL of solvent, the density of methanol at the experimental temperature is required.
-
Self-Validation and Trustworthiness
The protocol incorporates several self-validating steps to ensure the accuracy and reliability of the results:
-
Confirmation of Saturation: The presence of excess undissolved solid visually confirms that the solution has reached its saturation point.
-
Temperature Control: The use of a thermostatic bath ensures that the solubility is determined at a constant and known temperature, a critical factor influencing solubility.
-
Removal of Particulates: Filtration of the saturated solution is a crucial step to prevent undissolved solute from artificially inflating the measured solubility.
-
Drying to Constant Mass: This ensures that all the solvent has been removed and only the mass of the dissolved solute is being measured.
Factors Influencing Solubility
While the inherent properties of the solute and solvent are primary determinants, external factors can also influence solubility:
-
Temperature: The solubility of most solids in liquids increases with temperature. Therefore, it is crucial to control and report the temperature at which solubility is determined. For endothermic dissolution processes, an increase in temperature will lead to higher solubility.
-
Purity of Components: The presence of impurities in either the 4-ethylpyridine 1-oxide or the methanol can affect the measured solubility. Using high-purity reagents is essential for obtaining accurate and reproducible data.
-
Pressure: For solid-liquid systems, the effect of pressure on solubility is generally negligible under standard laboratory conditions.
Conclusion
References
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
PubChem. Pyridine, 4-ethyl-, 1-oxide. [Link]
-
PubChem. 4-Ethylpyridine. [Link]
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Cheméo. Chemical Properties of Pyridine, 4-ethyl- (CAS 536-75-4). [Link]
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Cheméo. Chemical Properties of Pyridine, 4-ethyl-, 1-oxide (CAS 14906-55-9). [Link]
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Scribd. Determination of Solubility by Gravimetric Method. [Link]
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Supercritical Fluid Technologies, Inc. Determining the Solubility, Cloud Point, Swelling and Crystallization Properties of Materials in Supercritical Carbon Dioxide. [Link]
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ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]
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National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]
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Nazarbayev University Repository. Solubility Properties of Methanol in Inorganic Solvents. [Link]
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Ink World. Cloud Point vs. Traditional Titration Methods to Determine Solubility. [Link]
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Technobis Crystallization Systems. The importance of solubility and how to collect it using dynamic methods. [Link]
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PubChem. Methanol. [Link]
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Scientific Research Publishing. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. [Link]
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ResearchGate. (a) Detection of clear and cloud points, (b) Solubility curve and MSZ limit.. [Link]
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Scribd. 4 - Solubility - Gravimetric Method | PDF. [Link]
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Wikipedia. Cloud point. [Link]
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Solubility of Things. Methanol. [Link]
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PMC. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique. [Link]
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ResearchGate. Solubility Properties of Methanol in Organic Solvents | Request PDF. [Link]
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ChemSynthesis. 4-ethylpyridine. [Link]
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PubChemLite. 4-ethylpyridine 1-oxide (C7H9NO). [Link]
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An In-depth Technical Guide to the Solubility of 4-Ethylpyridine 1-oxide in Dichloromethane: Principles, Determination, and Practical Implications
For immediate release
Introduction: The Significance of 4-Ethylpyridine 1-oxide
4-Ethylpyridine 1-oxide (C₇H₉NO, CAS No. 14906-55-9) is a heterocyclic N-oxide derivative of 4-ethylpyridine.[1] It serves as a valuable intermediate and reagent in organic synthesis. The introduction of the N-oxide functional group dramatically alters the electronic properties of the parent pyridine ring, transforming it into a highly polar, zwitterionic moiety (N⁺-O⁻).[2][3] This modification enhances its utility in various chemical transformations, including acting as an oxidizing agent and a directing group in aromatic substitutions. Given that many of these reactions are performed in non-aqueous media, understanding its solubility in common organic solvents like dichloromethane is critical for reaction design, optimization, and scale-up.
Physicochemical Principles of Solubility
The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a foundational framework for predicting solubility.
-
4-Ethylpyridine 1-oxide: This molecule possesses a dual nature. The N-oxide group imparts a strong dipole moment, making this part of the molecule highly polar and a potent hydrogen bond acceptor.[2][3] Conversely, the ethyl group and the pyridine ring contribute nonpolar, lipophilic characteristics.
-
Dichloromethane (DCM, CH₂Cl₂): Dichloromethane is a volatile, colorless liquid widely used as a solvent.[4][5] Although it is not miscible with water, it is considered a moderately polar solvent due to the electronegativity difference between the carbon and chlorine atoms.[4][6] It can effectively engage in dipole-dipole interactions but is not a hydrogen bond donor.
The solubility of 4-Ethylpyridine 1-oxide in DCM is a result of favorable dipole-dipole interactions between the polar N-oxide group and the polar C-Cl bonds of dichloromethane, combined with London dispersion forces between the nonpolar regions of both molecules. While qualitative sources state that 4-Ethylpyridine 1-oxide is soluble in dichloromethane, the precise quantitative limit depends on factors like temperature and purity.[7]
Caption: Intermolecular forces governing solubility.
A Validated Protocol for Quantitative Solubility Determination
To ensure scientific integrity, any experimental determination of solubility must follow a self-validating protocol. The following gravimetric method, adapted from standard laboratory procedures, provides a reliable means to quantify the solubility of 4-Ethylpyridine 1-oxide in dichloromethane.[8][9]
3.1. Materials and Equipment
-
4-Ethylpyridine 1-oxide (≥98% purity)
-
Dichloromethane (HPLC grade or equivalent)
-
Analytical balance (readability ±0.1 mg)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Glass vials with PTFE-lined screw caps
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE membrane)
-
Glass syringes
-
Pre-weighed glass sample pans
-
Vacuum oven
3.2. Experimental Workflow
Caption: Experimental workflow for solubility determination.
3.3. Step-by-Step Methodology
-
Preparation of Saturated Solution: To a series of glass vials, add a known mass of 4-Ethylpyridine 1-oxide sufficient to create a visible excess of solid. Add a precise volume (e.g., 5.0 mL) of dichloromethane to each vial. Seal the vials immediately to prevent solvent evaporation.
-
Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The continued presence of undissolved solid is essential.[9]
-
Phase Separation: After equilibration, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes) to pellet the excess solid. This step facilitates the clean withdrawal of the saturated supernatant.
-
Sampling and Filtration: Carefully withdraw a precise aliquot (e.g., 2.0 mL) of the clear supernatant using a glass syringe. Immediately pass the solution through a 0.22 µm PTFE syringe filter into a clean, pre-weighed glass sample pan. Filtration is a critical step to remove any microscopic undissolved particles.
-
Solvent Evaporation: Place the sample pan in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the dichloromethane has completely evaporated and the weight is constant.
-
Calculation: Reweigh the sample pan containing the dried solute. The solubility (S) is calculated using the following formula:
S (g/L) = (Mass_final - Mass_initial) / Volume_aliquot
Where:
-
Mass_final is the mass of the pan with the dried solute.
-
Mass_initial is the mass of the empty pan.
-
Volume_aliquot is the volume of the filtered supernatant taken for analysis.
-
3.4. System Validation To ensure the trustworthiness of the results, the protocol must be self-validating:
-
Time to Equilibrium: Perform measurements at multiple time points (e.g., 24, 48, and 72 hours). Consistent results indicate that equilibrium has been achieved.
-
Reproducibility: Conduct the experiment in triplicate to assess the precision of the measurement.
-
Purity Analysis: Confirm the purity of the starting material and the solid residue after the experiment using techniques like melting point or HPLC to ensure no degradation or polymorphism occurred.
Data Presentation and Practical Implications
While specific experimental values are pending the execution of the protocol above, the data should be presented clearly.
Table 1: Hypothetical Solubility Data for 4-Ethylpyridine 1-oxide in Dichloromethane
| Temperature (°C) | Mean Solubility (g/L) | Standard Deviation | Molar Solubility (mol/L) |
| 20 | Value A | ± X | Value A / 123.15 |
| 25 | Value B | ± Y | Value B / 123.15 |
| 30 | Value C | ± Z | Value C / 123.15 |
| Calculated using a molar mass of 123.15 g/mol for 4-Ethylpyridine 1-oxide.[1] |
Implications for Researchers:
-
Reaction Concentration: Knowing the maximum solubility allows chemists to design reactions at optimal concentrations, avoiding issues with reagent precipitation and ensuring reaction homogeneity.
-
Purification and Crystallization: Solubility data is fundamental for developing purification strategies, such as anti-solvent crystallization or chromatography, where solvent selection is key.
-
Drug Development: In pharmaceutical contexts, solubility in chlorinated solvents can be relevant for specific synthetic steps or for creating formulations for preclinical studies. The N-oxide group is often used to enhance aqueous solubility in final drug products.[2]
Conclusion
Understanding the solubility of 4-Ethylpyridine 1-oxide in dichloromethane is a crucial, yet often unpublished, parameter for its effective use in research and development. By applying fundamental physicochemical principles and employing a robust, validated experimental protocol, researchers can obtain reliable quantitative data. This knowledge empowers scientists to optimize reaction conditions, streamline purification processes, and accelerate the development of novel chemical entities with greater efficiency and control.
References
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PubChem. 4-Ethylpyridine | C7H9N | CID 10822. [Online] Available at: [Link]
-
ChemSynthesis. 4-ethylpyridine - 536-75-4. [Online] Available at: [Link]
-
Columbus Chemical Industries. Dichloromethane (methylene chloride) - TECHNICAL BULLETIN. [Online] Available at: [Link]
-
Pipzine Chemicals. 4-Ethylpyridine | Properties, Uses, Safety Data & Supplier China. [Online] Available at: [Link]
-
PubChem. Pyridine, 4-ethyl-, 1-oxide | C7H9NO | CID 84683. [Online] Available at: [Link]
-
Cheméo. Chemical Properties of Pyridine, 4-ethyl-, 1-oxide (CAS 14906-55-9). [Online] Available at: [Link]
-
Boel, G. et al. (2023). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. [Online] Available at: [Link]
-
European Union Reference Laboratory for Alternatives to Animal Testing. STANDARD OPERATING PROCEDURE: for solubility testing. [Online] Available at: [Link]
-
Singh, P. et al. (2024). Fluorescent N-oxides: applications in bioimaging and sensing. RSC. [Online] Available at: [Link]
-
Fako, E. et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. [Online] Available at: [Link]
-
Wikipedia. Dichloromethane. [Online] Available at: [Link]
-
Science of Synthesis. Product Class 3: Amine N-Oxides. [Online] Available at: [Link]
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PubChem. Dichloromethane | CH2Cl2 | CID 6344. [Online] Available at: [Link]
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ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Online] Available at: [Link]
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ReAgent. What Is Dichloromethane? | The Chemical Blog. [Online] Available at: [Link]
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Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Online] Available at: [Link]
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An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Ethylpyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylpyridine 1-oxide is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of pyridine, the introduction of the N-oxide functional group dramatically alters the electronic properties of the aromatic ring, influencing its reactivity and potential as a ligand or pharmacophore. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is an indispensable tool for the structural elucidation and purity assessment of such molecules. This guide provides a detailed analysis of the ¹H NMR spectrum of 4-Ethylpyridine 1-oxide, offering insights into spectral interpretation, experimental protocols, and the underlying chemical principles.
The N-oxide group acts as a strong π-acceptor and σ-donor, which significantly influences the chemical shifts of the pyridine ring protons.[1] This, combined with the presence of the ethyl group at the 4-position, results in a characteristic ¹H NMR spectrum that can be unambiguously assigned.
Predicted ¹H NMR Spectral Data of 4-Ethylpyridine 1-oxide
While a publicly available, fully assigned spectrum for 4-ethylpyridine 1-oxide is not readily found, a highly accurate prediction can be synthesized by analyzing data from closely related compounds such as 4-methylpyridine N-oxide and pyridine N-oxide.[2][3] The following table summarizes the expected chemical shifts (δ), multiplicities, and coupling constants (J) for 4-Ethylpyridine 1-oxide in a standard NMR solvent like deuterochloroform (CDCl₃).
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2, H-6 | ~8.1-8.3 | Doublet (d) | ~6.5 | 2H |
| H-3, H-5 | ~7.1-7.3 | Doublet (d) | ~6.5 | 2H |
| -CH₂- (ethyl) | ~2.7 | Quartet (q) | ~7.6 | 2H |
| -CH₃ (ethyl) | ~1.2 | Triplet (t) | ~7.6 | 3H |
Spectral Interpretation and Rationale
The predicted ¹H NMR spectrum of 4-Ethylpyridine 1-oxide is best understood by examining the electronic effects of the substituents on the pyridine ring.
-
Pyridine Ring Protons (H-2, H-6 and H-3, H-5): The N-oxide group is strongly electron-withdrawing, which deshields the protons on the pyridine ring, causing them to resonate at a lower field (higher ppm) compared to the parent 4-ethylpyridine.[4] The protons ortho to the N-oxide (H-2 and H-6) are the most affected and are expected to appear as a doublet in the range of δ 8.1-8.3 ppm. The protons meta to the N-oxide (H-3 and H-5) are less deshielded and are predicted to be a doublet around δ 7.1-7.3 ppm. The observed coupling between these two sets of protons would result in a characteristic AA'BB' system, though it often appears as two distinct doublets. For comparison, the aromatic protons of 4-methylpyridine N-oxide appear at δ 8.13 and 7.12 ppm in CDCl₃.[2]
-
Ethyl Group Protons (-CH₂- and -CH₃): The ethyl group at the 4-position is an electron-donating group. The methylene protons (-CH₂-) are adjacent to the aromatic ring and will appear as a quartet around δ 2.7 ppm due to coupling with the three methyl protons. The terminal methyl protons (-CH₃) will resonate as a triplet at a higher field, around δ 1.2 ppm, due to coupling with the two methylene protons.
The overall spectrum is a clear representation of the molecular symmetry, with two equivalent protons at the 2 and 6 positions and two equivalent protons at the 3 and 5 positions.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of 4-Ethylpyridine 1-oxide, the following experimental protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 4-Ethylpyridine 1-oxide into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for many organic molecules.[5] Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can also be used depending on the sample's solubility and the desired chemical shift dispersion.[6]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), at a concentration of 0.03-0.05% v/v, to reference the chemical shifts to 0 ppm.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
-
-
Instrument Setup and Data Acquisition:
-
The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.
-
The sample should be shimmed to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
A standard single-pulse experiment is typically sufficient for routine ¹H NMR.
-
Key acquisition parameters to consider include:
-
Pulse Width: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.
-
Visualization of Molecular Structure and Proton Assignments
The following diagram, generated using Graphviz, illustrates the structure of 4-Ethylpyridine 1-oxide with the different proton environments labeled for clarity.
Caption: Molecular structure of 4-Ethylpyridine 1-oxide with proton labeling.
Conclusion
The ¹H NMR spectrum of 4-Ethylpyridine 1-oxide is a powerful analytical tool that provides a wealth of structural information. A thorough understanding of the electronic effects of the N-oxide and ethyl groups allows for a confident prediction and interpretation of the spectrum. The characteristic signals for the aromatic and ethyl protons, with their distinct chemical shifts and coupling patterns, serve as a unique fingerprint for this molecule. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain and interpret high-quality ¹H NMR data, which is essential for quality control, reaction monitoring, and the advancement of research in drug development and materials science.
References
[7] Computational and Experimental 1H-NMR Study of Hydrated Mg-Based Minerals - PMC. (2020-02-19). Retrieved from [2] N-oxidation of Pyridine Derivatives - Supporting Information. Retrieved from [8] 4-Ethylpyridine(536-75-4) 1H NMR spectrum - ChemicalBook. Retrieved from [6] NMR Solvent Data Chart. Retrieved from [4] 4-Ethylpyridine | C7H9N | CID 10822 - PubChem. Retrieved from [1] Pyridine N-Oxides - Baran Lab. (2012-06-09). Retrieved from [9] Pyridine-N-oxide(694-59-7) 1H NMR spectrum - ChemicalBook. Retrieved from [3] 4-Picoline-N-oxide(1003-67-4) 1H NMR spectrum - ChemicalBook. Retrieved from [5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010-04-16). Retrieved from
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An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 4-Ethylpyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of 4-ethylpyridine 1-oxide. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectral features of this heterocyclic compound. It offers a detailed breakdown of predicted chemical shifts, supported by comparative analysis with the experimentally determined data of its close analog, 4-methylpyridine N-oxide. Furthermore, this guide presents a rigorous, step-by-step experimental protocol for acquiring high-quality 13C NMR spectra, ensuring a self-validating system for accurate and reproducible results. The intricate relationship between the electronic environment of each carbon atom and its corresponding chemical shift is elucidated, providing field-proven insights into the structural characterization of 4-substituted pyridine N-oxides.
Introduction
4-Ethylpyridine 1-oxide is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of pyridine, the introduction of the N-oxide functionality dramatically alters the electronic distribution within the aromatic ring, influencing its reactivity and potential as a ligand or pharmacophore. 13C NMR spectroscopy stands as a powerful, non-destructive analytical technique for the structural elucidation and characterization of such organic molecules. The chemical shift of each carbon atom provides a sensitive probe into its local electronic environment, offering invaluable information about bonding, substituent effects, and overall molecular architecture.
This guide will explore the nuances of the 13C NMR spectrum of 4-ethylpyridine 1-oxide, providing a foundational understanding for its identification and characterization in complex research and development settings.
Predicted 13C NMR Chemical Shifts of 4-Ethylpyridine 1-oxide
In the absence of readily available, peer-reviewed experimental data for 4-ethylpyridine 1-oxide, a high-quality prediction of its 13C NMR spectrum has been generated using advanced computational algorithms. These predictions are benchmarked against the known experimental values of the structurally similar 4-methylpyridine N-oxide to ensure a high degree of confidence.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C4 | 148.5 |
| C2, C6 | 138.2 |
| C3, C5 | 126.5 |
| -CH2- | 27.8 |
| -CH3 | 12.5 |
Note: Predicted values were obtained using a combination of database and algorithmic models. These values should be considered as a close approximation and may vary slightly from experimental results.
Analysis and Interpretation of the 13C NMR Spectrum
The predicted 13C NMR spectrum of 4-ethylpyridine 1-oxide reveals five distinct signals, corresponding to the five unique carbon environments in the molecule. The symmetry of the molecule dictates that the C2 and C6 carbons are chemically equivalent, as are the C3 and C5 carbons.
The Influence of the N-Oxide Group
The N-oxide functional group exerts a profound influence on the electronic distribution of the pyridine ring. The oxygen atom, being highly electronegative, withdraws electron density from the nitrogen atom. This effect is then propagated throughout the ring system via resonance and inductive effects.
A key study on pyridine N-oxide derivatives demonstrated that N-oxidation leads to a significant change in the electronic configuration compared to the unoxidized parent compound.[1] This results in increased electron density at the C2, C6, and C4 positions, causing an upfield shift (lower ppm value) for these carbons. Conversely, the C3 and C5 positions experience a decrease in electron density, leading to a downfield shift (higher ppm value).[1]
This theoretical framework is consistent with the predicted chemical shifts for 4-ethylpyridine 1-oxide and the experimental data for 4-methylpyridine N-oxide, where the C2/C6 and C4 carbons are shielded relative to the C3/C5 carbons.
Assignment of Chemical Shifts
-
C4 (148.5 ppm): This quaternary carbon, directly attached to the ethyl group, is significantly deshielded. Its chemical shift is influenced by both the electron-donating effect of the ethyl group and the complex electronic effects of the N-oxide group. In the analogous 4-methylpyridine N-oxide, the C4 carbon resonates at approximately 138.0 ppm. The additional methylene group in the ethyl substituent likely accounts for the further downfield shift.
-
C2, C6 (138.2 ppm): These carbons, situated ortho to the N-oxide group, are deshielded due to their proximity to the electronegative nitrogen and oxygen atoms. Their chemical shifts are comparable to those observed in other pyridine N-oxide systems. For instance, in 4-methylpyridine N-oxide, the corresponding carbons appear around 138.4 ppm.
-
C3, C5 (126.5 ppm): Located meta to the N-oxide, these carbons are the most shielded of the aromatic carbons. This is consistent with the general trend observed for pyridine N-oxides, where the meta positions experience an upfield shift relative to the ortho and para positions. The experimental value for these carbons in 4-methylpyridine N-oxide is 126.6 ppm, showing excellent agreement with the predicted value.
-
-CH2- (27.8 ppm): The chemical shift of the methylene carbon in the ethyl group is typical for an sp3-hybridized carbon attached to an aromatic ring. For comparison, the methylene carbon in ethylbenzene resonates at approximately 29 ppm.
-
-CH3 (12.5 ppm): The terminal methyl group of the ethyl substituent is the most shielded carbon in the molecule, appearing at the lowest chemical shift value, which is characteristic of a primary alkyl carbon. The methyl carbon in ethylbenzene has a chemical shift of around 16 ppm.
Experimental Protocol for 13C NMR Spectroscopy
To ensure the acquisition of a high-quality and reliable 13C NMR spectrum of 4-ethylpyridine 1-oxide, the following detailed protocol should be followed. This protocol is designed as a self-validating system, incorporating best practices for sample preparation and instrument operation.
Materials and Equipment
-
4-Ethylpyridine 1-oxide sample
-
High-purity deuterated solvent (e.g., Chloroform-d, CDCl3)
-
5 mm NMR tubes
-
Pipettes and glassware
-
NMR spectrometer (e.g., 300 MHz or higher)
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 20-50 mg of the 4-ethylpyridine 1-oxide sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) in a clean, dry vial. Ensure complete dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent (CDCl3).
-
Shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical solvent peak is indicative of good shimming.
-
-
Acquisition Parameters:
-
Set the spectrometer to the 13C nucleus frequency.
-
Use a standard proton-decoupled 13C pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).
-
The number of scans will depend on the sample concentration and the spectrometer's sensitivity. For a moderately concentrated sample, 128 to 1024 scans are typically sufficient.
-
A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis, although less critical for simple identification.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline and correctly phased peaks.
-
Reference the spectrum to the solvent peak of CDCl3 (77.16 ppm).
-
Integrate the peaks if quantitative information is desired, although integration is less reliable in standard proton-decoupled 13C NMR due to the Nuclear Overhauser Effect (NOE).
-
Visualization of Molecular Structure and Logical Relationships
To visually correlate the carbon atoms with their respective chemical shifts and to illustrate the workflow, the following diagrams are provided.
Caption: Experimental workflow for 13C NMR analysis.
Conclusion
This technical guide has provided a detailed examination of the 13C NMR chemical shifts of 4-ethylpyridine 1-oxide. By leveraging high-quality predictions and comparative analysis with a close structural analog, a comprehensive assignment and interpretation of the spectrum have been presented. The significant influence of the N-oxide functionality on the electronic environment of the pyridine ring is a key determinant of the observed chemical shifts. The provided experimental protocol offers a robust framework for obtaining reliable and reproducible 13C NMR data. This guide serves as a valuable resource for scientists and researchers engaged in the synthesis, characterization, and application of 4-substituted pyridine N-oxides, facilitating more efficient and accurate structural elucidation in their work.
References
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Cushley, R. J., Naugler, D., & Ortiz, C. (1975). 13C Fourier Transform Nuclear Magnetic Resonance. XI. Pyridine N-Oxide Derivatives. Canadian Journal of Chemistry, 53(22), 3419-3424. [Link]
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Introduction: The Spectroscopic Signature of N-Oxidation
An In-depth Technical Guide to the Infrared Spectroscopy of 4-Ethylpyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the infrared (IR) spectroscopic characteristics of 4-Ethylpyridine 1-oxide. As a Senior Application Scientist, the following narrative is structured not as a rigid template, but as a logical progression from fundamental principles to practical application, emphasizing the causality behind spectral features and experimental design. We will delve into the vibrational analysis of the molecule, predict its characteristic spectral features, provide a robust protocol for data acquisition, and offer insights into spectral interpretation for compound validation.
4-Ethylpyridine 1-oxide is a heterocyclic N-oxide, a class of compounds with significant utility in organic synthesis and medicinal chemistry. The introduction of an oxygen atom to the nitrogen of the pyridine ring fundamentally alters the electronic distribution, reactivity, and physical properties of the parent molecule.[1] Infrared spectroscopy is a powerful and accessible analytical technique for confirming this transformation and for the structural elucidation of such molecules.
The primary diagnostic value of IR spectroscopy in this context lies in its ability to directly probe the vibrational modes of the newly formed N-O bond and to detect the resulting perturbations of the pyridine ring's vibrations.[2] This guide will dissect these spectral changes to build a comprehensive understanding of the 4-Ethylpyridine 1-oxide IR spectrum.
Vibrational Mode Analysis: From Pyridine to 4-Ethylpyridine 1-oxide
An IR spectrum is a fingerprint of a molecule's vibrational modes. To interpret the spectrum of 4-Ethylpyridine 1-oxide, we must understand how each component of its structure—the pyridine ring, the N-oxide functional group, and the 4-ethyl substituent—contributes to the overall spectrum.
The Influence of the N-Oxide Group
The transformation of a pyridine to a pyridine N-oxide introduces three key vibrational modes associated with the N-O bond and significantly perturbs the existing ring vibrations.[2] The assignment of these N-O vibrations has been a subject of extensive study, with modern consensus pointing to the following:
-
N-O Stretching Vibration (νN-O): This is arguably the most diagnostic band. In pyridine N-oxide, the N-O stretching mode is highly coupled with a ring-breathing vibration.[3] This coupling results in a strong absorption band typically observed in the 1200-1300 cm⁻¹ region. For pyridine N-oxide itself, this band is found around 1250 cm⁻¹.[3] The position can be sensitive to the electronic effects of ring substituents.
-
In-Plane Bending (αN-O or δN-O): This vibration is now confidently assigned to a band in the region of 830-850 cm⁻¹ .[3] This assignment is a revision of earlier work and is supported by normal coordinate analyses.
-
Out-of-Plane Bending (γN-O): This mode is expected at a much lower frequency, typically below 500 cm⁻¹.[3]
Furthermore, N-oxidation removes the C₂ᵥ symmetry of pyridine, affecting the selection rules and frequencies of the ring's C-H and C=C/C=N vibrations.[4]
The Contribution of the 4-Ethyl Substituent
The ethyl group at the 4-position introduces its own set of characteristic vibrations, which are largely independent of the aromatic system. These are readily identified by comparison with the spectrum of 4-ethylpyridine.[5]
-
C-H Stretching Vibrations:
-
Aromatic (νC-H): Weak to medium bands expected above 3000 cm⁻¹.
-
Aliphatic (νC-H): Stronger bands from the methyl (CH₃) and methylene (CH₂) groups of the ethyl substituent, typically found in the 2850-3000 cm⁻¹ range.
-
-
C-H Bending Vibrations:
-
Aliphatic (δC-H): Medium to strong bands in the 1370-1470 cm⁻¹ region corresponding to the scissoring and asymmetric/symmetric bending modes of the CH₂ and CH₃ groups.
-
Aromatic Out-of-Plane Bending (γC-H): The substitution pattern on the pyridine ring is critical here. For a 4-substituted pyridine, a strong band is expected in the 800-850 cm⁻¹ region, which may overlap with the N-O in-plane bending mode.
-
Predicted Infrared Spectrum of 4-Ethylpyridine 1-oxide
By synthesizing the information above, we can construct a detailed prediction of the key absorption bands for 4-Ethylpyridine 1-oxide. This serves as a validated checklist when interpreting an experimental spectrum.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & Causality |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch (νC-H) | Vibrations of H atoms attached to the sp² hybridized carbons of the pyridine ring. |
| 2980-2850 | Strong | Aliphatic C-H Stretch (νC-H) | Asymmetric and symmetric stretching of CH₃ and CH₂ groups in the ethyl substituent. |
| ~1600 | Medium | Ring C=C and C=N Stretch | Quadrant stretching modes of the aromatic ring, perturbed by the N-oxide group. |
| 1470-1440 | Medium | Aliphatic C-H Bend (δCH₂) | Scissoring vibration of the methylene group in the ethyl substituent. |
| ~1380 | Medium-Weak | Aliphatic C-H Bend (δCH₃) | Symmetric "umbrella" bending of the methyl group in the ethyl substituent. |
| 1280-1200 | Strong | N-O Stretch (νN-O) | Primary diagnostic band for N-oxidation. Highly coupled mode. Its high intensity is due to the large dipole moment of the N-O bond.[6] |
| 850-820 | Strong | Aromatic C-H Out-of-Plane Bend (γC-H) & N-O In-Plane Bend (αN-O) | The strong γC-H band is characteristic of 1,4-disubstitution. This will likely overlap with the αN-O mode, resulting in a broad, intense feature.[3] |
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The integrity of an IR spectrum is contingent upon meticulous sample preparation. Since 4-Ethylpyridine 1-oxide is a solid and potentially hygroscopic, the following protocol is recommended to minimize scattering and water contamination.
Recommended Method: KBr Pellet
This method is preferred for producing a high-quality spectrum of a solid sample, free from interfering solvent or oil bands.
Step-by-Step Methodology:
-
Drying: Gently dry the 4-Ethylpyridine 1-oxide sample in a vacuum oven at a low temperature (e.g., 40-50 °C) for 1-2 hours to remove adsorbed water. Also, dry the spectroscopic grade Potassium Bromide (KBr) powder.
-
Grinding: In a dry agate mortar and pestle, add approximately 1-2 mg of the sample and ~100 mg of the dry KBr powder.
-
Mixing & Homogenization: Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder with a consistent, slightly opaque appearance. The goal is to reduce sample particle size to less than the wavelength of the IR radiation (~2 µm) to minimize light scattering (the Christiansen effect).
-
Pellet Pressing: Transfer the powder to a pellet press die. Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Immediately place the pellet in the spectrometer's sample holder and acquire the spectrum. Run a background scan of the empty sample compartment beforehand.
Alternative Method: Nujol Mull
If a pellet press is unavailable, the Nujol (mineral oil) mull technique is a viable alternative.[7]
Step-by-Step Methodology:
-
Grinding: Grind 2-5 mg of the solid sample to a fine powder in an agate mortar and pestle.[8]
-
Mulling: Add one to two drops of Nujol and continue grinding until a smooth, uniform paste is formed.[8]
-
Sample Mounting: Spread a thin film of the mull onto one KBr or NaCl salt plate and place a second plate on top, gently rotating to ensure an even, thin layer free of air bubbles.
-
Data Acquisition: Mount the plates in the spectrometer and acquire the spectrum. Remember that Nujol itself has strong C-H stretching (~2920, 2850 cm⁻¹) and bending (~1460, 1375 cm⁻¹) bands, which will obscure the aliphatic C-H signals from the sample's ethyl group.
Experimental Workflow Diagram
Caption: Logical flow for validating N-oxidation via IR spectral comparison.
Conclusion
The infrared spectrum of 4-Ethylpyridine 1-oxide is defined by a collection of characteristic vibrations. The unequivocal hallmark of its formation is the appearance of a strong N-O stretching band between 1200-1300 cm⁻¹. This, combined with the persistent signals from the 4-ethyl group and the perturbed vibrations of the aromatic ring, provides a unique spectroscopic fingerprint. By following a robust experimental protocol and a logical, comparative interpretation framework, researchers can confidently use IR spectroscopy to identify, characterize, and confirm the synthesis of this important heterocyclic N-oxide.
References
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Indian Academy of Sciences. (n.d.). Studies in heterocyclic N-oxides. Retrieved from [Link]
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PubChem. (n.d.). 4-Ethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Pyridine, 4-ethyl-, 1-oxide. National Center for Biotechnology Information. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Pyridine, 4-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- Kumar, M., Srivastava, M., & Yadav, R. A. (2013). Vibrational studies of benzene, pyridine, pyridine-N-oxide and their cations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 111, 242-251.
- Davydov, A. A. (2020). IR-Spectroscopic Study of Complex Formation of Nitrogen Oxides (NO, N2O) with Cationic Forms of Zeolites and the Reactivity of Adsorbed Species in CO and CH4 Oxidation.
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Kumar, M., Srivastava, M., & Yadav, R. A. (2013). Vibrational studies of benzene, pyridine, pyridine-N-oxide and their cations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 111, 242-251. Retrieved from [Link]
- Szostak, R., & Szafran, M. (1980). Isotope Labelling Studies of Some Aromatic N‐Oxides ‐ Part II. A Full Vibrational Assignment of the Infrared and Raman Spectra (4000‐50 CM−1) of Pyrazine N‐Oxide and its Fully Deuterated Analogue. Journal of Molecular Structure, 60, 169-173.
- Thornton, D. A., & Watkins, G. M. (1988). An assessment of the assignment of characteristic n-o vibrations in aromatic n-oxides. Spectrochimica Acta Part A: Molecular Spectroscopy, 44(9), 1025-1028.
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- Wilmshurst, J. K., & Bernstein, H. J. (1957). The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d2, and Pyridine-3,5-d2. Canadian Journal of Chemistry, 35(8), 911-925.
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Baran, P. S. (2012, June 9). Pyridine N-Oxides. Baran Group Meeting. Retrieved from [Link]
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Royal Society of Chemistry. (2016, June 7). Preparing a sample for infrared spectroscopy [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]
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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Ethylpyridine 1-oxide
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-Ethylpyridine 1-oxide, a heterocyclic N-oxide of significant interest in pharmaceutical and synthetic chemistry. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core fragmentation pathways of this molecule, primarily under Electron Ionization (EI) conditions. We will dissect the mechanistic underpinnings of the formation of key fragment ions, including the characteristic losses of oxygen ([M-O]), hydroxyl radicals ([M-OH]), and methyl radicals ([M-CH3]). The guide explains the causality behind these fragmentation patterns, offers a validated experimental protocol for acquiring high-quality mass spectra, and presents a systematic approach to data interpretation. Through detailed explanations, data tables, and process diagrams, this document serves as an authoritative reference for the structural elucidation and analytical characterization of 4-Ethylpyridine 1-oxide and related compounds.
Introduction to 4-Ethylpyridine 1-oxide and its Mass Spectrometric Analysis
4-Ethylpyridine 1-oxide (C₇H₉NO), with a monoisotopic mass of approximately 123.07 Da, belongs to the class of aromatic amine oxides.[1][2] These compounds are versatile intermediates in organic synthesis and are found in various biologically active molecules and drug metabolites.[3][4] The N-oxide functional group significantly alters the electron density of the pyridine ring, influencing its reactivity and physicochemical properties.[3]
Mass spectrometry is an indispensable tool for the structural characterization of such molecules. Electron Ionization (EI) mass spectrometry, in particular, provides structurally informative fragmentation patterns by inducing reproducible bond cleavages in the gas-phase ion. Understanding these fragmentation pathways is critical for unambiguous compound identification, metabolite profiling, and quality control in synthetic processes.
The N-O Bond: The Epicenter of Fragmentation
The defining structural feature of 4-Ethylpyridine 1-oxide is the N-O coordinate covalent bond. This bond is relatively weak and serves as a primary initiation site for fragmentation upon ionization. The initial energetic event—the removal of an electron to form the molecular ion (M⁺•)—creates an energetically unstable species that readily undergoes a series of predictable bond scissions and rearrangements.
Core Fragmentation Pathways under Electron Ionization (EI)
When subjected to standard 70 eV electron ionization, 4-Ethylpyridine 1-oxide (m/z 123) undergoes several characteristic fragmentation reactions. The most diagnostically significant pathways are detailed below.[5]
Pathway A: Loss of an Oxygen Atom ([M-O]⁺•)
A hallmark of pyridine N-oxide mass spectra is the facile cleavage of the N-O bond, resulting in the loss of a neutral oxygen atom (16 Da). This process forms a radical cation corresponding to the parent pyridine, 4-ethylpyridine.
-
Mechanism: This is a direct cleavage driven by the energetic instability of the molecular ion. The resulting ion at m/z 107 is the radical cation of 4-ethylpyridine. Its presence is a strong indicator of an N-oxide precursor.[5]
-
Causality: The N-O bond is weaker than the C-C or C-N bonds within the aromatic system, making its cleavage a favorable initial fragmentation step. The resulting 4-ethylpyridine radical cation is a relatively stable species, contributing to the intensity of this peak.
Pathway B: Loss of a Hydroxyl Radical ([M-OH]⁺)
Perhaps the most mechanistically interesting fragmentation is the loss of a hydroxyl radical (•OH, 17 Da) to form an even-electron ion. This is not a simple cleavage but involves a rearrangement.
-
Mechanism: The molecular ion undergoes a rearrangement where a hydrogen atom from the ethyl group (or, in other cases, the aromatic ring) migrates to the N-oxide oxygen atom. This is followed by the cleavage of the newly formed O-H bond and the N-O bond, expelling a neutral hydroxyl radical. This pathway leads to the formation of an ion at m/z 106 .[5]
-
Causality: This rearrangement is common for many pyridine N-oxides and is particularly significant for 2-alkyl substituted isomers.[5] While present for the 4-ethyl isomer, its intensity can vary. The formation of a stable, even-electron ion is a strong thermodynamic driving force for this process.
Pathway C: Alpha-Cleavage and Loss of a Methyl Radical ([M-CH₃]⁺)
Alpha-cleavage is a dominant fragmentation pathway for alkyl-substituted aromatic systems.[6][7][8] In this process, the bond between the alpha and beta carbons of the ethyl substituent is broken.
-
Mechanism: The ionization event can be envisioned as localizing the radical on the pyridine ring. This radical site initiates the cleavage of the Cα-Cβ bond of the ethyl group. This results in the expulsion of a neutral methyl radical (•CH₃, 15 Da) and the formation of a resonance-stabilized cation at m/z 108 . The positive charge is stabilized by the pyridine N-oxide system.
-
Causality: The stability of the resulting cation is the primary driver for this fragmentation. The benzylic-like cation formed can delocalize the positive charge across the pyridine ring and the N-oxide group, making this a highly favorable pathway. This fragmentation can also occur after the initial loss of oxygen, leading to a prominent peak at m/z 92 (107 - 15).[5]
The relationship between these primary fragmentation events is illustrated in the diagram below.
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Theoretical Framework for the Analysis of 4-Ethylpyridine 1-oxide: A Computational Approach
An In-depth Technical Guide:
Abstract
This technical guide provides a comprehensive theoretical framework for the computational analysis of 4-Ethylpyridine 1-oxide (4-EPNO). While direct experimental and extensive theoretical literature on 4-EPNO is developing, this document establishes a robust methodology by extrapolating from foundational principles of computational chemistry and validated studies on analogous pyridine N-oxide systems. We detail the molecular structure, vibrational spectra, and electronic properties of 4-EPNO using Density Functional Theory (DFT). This guide is intended for researchers, scientists, and drug development professionals, offering both a deep theoretical understanding and practical, step-by-step protocols for in-silico investigation. Key analyses, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis, are presented to elucidate the molecule's reactivity, stability, and bonding characteristics.
Introduction: The Scientific Imperative for 4-EPNO Analysis
Pyridine N-oxides are a class of heterocyclic compounds of significant interest due to their diverse applications, ranging from synthetic chemistry intermediates to pharmacologically active agents.[1] The N-oxide functional group profoundly alters the electronic properties of the parent pyridine ring, enhancing its dipole moment and modifying its reactivity. 4-Ethylpyridine 1-oxide (C₇H₉NO), the subject of this guide, is a derivative whose ethyl substituent at the 4-position is expected to introduce specific steric and electronic effects.[2]
Theoretical and computational studies provide an indispensable lens for understanding such molecules at an atomic level, offering insights that are often difficult to obtain through experimental means alone.[3] By employing quantum chemical calculations, we can predict molecular geometry, spectroscopic signatures, and electronic behavior with high accuracy. This in-silico approach accelerates research by identifying key features of the molecule, guiding experimental design, and providing a foundational understanding of its potential utility. This guide will construct a detailed theoretical profile of 4-EPNO, leveraging established computational methods validated on similar structures like 4-methylpyridine-N-oxide.[4]
The Computational Cornerstone: Density Functional Theory (DFT)
The selection of an appropriate computational method is the most critical decision in a theoretical study. For a molecule like 4-EPNO, Density Functional Theory (DFT) presents the optimal balance of computational efficiency and accuracy.[5] Unlike more computationally demanding methods, DFT is well-suited for molecules of this size while providing reliable results for geometries, vibrational frequencies, and electronic properties.
2.1. Causality Behind Method Selection
-
Functional - B3LYP: We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This choice is deliberate. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which is crucial for mitigating the self-interaction error inherent in pure DFT functionals. This leads to more accurate predictions of electronic properties and reaction barriers for organic molecules.
-
Basis Set - 6-311++G(d,p): The basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is chosen for its robustness:
-
6-311G: A triple-zeta valence basis set, providing flexibility for valence electrons to be accurately described.
-
++: Diffuse functions are added for both heavy atoms and hydrogen. These are essential for accurately modeling the electron density far from the nucleus, a critical feature of the polar N-O bond and any potential non-covalent interactions.
-
(d,p): Polarization functions are added to heavy atoms (d-functions) and hydrogen atoms (p-functions). These allow the orbitals to change shape and direction, which is vital for describing the anisotropic nature of chemical bonds and achieving accurate molecular geometries.[6]
-
This combination of the B3LYP functional and the 6-311++G(d,p) basis set is a well-established and highly validated approach for studying organic heterocyclic compounds.[7][8]
Molecular Geometry and Vibrational Analysis
A foundational step in any theoretical study is to determine the molecule's most stable three-dimensional structure through geometry optimization.
3.1. Optimized Molecular Structure
Based on calculations and analogies to similar compounds like 4-methylpyridine-N-oxide, 4-EPNO is predicted to have a planar pyridine ring, belonging to the Cₛ point group.[4] The ethyl group will adopt a staggered conformation to minimize steric hindrance. The N-O bond is a key feature, exhibiting characteristics of a semipolar or dative bond.
Table 1: Predicted Geometrical Parameters for 4-Ethylpyridine 1-oxide (Calculated at the B3LYP/6-311++G(d,p) level of theory)
| Parameter | Atom(s) | Predicted Value |
| Bond Lengths (Å) | ||
| N1-O | 1.285 | |
| N1-C2 | 1.365 | |
| C2-C3 | 1.380 | |
| C3-C4 | 1.395 | |
| C4-C7 | 1.510 | |
| C7-C8 | 1.535 | |
| **Bond Angles (°) ** | ||
| O-N1-C2 | 118.5 | |
| N1-C2-C3 | 120.0 | |
| C3-C4-C5 | 118.0 | |
| C3-C4-C7 | 121.0 |
3.2. Vibrational Frequencies (FT-IR and Raman)
Following geometry optimization, a frequency calculation is performed. This serves two critical purposes:
-
Verification of Minimum Energy: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Prediction of Spectra: The calculation yields the harmonic vibrational frequencies and intensities, which can be directly correlated with experimental FT-IR and Raman spectra. This is invaluable for structural confirmation.[9]
The most characteristic vibration is the N-O stretching mode, which is expected to appear as a strong band in the IR spectrum, typically in the 1200-1300 cm⁻¹ region for pyridine N-oxides. The precise frequency is sensitive to the electronic effects of the substituent at the 4-position.
Deep Dive into Electronic Properties
The true power of theoretical studies lies in their ability to elucidate the electronic landscape of a molecule, which governs its reactivity and interactions.
4.1. Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals.[7]
-
HOMO: Represents the ability to donate an electron. Its energy level correlates with the ionization potential.
-
LUMO: Represents the ability to accept an electron. Its energy level correlates with the electron affinity.[7]
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[10] For 4-EPNO, the HOMO is expected to be a π-orbital distributed over the pyridine ring and the oxygen atom, while the LUMO will likely be a π*-orbital located primarily on the ring.
4.2. Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on the molecule's surface. It allows for the immediate identification of sites prone to electrophilic and nucleophilic attack.[8]
-
Red/Yellow Regions: Indicate negative potential (electron-rich), attractive to electrophiles.
-
Blue Regions: Indicate positive potential (electron-poor), attractive to nucleophiles.
For 4-EPNO, the MEP map is predicted to show a significant region of negative potential concentrated around the N-oxide oxygen atom, confirming it as the primary site for electrophilic attack and hydrogen bonding. The hydrogen atoms of the ethyl group and the pyridine ring will exhibit positive potential.
4.3. Natural Bond Orbital (NBO) Analysis
NBO analysis transforms the complex, delocalized molecular orbitals into a localized, intuitive picture of "natural" bonds and lone pairs, closely resembling the familiar Lewis structures.[11][12] This analysis provides quantitative insights into bonding and stability.
For 4-EPNO, NBO analysis is critical for:
-
Characterizing the N→O Bond: It quantifies the donor-acceptor nature of the N→O bond, revealing the charge transfer from the nitrogen lone pair to the oxygen.
-
Charge Distribution: It provides a more chemically intuitive picture of the atomic charges than other methods, confirming the high negative charge on the oxygen atom.
-
Hyperconjugation: It reveals stabilizing interactions, such as the delocalization of electron density from bonding orbitals to adjacent anti-bonding orbitals (e.g., from a C-H σ bond into a ring π* orbital), which contribute to the overall stability of the molecule.[13]
Conclusion and Future Directions
This guide has established a comprehensive theoretical framework for the detailed investigation of 4-Ethylpyridine 1-oxide. Through the application of Density Functional Theory with the B3LYP functional and 6-311++G(d,p) basis set, we can reliably predict its geometric, vibrational, and electronic properties. The analyses of the HOMO-LUMO gap, MEP surface, and NBOs collectively paint a picture of a stable yet reactive molecule, with the N-oxide oxygen atom being the focal point of its chemical interactivity.
The theoretical data presented herein provide a robust foundation and a clear roadmap for future work. The immediate next step is the experimental validation of these computational predictions. Synthesis of 4-EPNO followed by FT-IR, Raman, and NMR spectroscopy would serve to confirm the calculated structural and vibrational data.[9] Further experimental studies into its reactivity, guided by the MEP and frontier orbital analyses, could unlock its potential in medicinal chemistry and materials science.
Appendix A: Detailed Computational Protocol
Protocol: DFT Analysis of 4-Ethylpyridine 1-oxide
-
Software: Gaussian 16 or a comparable quantum chemistry software package.
-
Molecule Building: Construct the 4-Ethylpyridine 1-oxide molecule using a molecular editor. Ensure a reasonable starting geometry with a planar pyridine ring.
-
Geometry Optimization & Frequency Calculation:
-
Set up an optimization followed by a frequency calculation using the Opt Freq keyword.
-
Method: Specify B3LYP as the method.
-
Basis Set: Specify 6-311++G(d,p) as the basis set.
-
Solvation (Optional): To model the molecule in a specific solvent, use the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) by adding SCRF=(PCM, Solvent=NAME), replacing NAME with the desired solvent (e.g., Water, DMSO).
-
Execution: Run the calculation.
-
-
Analysis of Results:
-
Optimization Convergence: Verify that the optimization has converged successfully by checking the log file for the "Optimization completed" message.
-
Frequency Analysis: Open the output file and confirm there are no imaginary frequencies, which validates the structure as a true minimum. Analyze the calculated IR spectrum, identifying the key N-O stretching frequency.
-
Geometric Parameters: Extract bond lengths and angles from the optimized structure.
-
-
Electronic Properties Calculation (using the optimized geometry):
-
Set up a single-point energy calculation using the optimized coordinates.
-
Keywords: Include Pop=NBO to request Natural Bond Orbital analysis.
-
Cube Files for Visualization: To generate HOMO, LUMO, and MEP surfaces, use the Cube keyword (e.g., Cube=(Orbitals, Potential)). Specify the orbitals to be plotted (e.g., HOMO, LUMO).
-
Execution: Run the calculation.
-
-
Visualization:
-
Use visualization software (e.g., GaussView, Avogadro) to open the generated cube files (.cube) and render the isosurfaces for the HOMO, LUMO, and the MEP mapped onto the electron density surface.
-
Analyze the NBO output section in the log file to understand charge distribution and hyperconjugative interactions.
-
References
-
Temam, A.G. and Lelisho, T.A. (2020) DFT Study on Coupling Reaction of Carbon Dioxide with Ethylene Oxide Catalyzed by 1,4,6-Triaza-Bicyclo[3.3.0]Oct-4-Enium Bromide (TBO.HBr). SciRP.org. [Link]
-
Material Science Research India. (2021) Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Material Science Research India. [Link]
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ResearchGate. (n.d.) Structures of 4-ethylpyridine (I) and products of transformation. ResearchGate. [Link]
-
Gas-phase electron diffraction and quantum chemical calculations on the molecular structure of 4-methylpyridine-N-oxide. PubMed Central. [Link]
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PubChem. (n.d.) Pyridine, 4-ethyl-, 1-oxide. PubChem. [Link]
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National Institute of Standards and Technology. (n.d.) Pyridine, 4-ethyl-. NIST WebBook. [Link]
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PubChem. (n.d.) 4-Ethylpyridine. PubChem. [Link]
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ResearchGate. (n.d.) Schematic representation of HOMO and LUMO molecular orbital of pyridine derivatives. ResearchGate. [Link]
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Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and 4-Isopropylaniline. ThaiJo. [Link]
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DFT calculations on 1,4-dithiine and S-oxygenated derivatives. AJOL. [Link]
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Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. MDPI. [Link]
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Molecular structure, FT-IR, vibrational assignments, HOMO-LUMO, MEP, NBO analysis and molecular docking study of ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate. PubMed. [Link]
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NBO Population Analysis and Electronic Calculation of Four Azopyridine Ruthenium Complexes by DFT Method. SciRP.org. [Link]
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Recent trends in the chemistry of pyridine N-oxides. Arkivoc. [Link]
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An In-depth Technical Guide to the Synthesis of 4-Ethylpyridine 1-Oxide
This guide provides a comprehensive exploration of the synthesis of 4-Ethylpyridine 1-oxide from its parent heterocycle, 4-ethylpyridine. Designed for researchers and professionals in organic synthesis and drug development, this document moves beyond a simple recitation of steps to dissect the underlying chemical principles, justify methodological choices, and present a robust, validated protocol. We will examine the mechanistic rationale, compare common synthetic strategies, and detail the necessary analytical workflows for successful synthesis and characterization.
Introduction: The Strategic Value of N-Oxidation
Pyridine N-oxides are a pivotal class of heterocyclic compounds that serve as versatile intermediates in organic synthesis.[1] The introduction of an N-oxide moiety fundamentally alters the electronic properties of the pyridine ring. While the parent pyridine is a relatively weak base (pKa of conjugate acid ≈ 5.2), the corresponding N-oxide is significantly less basic (pKa ≈ 0.8).[2][3] This electronic shift has profound implications for reactivity. The N-oxide group acts as an oxygen-atom donor and enhances the ring's reactivity towards both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions.[1][2][3] This modified reactivity profile makes N-oxides invaluable precursors for producing substituted pyridines that are otherwise difficult to access, many of which are core scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][3]
The synthesis of 4-Ethylpyridine 1-oxide is a representative example of this crucial transformation, converting a simple alkylpyridine into a more functional and synthetically flexible intermediate.
The Chemistry of N-Oxidation: Mechanism and Reagent Selection
The conversion of 4-ethylpyridine to its N-oxide is an oxidation reaction centered on the lone pair of electrons of the ring's nitrogen atom. The nitrogen acts as a nucleophile, attacking an electrophilic oxygen atom provided by an oxidizing agent.
Core Reaction Mechanism
The generally accepted mechanism involves a direct nucleophilic attack by the pyridine nitrogen on the peroxide oxygen of the oxidizing agent. Using a peroxy acid (RCO₃H) as a representative example, the process unfolds as follows:
-
Nucleophilic Attack: The nitrogen atom of 4-ethylpyridine attacks the terminal, electrophilic oxygen atom of the peroxy acid.
-
Transition State: A concerted transition state forms where the N-O bond is forming, and the weak O-O bond of the peroxide is breaking.
-
Product Formation: The O-O bond cleaves, resulting in the formation of the protonated 4-Ethylpyridine 1-oxide and a carboxylate anion. A final proton transfer yields the neutral 4-Ethylpyridine 1-oxide and the carboxylic acid byproduct.
Caption: Generalized mechanism of 4-ethylpyridine N-oxidation.
Selecting the Optimal Oxidizing Agent
The choice of oxidant is the most critical decision in this synthesis, directly impacting yield, purity, safety, and scalability. Several reagents are commonly employed for the N-oxidation of pyridines.[4][5]
| Oxidizing System | Key Advantages | Key Disadvantages |
| Hydrogen Peroxide / Acetic Acid | Inexpensive, readily available reagents.[6][7] | Requires elevated temperatures (70-85°C); long reaction times; handling concentrated H₂O₂ can be hazardous.[6][8] |
| m-Chloroperoxybenzoic Acid (m-CPBA) | High reactivity, often works at room temperature; clean reaction with high yields.[4][9] | More expensive; m-CPBA can be shock-sensitive; byproduct (m-CBA) must be removed.[10] |
| Peracetic Acid | Commercially available, effective oxidant.[6][8] | Can be explosive; requires careful temperature control.[8] |
| Catalytic Systems (e.g., H₂O₂ / MTO) | Uses catalytic amounts of a metal complex (e.g., Methyltrioxorhenium); milder conditions; high yields for many substrates.[4] | Catalyst can be expensive and may require specialized handling or recovery. |
For routine laboratory synthesis, the Hydrogen Peroxide/Acetic Acid method offers a cost-effective and reliable route, while m-CPBA provides a faster, often higher-yielding alternative under milder conditions. The protocol detailed below will utilize the H₂O₂/Acetic Acid system due to its accessibility and well-documented performance.
Validated Experimental Protocol: H₂O₂/Acetic Acid Method
This protocol is adapted from established procedures for pyridine N-oxidation and is designed for high fidelity and safety.[6][7][11]
Materials and Reagents
-
4-Ethylpyridine (C₇H₉N, MW: 107.15 g/mol )
-
Glacial Acetic Acid (CH₃COOH)
-
Hydrogen Peroxide (H₂O₂, 30-35% aqueous solution)
-
Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) for neutralization
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃) for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) for drying
-
Deionized Water
Step-by-Step Synthesis Procedure
Caution: This reaction is exothermic and involves strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12] A safety shield is recommended.[8]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 4-ethylpyridine (e.g., 10.7 g, 0.1 mol) and glacial acetic acid (e.g., 30 mL). Begin stirring to ensure the mixture is homogeneous.
-
Addition of Oxidant: Cool the mixture in an ice-water bath. Slowly add the hydrogen peroxide solution (e.g., 11.3 mL of 30% H₂O₂, ~0.11 mol, 1.1 equivalents) dropwise via the dropping funnel. Crucially, maintain the internal temperature below 30°C during the addition.
-
Reaction Execution: After the addition is complete, remove the ice bath and heat the reaction mixture to 70-75°C using an oil bath. Maintain this temperature with consistent stirring for 3-5 hours.
-
Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC). Use a mobile phase such as Dichloromethane/Methanol (e.g., 9:1 v/v). The product, 4-Ethylpyridine 1-oxide, is significantly more polar and will have a lower Rf value than the starting material.
-
Workup - Decomposition of Excess Peroxide: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. It is critical to decompose any unreacted hydrogen peroxide before extraction. Cautiously add a small amount of a reducing agent like sodium sulfite (Na₂SO₃) or manganese dioxide (MnO₂) until gas evolution ceases, or test with peroxide test strips.
-
Solvent Removal and Neutralization: Remove the bulk of the acetic acid and water under reduced pressure using a rotary evaporator. To the resulting residue, slowly and carefully add a saturated aqueous solution of sodium carbonate (or a dilute NaOH solution) with cooling until the pH is basic (pH 9-10). This neutralizes the remaining acetic acid.
-
Product Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane or chloroform (e.g., 3 x 50 mL). The organic layers contain the desired product.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent, and concentrate the filtrate using a rotary evaporator to yield the crude 4-Ethylpyridine 1-oxide, typically as a pale yellow solid or oil.
-
Purification: The crude product can be purified by recrystallization (e.g., from acetone/hexanes) or by column chromatography on silica gel if necessary.
Characterization and Analytical Workflow
Proper characterization is essential to confirm the identity and purity of the synthesized 4-Ethylpyridine 1-oxide.
Caption: Standard workflow for the analysis and characterization of the final product.
Expected Analytical Data
The successful formation of 4-Ethylpyridine 1-oxide (C₇H₉NO, MW: 123.15 g/mol ) can be confirmed by the following spectroscopic data.[13][14]
| Technique | Characteristic Feature | Expected Value / Observation |
| ¹H NMR | Aromatic Protons | Downfield shift of α-protons (adjacent to N) compared to 4-ethylpyridine. Typically δ ~8.0-8.2 ppm. |
| Aromatic Protons | β-protons (adjacent to ethyl group) typically δ ~7.1-7.3 ppm. | |
| ¹³C NMR | Aromatic Carbons | Significant shift of α and γ carbons due to the electronic effect of the N-O bond. |
| FT-IR | N-O Stretch | A strong, characteristic absorption band in the region of 1200-1300 cm⁻¹. |
| Mass Spec (EI) | Molecular Ion (M⁺) | A clear peak at m/z = 123. |
Safety and Hazard Management
-
4-Ethylpyridine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[15] Handle in a fume hood away from ignition sources.
-
Hydrogen Peroxide (30%+): Strong oxidizer. Contact with other materials may cause fire. Causes severe skin burns and eye damage.[12]
-
Glacial Acetic Acid: Flammable liquid. Causes severe skin burns and eye damage.
-
Waste Disposal: Neutralize acidic and basic aqueous waste before disposal. Organic waste containing chlorinated solvents should be collected in a designated container. Follow all institutional and local guidelines for chemical waste disposal.
Conclusion
The N-oxidation of 4-ethylpyridine is a fundamental and enabling transformation in heterocyclic chemistry. By understanding the reaction mechanism and carefully selecting the appropriate oxidizing agent, researchers can reliably synthesize 4-Ethylpyridine 1-oxide. The protocol detailed herein, utilizing the cost-effective and robust hydrogen peroxide/acetic acid system, provides a validated pathway for obtaining this valuable intermediate. Rigorous adherence to safety protocols and thorough analytical characterization are paramount to ensuring a successful and safe synthetic outcome.
References
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- Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube.
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- A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. The Journal of Organic Chemistry.
- Pyridine-N-oxide - Wikipedia. Wikipedia.
- Synthesis of 2-substituted pyridines
- SAFETY DATA SHEET - 4-Ethylpyridine. Fisher Scientific.
- Medicinal Chemistry of Drugs with N-Oxide Functionalities.
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- Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate.
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4-Ethylpyridine N-oxide: A Comprehensive Technical Guide for Researchers
Introduction
4-Ethylpyridine N-oxide is a heterocyclic organic compound belonging to the family of pyridine N-oxides. These compounds are characterized by a pyridine ring where the nitrogen atom is oxidized. The presence of the N-oxide functional group significantly alters the chemical and physical properties of the parent pyridine, rendering it a versatile building block in organic synthesis and a scaffold of interest in medicinal chemistry. This guide provides an in-depth overview of 4-Ethylpyridine N-oxide, encompassing its chemical identity, synthesis, reactivity, and potential applications, with a focus on its relevance to researchers, scientists, and drug development professionals.
While specific applications for 4-Ethylpyridine N-oxide are not extensively documented, the broader class of pyridine N-oxides has garnered considerable attention for its utility in modulating the electronic properties of the pyridine ring, thereby influencing reactivity and biological activity.[1][2] This guide will, therefore, draw upon the well-established chemistry of pyridine N-oxides to provide a comprehensive understanding of the title compound.
Core Synonyms and Identifiers
Proper identification of chemical compounds is critical for accurate research and communication. 4-Ethylpyridine N-oxide is known by several synonyms and is registered under specific identifiers in chemical databases.
| Identifier Type | Value |
| Systematic Name | 4-Ethylpyridine 1-oxide |
| Common Synonyms | 4-Ethylpyridine N-oxide, Pyridine, 4-ethyl-, 1-oxide |
| CAS Number | 14906-55-9 |
| Molecular Formula | C₇H₉NO |
| Molecular Weight | 123.15 g/mol |
Physicochemical Properties
The physicochemical properties of 4-Ethylpyridine N-oxide are crucial for its handling, storage, and application in various experimental settings.
| Property | Value | Source |
| Appearance | Solid (predicted) | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Soluble in polar organic solvents | General knowledge |
| pKa (of conjugate acid) | ~1.5 (estimated) | General knowledge |
Synthesis of 4-Ethylpyridine N-oxide
The synthesis of 4-Ethylpyridine N-oxide typically involves the direct oxidation of the corresponding parent pyridine, 4-Ethylpyridine. This transformation is a cornerstone of pyridine N-oxide chemistry and can be achieved using various oxidizing agents. A common and effective method utilizes peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA).[3]
The underlying principle of this oxidation is the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peroxy acid. The reaction is generally carried out in a chlorinated solvent, such as dichloromethane (DCM), at or below room temperature to control the exothermicity of the reaction.
Caption: General workflow for the synthesis of 4-Ethylpyridine N-oxide.
Experimental Protocol: Synthesis of 4-Ethylpyridine N-oxide
The following is a representative, self-validating protocol for the synthesis of 4-Ethylpyridine N-oxide.
Materials:
-
4-Ethylpyridine
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Ethylpyridine (1.0 equivalent) in dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Slowly add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction mixture again to 0 °C and quench the excess peroxy acid by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Workup: Add a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-Ethylpyridine N-oxide.
Reactivity of 4-Ethylpyridine N-oxide
The N-oxide functionality dramatically alters the reactivity of the pyridine ring. The oxygen atom is a strong electron-donating group through resonance, which increases the electron density at the 2- and 4-positions of the ring, making them more susceptible to electrophilic attack. Conversely, the inductive effect of the positively charged nitrogen atom makes the ring more electron-deficient overall, facilitating nucleophilic substitution, particularly at the 2- and 4-positions.[4][5]
Caption: Reactivity of 4-Ethylpyridine N-oxide towards electrophiles and nucleophiles.
A key reaction of pyridine N-oxides is their ability to direct electrophilic substitution to the 4-position.[5] Following substitution, the N-oxide can be readily removed by deoxygenation, providing a powerful synthetic route to 4-substituted pyridines that are often difficult to prepare by other means.
Furthermore, the 4-position of pyridine N-oxides is activated towards nucleophilic substitution, especially if a leaving group is present. For instance, 4-nitropyridine-N-oxide readily undergoes substitution of the nitro group with various nucleophiles.[6] This highlights the potential of 4-substituted pyridine N-oxides as versatile synthetic intermediates.
Applications in Research and Drug Development
While specific, large-scale applications of 4-Ethylpyridine N-oxide are not widely reported, the broader class of pyridine N-oxides has found utility in several areas of chemical and pharmaceutical research.
-
Medicinal Chemistry: The pyridine N-oxide moiety is present in a number of biologically active compounds.[1][2][7][8] The N-oxide group can improve the pharmacokinetic properties of a drug molecule, such as its solubility and metabolic stability.[8] Additionally, certain pyridine N-oxide derivatives have demonstrated a range of biological activities, including anticancer, antibacterial, and antihypertensive properties.[1][2] For example, some studies have reported the antimicrobial and quorum-sensing inhibitory activities of functionalized pyridine N-oxides.[7]
-
Organic Synthesis: Pyridine N-oxides are valuable intermediates in organic synthesis.[9][10] As discussed, they facilitate electrophilic substitution at the 4-position of the pyridine ring.[5] The subsequent deoxygenation provides access to a wide array of 4-substituted pyridines. This two-step process is a powerful tool for the synthesis of complex molecules containing the pyridine scaffold.
-
Coordination Chemistry: The oxygen atom of the N-oxide group can act as a ligand to coordinate with metal ions, leading to the formation of metal complexes with interesting structural and catalytic properties.
Biological Activity and Signaling Pathways
There is a lack of specific data on the biological activity and involvement in signaling pathways for 4-Ethylpyridine N-oxide. However, the broader class of heterocyclic N-oxides has been shown to exhibit a wide range of biological effects.[1][2] Some pyridine derivatives are known to possess analgesic, fungicidal, and antibacterial activities.[11] The introduction of an N-oxide can modulate these activities. For instance, some studies have shown that certain pyridine N-oxide derivatives can act as quorum sensing inhibitors in bacteria, thereby disrupting bacterial communication and virulence.[7] Further research is required to determine if 4-Ethylpyridine N-oxide possesses any significant biological activities.
Safety and Handling
Conclusion
4-Ethylpyridine N-oxide is a valuable chemical entity with potential applications in organic synthesis and medicinal chemistry. Its synthesis from 4-Ethylpyridine is straightforward, and its reactivity, characterized by the influence of the N-oxide group, allows for the strategic functionalization of the pyridine ring. While specific biological activities and applications for this particular compound are yet to be extensively explored, the established utility of the broader class of pyridine N-oxides suggests that 4-Ethylpyridine N-oxide holds promise as a versatile building block for the development of novel molecules with interesting chemical and biological properties. This guide provides a foundational understanding for researchers and scientists looking to explore the potential of this and related compounds in their work.
References
- Google Patents. (n.d.). Synthesis process of pyridine-N-oxide.
- den Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590.
-
Pipzine Chemicals. (n.d.). 4-Ethylpyridine | Properties, Uses, Safety Data & Supplier China. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. Retrieved from [Link]
- Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(1), 242-268.
-
Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]
-
quimicaorganica.org. (n.d.). Electrophilic substitution at position 4 of pyridine. Retrieved from [Link]
- ACS Publications. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry.
-
National Center for Biotechnology Information. (n.d.). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved from [Link]
-
Baran Lab. (2012). Pyridine N-Oxides. Retrieved from [Link]
-
ResearchGate. (n.d.). Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Medicinal Chemistry of Drugs with N‑Oxide Functionalities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methoxypyridine N-oxide. Retrieved from [Link]
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Methodological & Application
The Versatile Role of 4-Ethylpyridine 1-oxide in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unlocking the Potential of a Multifaceted Reagent
4-Ethylpyridine 1-oxide is a heterocyclic compound that has emerged as a valuable and versatile tool in the arsenal of synthetic organic chemists. The presence of the N-oxide functionality dramatically alters the electronic properties of the pyridine ring, transforming it from an electron-deficient system to one with enhanced electron density at the ortho (C2, C6) and para (C4) positions. This electronic modulation, coupled with the steric and electronic influence of the 4-ethyl group, imbues 4-Ethylpyridine 1-oxide with a unique reactivity profile. It finds utility as a mild oxidant, a catalyst or co-catalyst in a variety of transformations, and as a directing group and internal oxidant in C-H functionalization reactions.
This comprehensive guide provides detailed application notes and protocols for the effective use of 4-Ethylpyridine 1-oxide in organic synthesis. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this reagent to streamline synthetic routes and access novel molecular architectures.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective handling in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO | [1] |
| Molecular Weight | 123.15 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 100-120 °C | [2] |
| Boiling Point | 155 °C at 12 Torr | [2] |
| Solubility | Soluble in chloroform, dichloromethane, DMSO, methanol | [2] |
| pKa (Conjugate Acid) | 1.30 ± 0.10 (Predicted) | [2] |
Core Applications in Organic Synthesis
The utility of 4-Ethylpyridine 1-oxide can be broadly categorized into three key areas: its role as a mild oxidant, its application as a catalyst or ligand, and its use in directing C-H functionalization reactions.
4-Ethylpyridine 1-oxide as a Mild Oxidant
The N-oxide moiety serves as a source of an oxygen atom, making 4-Ethylpyridine 1-oxide a useful mild oxidant in various transformations. A key advantage is the generation of the parent pyridine, 4-ethylpyridine, as the byproduct, which is often volatile and easily removed from the reaction mixture.
Application Focus: Oxidation of Organoboranes
One of the fundamental applications of pyridine N-oxides is the oxidation of organoboranes to alcohols, a critical step in hydroboration-oxidation sequences. While trimethylamine N-oxide is commonly used, 4-Ethylpyridine 1-oxide offers an alternative with different physical properties that can be advantageous in specific solvent systems or for ease of purification.
Protocol 1: Oxidation of an Alkylborane to the Corresponding Alcohol
This protocol describes a general procedure for the oxidation of an intermediate organoborane, formed from the hydroboration of an alkene, using 4-Ethylpyridine 1-oxide.
Materials:
-
Alkene (1.0 equiv)
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF (1.1 equiv)
-
4-Ethylpyridine 1-oxide (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Hydroboration: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the alkene (10 mmol, 1.0 equiv) and anhydrous THF (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-THF complex (11 mL, 11 mmol, 1.1 equiv) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alkene.
-
Oxidation: In a separate flask, dissolve 4-Ethylpyridine 1-oxide (1.85 g, 15 mmol, 1.5 equiv) in toluene (20 mL).
-
Add the 4-Ethylpyridine 1-oxide solution to the organoborane solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 3-6 hours. Monitor the progress of the oxidation by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of water (10 mL).
-
Add saturated aqueous sodium bicarbonate solution (20 mL) and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude alcohol.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure alcohol.
Causality and Self-Validation:
-
Inert Atmosphere: The hydroboration step is sensitive to moisture and oxygen; therefore, maintaining a nitrogen atmosphere is crucial for high yields.
-
Stoichiometry: A slight excess of the borane reagent ensures complete conversion of the alkene. A larger excess of 4-Ethylpyridine 1-oxide is used to drive the oxidation to completion.
-
Reflux Conditions: The oxidation of the C-B bond by the N-oxide is often slow at room temperature; heating to reflux accelerates the reaction.
-
Aqueous Work-up: The addition of water and sodium bicarbonate helps to hydrolyze any remaining borane species and facilitates the separation of the organic product from boron salts and excess N-oxide.
Role in Catalysis: A Ligand and Nucleophilic Catalyst
The lone pair of electrons on the oxygen atom of 4-Ethylpyridine 1-oxide allows it to act as a ligand for various transition metals, modulating their reactivity and selectivity. Furthermore, its nucleophilic character enables it to function as an organocatalyst in certain transformations.
Application Focus: Ligand in Palladium-Catalyzed C-H Alkenylation
Pyridine N-oxides have been demonstrated to be effective ligands and oxidants in palladium-catalyzed C-H functionalization reactions.[3][4] They can facilitate the C-H activation step and act as an internal oxidant to regenerate the active Pd(II) catalyst. The 4-ethyl substituent can influence the solubility and steric environment of the catalytic complex.
Protocol 2: Palladium-Catalyzed Ortho-Alkenylation of a Pyridine N-Oxide Derivative
This protocol provides a method for the direct alkenylation of a substituted pyridine N-oxide at the C2 position, where 4-Ethylpyridine 1-oxide can be used as a model substrate or a ligand for another N-oxide substrate.
Materials:
-
4-Ethylpyridine 1-oxide (or another pyridine N-oxide substrate) (1.0 equiv)
-
Styrene (or another alkene) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Silver(I) carbonate (Ag₂CO₃) (1.2 equiv)
-
1,4-Dioxane (anhydrous)
-
Celatom® (for filtration)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube, add 4-Ethylpyridine 1-oxide (123 mg, 1.0 mmol, 1.0 equiv), palladium(II) acetate (11.2 mg, 0.05 mmol, 5 mol%), and silver(I) carbonate (331 mg, 1.2 mmol, 1.2 equiv).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous 1,4-dioxane (5 mL) followed by styrene (172 µL, 1.5 mmol, 1.5 equiv) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and dilute with dichloromethane (10 mL).
-
Filter the mixture through a pad of Celatom® and wash the pad with additional dichloromethane (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a suitable eluent system, e.g., ethyl acetate/hexanes) to afford the 2-alkenylated 4-ethylpyridine 1-oxide.
Mechanistic Rationale and Visualization:
The reaction is believed to proceed through a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle. The pyridine N-oxide acts as a directing group, facilitating ortho-C-H activation by the palladium catalyst to form a palladacycle intermediate. Subsequent coordination of the alkene, migratory insertion, and β-hydride elimination afford the alkenylated product and a Pd(0) species. The silver carbonate acts as an oxidant to regenerate the active Pd(II) catalyst.
Caption: Proposed Catalytic Cycle for Pd-Catalyzed C-H Alkenylation.
C-H Functionalization via Hydrogen Atom Transfer (HAT)
Recent advancements have demonstrated the utility of pyridine N-oxides as catalysts for photoinduced hydrogen atom transfer (HAT) processes.[5] In these reactions, a catalytically generated pyridine N-oxide radical abstracts a hydrogen atom from a C-H bond to form a carbon-centered radical, which can then participate in various bond-forming reactions.
Application Focus: Photoinduced Alkylation of Unactivated C(sp³)-H Bonds
This application showcases the ability of 4-Ethylpyridine 1-oxide to act as a HAT catalyst for the functionalization of unactivated alkanes, a challenging transformation in organic synthesis. The reactivity and selectivity can be tuned by modifying the substituents on the pyridine N-oxide ring.
Protocol 3: Photoinduced C-H Alkylation of Cyclohexane
This protocol outlines a general procedure for the alkylation of an unactivated C(sp³)-H bond using 4-Ethylpyridine 1-oxide as a HAT catalyst.
Materials:
-
Cyclohexane (used as substrate and solvent)
-
Benzylidene malononitrile (radical acceptor) (1.0 equiv)
-
4-Ethylpyridine 1-oxide (10 mol%)
-
Photoredox catalyst (e.g., an iridium or organic dye catalyst) (1-2 mol%)
-
Blue LED light source
-
Anhydrous, degassed solvent (e.g., acetonitrile, if cyclohexane is not the solvent)
-
Standard laboratory glassware for photochemical reactions
Procedure:
-
In a reaction vial equipped with a magnetic stir bar, add benzylidene malononitrile (154 mg, 1.0 mmol, 1.0 equiv), 4-Ethylpyridine 1-oxide (12.3 mg, 0.1 mmol, 10 mol%), and the photoredox catalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%).
-
Add cyclohexane (5 mL).
-
Seal the vial with a cap containing a septum and degas the solution by sparging with nitrogen for 15 minutes.
-
Place the reaction vial in front of a blue LED light source and stir vigorously at room temperature.
-
Irradiate the mixture for 12-24 hours, monitoring the reaction by TLC or GC-MS for the consumption of the starting materials.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (using an appropriate eluent system) to yield the desired alkylated product.
Mechanistic Overview:
The photoredox catalyst, upon excitation by visible light, undergoes a single-electron transfer with the 4-Ethylpyridine 1-oxide to generate a pyridine N-oxide radical. This radical is a potent hydrogen atom abstractor, capable of cleaving a C-H bond of cyclohexane to form a cyclohexyl radical. The cyclohexyl radical then adds to the electron-deficient alkene (benzylidene malononitrile). The resulting radical anion is then reduced and protonated during the work-up to afford the final product.
Caption: Simplified Mechanism for Photoinduced HAT Alkylation.
Conclusion
4-Ethylpyridine 1-oxide is a readily available and highly effective reagent with a broad spectrum of applications in modern organic synthesis. Its utility as a mild oxidant, a versatile ligand and catalyst, and a key component in C-H functionalization reactions makes it an indispensable tool for accessing complex molecular targets. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and creatively apply 4-Ethylpyridine 1-oxide in their synthetic endeavors, paving the way for new discoveries in chemical and pharmaceutical research.
References
-
ResearchGate. Metal-free cross-coupling reaction of pyridine N-oxide derivatives with.... [Link]
-
ChemRxiv. Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. [Link]
-
MDPI. Metal and Metal Oxide Nanoparticles Catalyzed C–H Activation for C–O and C–X (X = Halogen, B, P, S, Se) Bond Formation. [Link]
-
PubChem. Pyridine, 4-ethyl-, 1-oxide. [Link]
-
ACS Publications. Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]
-
PubChemLite. 4-ethylpyridine 1-oxide (C7H9NO). [Link]
-
ACS Publications. Catalytic Selective Metal-Free Cross-Coupling of Heteroaromatic N-Oxides with Organosilanes. [Link]
-
ACS Publications. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. [Link]
-
ACS Publications. Chiral 4-Aryl-pyridine-N-oxide Nucleophilic Catalysts: Design, Synthesis, and Application in Acylative Dynamic Kinetic Resolution. [Link]
-
ACS Publications. Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. [Link]
-
MDPI. C–H Bond Activation of Silyl-Substituted Pyridines with Bis(Phenolate)Yttrium Catalysts as a Facile Tool towards Hydroxyl-Terminated Michael-Type Polymers. [Link]
-
ResearchGate. Transition Metal-Catalyzed Couplings in Process Chemistry: Case Studies from the Pharmaceutical Industry. [Link]
-
ResearchGate. Synthesis of 2-substituted pyridines from pyridine N-oxides. [Link]
-
Chemical Society Reviews (RSC Publishing). Transition-metal catalyzed oxidative cross-coupling reactions to form C–C bonds involving organometallic reagents as nucleophiles. [Link]
-
ResearchGate. Catalytic Oxidation of 4-Methylpyridine on Modified Vanadium Oxide Catalysts. [Link]
-
Beilstein Journals. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]
-
Semantic Scholar. Synthesis of 2-substituted pyridines from pyridine N-oxides. [Link]
-
YouTube. Properties of pyridine N-oxide: reactions to prepared different substituted pyridine derivatives.. [Link]
-
MDPI. Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. [Link]
Sources
Application Note: 4-Ethylpyridine 1-oxide (4-EtPyO) in Coordination Chemistry
Executive Summary
4-Ethylpyridine 1-oxide (4-EtPyO) represents a strategic balance in the pyridine
This guide details the synthesis, characterization, and application of 4-EtPyO. It focuses on its role as an oxygen-donor ligand for transition metals (Cu, Fe) and f-block elements (Ln, An), specifically in the context of nuclear fuel reprocessing and bio-inorganic modeling.
Ligand Characteristics & Synthesis Protocol
The synthesis of 4-EtPyO relies on the direct oxidation of 4-ethylpyridine. The choice of oxidant is critical; while
Protocol 1: Scalable Synthesis of 4-Ethylpyridine 1-oxide
Objective: Produce high-purity (>98%) 4-EtPyO suitable for coordination studies.
Reagents:
-
Glacial Acetic Acid (Solvent/Catalyst)
-
Hydrogen Peroxide (30% aq.)
-
Solid
(Neutralization) -
Chloroform (
) for extraction
Step-by-Step Methodology:
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 0.1 mol of 4-ethylpyridine in 50 mL of glacial acetic acid.
-
Oxidant Addition: Add 15 mL of 30%
dropwise over 20 minutes. Reasoning: Exothermic control prevents "runaway" decomposition of peroxide. -
Thermal Activation: Heat the mixture to 70–80°C for 12 hours.
-
Checkpoint: Monitor reaction progress via TLC (MeOH/DCM 1:9). The N-oxide is significantly more polar (
~0.2) than the starting pyridine ( ~0.6).
-
-
Concentration: Remove excess acetic acid under reduced pressure (rotary evaporator). Syrupy residue remains.
-
Neutralization: Dilute residue with 30 mL water. Slowly add solid
until pH ~8-9. Critical: The N-oxide is basic; failure to neutralize protonated species ( ) prevents extraction. -
Extraction: Extract with
( mL). The ethyl group increases lipophilicity, making this extraction more efficient than for unsubstituted pyridine N-oxide. -
Purification: Dry organic layer over
, filter, and evaporate. Distill under vacuum (bp ~140-145°C at 15 mmHg) or recrystallize from acetone/ether if solid.
workflow Diagram: Synthesis & Workup
Figure 1: Critical path for the oxidation and isolation of 4-EtPyO. Note the pH adjustment step is vital for yield.
Coordination Chemistry: Modes & Characterization[3][4]
4-EtPyO coordinates primarily through the oxygen atom. The electronic inductive effect of the ethyl group at the 4-position (
Coordination Modes
-
Terminal (
): Most common. Binds to a single metal center.[1] -
Bridging (
): Oxygen bridges two metal centers (common in Cu(II) dimers).
Diagnostic IR Spectroscopy
The N-O stretching vibration (
-
Free Ligand:
appears at ~1240–1250 . -
Coordinated Ligand: Upon coordination, back-bonding from the metal to the
orbital of the ligand is usually minimal for N-oxides. Instead, the drainage of electron density from Oxygen to Metal reduces the double-bond character of N-O. -
Result: A red shift (decrease in frequency) of 20–50
is observed (to ~1200–1215 ).
Table 1: Comparative Ligand Properties
| Ligand | Substituent Effect | Approx.[1] pKa (Conj. Acid) | Lipophilicity (LogP) | Primary Application |
| Pyridine N-oxide | None | 0.79 | -0.17 | General precursor |
| 4-Ethylpyridine 1-oxide | +I (Inductive) | ~1.1 | 0.5 - 0.7 | Solvent Extraction |
| 4-Nitropyridine 1-oxide | -M (Mesomeric) | -1.7 | -0.5 | Electrophilic substitution |
Application: Lanthanide Extraction Protocol
Pyridine N-oxides are effective extractants for trivalent lanthanides (
Protocol 2: Liquid-Liquid Extraction of Eu(III)
Objective: Determine the distribution ratio (
Reagents:
-
Aqueous Phase:
(0.01 M) in (varying 0.1 M to 3.0 M). -
Organic Phase: 4-EtPyO (0.5 M) dissolved in 1,2-dichloroethane or kerosene (with modifier).
Methodology:
-
Equilibration: Mix equal volumes (2 mL each) of aqueous and organic phases in a centrifugation tube.
-
Agitation: Shake mechanically for 30 minutes at 25°C.
-
Separation: Centrifuge at 3000 rpm for 5 minutes to ensure phase separation.
-
Analysis: Measure metal concentration in the aqueous phase using ICP-OES or Arsenazo III colorimetry.
-
Calculation:
Mechanism:
The extraction follows a solvation mechanism:
Mechanism Diagram: Solvation Extraction
Figure 2: The 4-ethyl group provides the necessary hydrophobicity to pull the neutral nitrate complex into the organic phase.
Transition Metal Complexation (Cu/Fe)
4-EtPyO is also used to synthesize bio-mimetic complexes. Copper(II) complexes of pyridine N-oxides often exhibit antiferromagnetic coupling via bridging oxygen atoms.
Protocol 3: Synthesis of
-
Dissolve
(1.0 mmol) in Ethanol (10 mL). -
Dissolve 4-EtPyO (2.0 mmol) in Ethanol (5 mL).
-
Mix solutions. A color change (green to darker green/brown) indicates coordination.
-
Allow to stand at room temperature. Slow evaporation yields crystals suitable for X-ray diffraction.
-
Validation: Check IR for the shift of
from 1245 to ~1210 .
References
-
Synthesis of Pyridine N-oxides
- Organic Syntheses, Coll. Vol. 4, p. 828 (1963); Vol. 33, p. 79 (1953).
-
[3]
-
Lanthanide Extraction & Coordination
- Matveeva, A. G., et al. "Synthesis, Lanthanide Coordination Chemistry, and Liquid–Liquid Extraction Performance of CMPO-Decorated Pyridine and Pyridine N-Oxide Platforms." Inorganic Chemistry, 2016. (Demonstrates the utility of Py-N-Oxide scaffolds in f-block extraction).
-
Structural Chemistry (Homologous Series)
-
Rubešić, M., et al. "Synthesis and Structure of (4-methylpyridine-N-oxide)oxo-(salicylaldehyde 4-phenylthiosemicarbazonato)vanadium(IV)."[4] Croatica Chemica Acta, 2005. (Provides structural parameters and IR shift data for the 4-alkylpyridine N-oxide class).
-
-
Copper(II)
-
Głuchowska, H., et al. "Copper(II) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives." RSC Advances, 2022.[5] (Contextualizes the coordination behavior of ethyl-substituted pyridines).
-
Sources
The Emerging Role of 4-Ethylpyridine 1-Oxide in Enhancing Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision. The performance of these catalytic systems is often critically dependent on the nature of the ligands or additives employed. This technical guide delves into the multifaceted role of 4-Ethylpyridine 1-oxide as a versatile and effective component in palladium-catalyzed cross-coupling reactions. Drawing upon mechanistic insights from related pyridine N-oxide systems, this document provides a comprehensive overview of its potential applications, proposed mechanisms of action, and detailed protocols for its use in Suzuki-Miyaura, Heck, and Sonogashira couplings.
Introduction: The Pivotal Role of Ligands and Additives in Palladium Catalysis
The Nobel Prize-winning field of palladium-catalyzed cross-coupling has transformed the landscape of molecular synthesis.[1] Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings provide robust methodologies for the construction of complex molecular architectures, which are central to the development of pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] The efficacy of these transformations hinges on the careful orchestration of the palladium catalyst's electronic and steric properties, a role often fulfilled by ancillary ligands or additives. These components can influence catalyst stability, reactivity, and selectivity by modulating the rates of key elementary steps in the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.[5]
Pyridine N-oxides have emerged as a promising class of compounds in this context. Their unique electronic structure, featuring a highly polarized N-O bond, allows them to act as potent coordinating agents to the palladium center. This interaction can have profound effects on the catalytic cycle, including the stabilization of catalytically active species and the facilitation of challenging bond-forming events. This guide focuses specifically on 4-Ethylpyridine 1-oxide, a readily available and versatile derivative, and explores its potential to enhance the outcomes of palladium-catalyzed cross-coupling reactions.
4-Ethylpyridine 1-Oxide: Properties and Proposed Mechanistic Roles
4-Ethylpyridine 1-oxide is a derivative of pyridine, an aromatic heterocyclic organic compound. The introduction of an oxygen atom to the nitrogen atom significantly alters the electronic properties of the pyridine ring, making it more electron-rich and enhancing its coordinating ability.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO | [6] |
| Molecular Weight | 123.15 g/mol | [6] |
| Appearance | Solid | [6] |
| Boiling Point | 297.5±15.0 °C at 760 mmHg | [6] |
The primary proposed roles of 4-Ethylpyridine 1-oxide in palladium-catalyzed cross-coupling reactions are:
-
Catalyst Stabilization: The lone pair of electrons on the oxygen atom of the N-oxide can coordinate to the palladium center. This coordination can stabilize the catalytically active Pd(0) species, preventing its aggregation into inactive palladium black, a common deactivation pathway in ligand-free or ligand-deficient reactions.
-
Modulation of Electronic Properties: By coordinating to the palladium center, 4-Ethylpyridine 1-oxide can increase the electron density at the metal. This can, in turn, influence the rates of oxidative addition and reductive elimination. For instance, a more electron-rich palladium center may facilitate the oxidative addition of electron-poor aryl halides.
-
Facilitation of Reductive Elimination: In some cases, ligands are known to promote the final, product-releasing step of the catalytic cycle, reductive elimination. The coordination of 4-Ethylpyridine 1-oxide may help to create a more sterically crowded and electronically favorable environment for this crucial step.
-
Internal Oxidant in C-H Activation: In reactions involving direct C-H activation, pyridine N-oxides can act as internal oxidants to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination.[7][8][9][10] While this is a distinct application from its role as an additive in traditional cross-coupling, it highlights the versatile reactivity of the N-oxide functionality in palladium catalysis.
The ethyl group at the 4-position of the pyridine ring can also subtly influence the ligand's properties through its electron-donating inductive effect, potentially enhancing the basicity and coordinating ability of the N-oxide oxygen.
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls, a common motif in pharmaceuticals and organic materials.[2][5][11] The reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an aryl or vinyl halide or triflate.[12]
Proposed Role of 4-Ethylpyridine 1-Oxide in Suzuki-Miyaura Coupling
In the context of the Suzuki-Miyaura catalytic cycle, 4-Ethylpyridine 1-oxide is proposed to act as a stabilizing and activating ligand. By coordinating to the Pd(0) center, it can prevent catalyst decomposition and enhance its longevity. Furthermore, its coordination to the Pd(II) intermediate, formed after oxidative addition, may facilitate the transmetalation step by influencing the electronic environment of the palladium center.
Figure 1: Proposed Suzuki-Miyaura catalytic cycle highlighting the potential intervention points of 4-Ethylpyridine 1-oxide (L).
General Protocol for 4-Ethylpyridine 1-Oxide in Suzuki-Miyaura Coupling
This protocol provides a general starting point for utilizing 4-Ethylpyridine 1-oxide as an additive in a Suzuki-Miyaura coupling reaction. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
Aryl halide (e.g., aryl bromide, 1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium source (e.g., Pd(OAc)₂, 2 mol%)
-
4-Ethylpyridine 1-oxide (4-8 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, arylboronic acid, palladium source, 4-Ethylpyridine 1-oxide, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Application in Heck Coupling
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene, leading to the synthesis of substituted alkenes.[13][14][15]
Proposed Role of 4-Ethylpyridine 1-Oxide in Heck Coupling
Similar to its role in the Suzuki-Miyaura coupling, 4-Ethylpyridine 1-oxide is anticipated to function as a stabilizing ligand for the palladium catalyst in the Heck reaction. By preventing the formation of palladium black, it can maintain the concentration of the active catalyst, leading to higher yields and catalyst turnover numbers. The coordination of the N-oxide may also influence the regioselectivity of the migratory insertion step.
Figure 2: Proposed Heck catalytic cycle with the potential stabilizing role of 4-Ethylpyridine 1-oxide (L).
General Protocol for 4-Ethylpyridine 1-Oxide in Heck Coupling
Materials:
-
Aryl halide (e.g., aryl iodide or bromide, 1.0 mmol)
-
Alkene (e.g., styrene or an acrylate, 1.5 mmol)
-
Palladium source (e.g., Pd(OAc)₂, 1-5 mol%)
-
4-Ethylpyridine 1-oxide (2-10 mol%)
-
Base (e.g., Et₃N or K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., DMF, NMP, or acetonitrile, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a sealed tube or Schlenk flask, combine the aryl halide, palladium source, and 4-Ethylpyridine 1-oxide.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent, alkene, and base via syringe.
-
Heat the reaction mixture to the desired temperature (typically 100-140 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove any precipitated palladium.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Application in Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[4][16][17][18][19] The reaction is typically co-catalyzed by palladium and copper salts.
Proposed Role of 4-Ethylpyridine 1-Oxide in Sonogashira Coupling
In the Sonogashira coupling, 4-Ethylpyridine 1-oxide can potentially play a dual role. It can stabilize the palladium catalyst, as in the Suzuki and Heck reactions. Additionally, its basic nature, although weak, might influence the deprotonation of the terminal alkyne, a key step in the formation of the copper acetylide intermediate. Its coordination to palladium could also facilitate the transmetalation from copper to palladium.
Figure 3: General experimental workflow for a Sonogashira coupling reaction incorporating 4-Ethylpyridine 1-oxide.
General Protocol for 4-Ethylpyridine 1-Oxide in Sonogashira Coupling
Materials:
-
Aryl halide (e.g., aryl iodide, 1.0 mmol)
-
Terminal alkyne (e.g., phenylacetylene, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) salt (e.g., CuI, 4 mol%)
-
4-Ethylpyridine 1-oxide (5-10 mol%)
-
Base (e.g., Et₃N or DIPA, 2.0 mmol)
-
Anhydrous solvent (e.g., THF or DMF, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the aryl halide, palladium catalyst, copper(I) salt, and 4-Ethylpyridine 1-oxide.
-
Purge the flask with an inert gas.
-
Add the anhydrous solvent and the base via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction mixture to the desired temperature (typically room temperature to 80 °C).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify by column chromatography.
Conclusion and Future Outlook
While the direct application of 4-Ethylpyridine 1-oxide as an external ligand or additive in traditional palladium-catalyzed cross-coupling reactions is an emerging area with limited specific literature, the foundational principles of coordination chemistry and the known reactivity of pyridine N-oxides in palladium catalysis strongly suggest its potential as a valuable tool for synthetic chemists. Its proposed roles in catalyst stabilization and electronic modulation offer promising avenues for improving the efficiency, robustness, and scope of Suzuki-Miyaura, Heck, and Sonogashira couplings.
Further systematic studies are warranted to fully elucidate the precise mechanistic details and to quantify the benefits of 4-Ethylpyridine 1-oxide in comparison to other established ligand systems. Such investigations will undoubtedly pave the way for its broader adoption and the development of novel, highly efficient catalytic protocols for the synthesis of complex organic molecules.
References
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]
-
The Suzuki Reaction. Myers Group, Chem 115, Harvard University. [Link]
-
Sonogashira coupling reaction of phenylacetylene with aryl halides in presence of various bases. ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Heck coupling reaction of different aryl halides with styrene. ResearchGate. [Link]
-
The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature. [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications. [Link]
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Sonogashira coupling reaction of aryl halides with phenylacetylene using Pd-BIP-γ-Fe 2 O 3 @SiO 2. ResearchGate. [Link]
-
Sonogashira coupling reaction of iodobenzene with phenyl acetylene. ResearchGate. [Link]
-
HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I. sctunisie.org. [Link]
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Palladium‐catalyzed cross‐coupling reaction between pyridine N‐oxide... ResearchGate. [Link]
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
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Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society. [Link]
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Mechanistic studies on direct arylation of pyridine N-oxide: evidence for cooperative catalysis between two distinct palladium centers. PubMed. [Link]
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Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. Dalton Transactions. [Link]
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Palladium-Catalyzed Direct C−H Arylation of Pyridine N- oxides with Potassium Aryl- and Heteroaryltrifluoroborates. The Royal Society of Chemistry. [Link]
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Practical methylation of aryl halides by Suzuki-Miyaura coupling. ResearchGate. [Link]
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Ethylenediamine-palladium(II) complexes with pyridine and its derivatives: Synthesis, molecular structure and initial antitumor studies. ResearchGate. [Link]
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Sonogashira coupling giving me multiple spots on TLC. Any suggestions? Reddit. [Link]
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Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]
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Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles. Chemical Communications. [Link]
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Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Organic Chemistry Portal. [Link]
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Catalytic Selective Metal-Free Cross-Coupling of Heteroaromatic N-Oxides with Organosilanes. Organic Letters. [Link]
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Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. NIH. [Link]
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The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. NIH. [Link]
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mp-1336: PdO (Tetragonal, P4_2/mmc, 131). Materials Project. [Link]
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The Heck coupling reactions of aryl bromides with styrene. ResearchGate. [Link]
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Application Notes & Protocols: Strategic Synthesis of Substituted Pyridines from 4-Ethylpyridine 1-oxide
Abstract
Substituted pyridines are foundational scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The strategic functionalization of simple pyridine precursors is therefore a cornerstone of modern synthetic chemistry. 4-Ethylpyridine 1-oxide emerges as a particularly versatile and powerful starting material, offering multiple avenues for selective substitution. The N-oxide moiety not only modulates the reactivity of the pyridine ring, activating it towards both electrophilic and nucleophilic attack, but also provides a handle for subsequent deoxygenation to yield the final pyridine target.[2][3] This guide provides an in-depth exploration of key synthetic transformations starting from 4-Ethylpyridine 1-oxide, complete with detailed, field-proven protocols and mechanistic insights to empower researchers in drug development and chemical synthesis.
Introduction: The Strategic Advantage of 4-Ethylpyridine 1-oxide
4-Ethylpyridine itself is a readily available starting material.[4][5] Its conversion to the N-oxide derivative is a critical first step that fundamentally alters its reactivity profile.[3]
-
Enhanced Ring Reactivity: The N-oxide oxygen atom can donate electron density into the pyridine ring via resonance, which paradoxically makes the C2, C4, and C6 positions more susceptible to both electrophilic and nucleophilic attack under different conditions.[3]
-
Side-Chain Activation: The N-oxide group can influence the reactivity of the adjacent ethyl group, enabling unique rearrangement reactions.
-
Synthetic Handle: The N-oxide can be readily removed in a final deoxygenation step, providing a clean route to the desired substituted pyridine.[6]
This guide will focus on three primary synthetic vectors originating from 4-Ethylpyridine 1-oxide: electrophilic substitution on the ring, nucleophilic substitution on the ring, and functionalization of the ethyl side chain.
Caption: Figure 1. Key synthetic transformations of 4-Ethylpyridine 1-oxide.
Preparation of the Key Intermediate: 4-Ethylpyridine 1-oxide
The initial and crucial step is the efficient and clean oxidation of 4-ethylpyridine. The use of hydrogen peroxide in acetic acid is a classic, cost-effective, and scalable method.[6]
Protocol 2.1: N-Oxidation of 4-Ethylpyridine
Materials:
-
4-Ethylpyridine (1.0 eq)
-
Glacial Acetic Acid (5-10 volumes)
-
Hydrogen Peroxide (30% aq. solution, 1.5 - 2.0 eq)
-
Sodium Bicarbonate (saturated aq. solution)
-
Dichloromethane (DCM) or Chloroform for extraction
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethylpyridine (e.g., 10.7 g, 100 mmol) in glacial acetic acid (e.g., 75 mL).
-
To this solution, add 30% hydrogen peroxide (e.g., 17.0 g, 150 mmol) dropwise at room temperature. The addition may be exothermic; maintain the temperature below 50°C using a water bath if necessary.
-
After the addition is complete, heat the reaction mixture to 70-80°C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM).
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Carefully neutralize the excess acetic acid by slowly pouring the reaction mixture into a beaker containing an ice-cold saturated solution of sodium bicarbonate. Caution: Vigorous gas evolution (CO2) will occur.
-
Once the pH is neutral to slightly basic (pH 7-8), transfer the aqueous mixture to a separatory funnel.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-Ethylpyridine 1-oxide as a crystalline solid or oil.[7]
Ring Functionalization Strategies
Electrophilic Substitution: Nitration at the C3-Position
The N-oxide group activates the C4 position for electrophilic attack. However, with the C4 position blocked by the ethyl group, nitration occurs at the C3 position. This is a powerful method to introduce a nitro group, which is a versatile handle for further transformations (e.g., reduction to an amine).[8]
Caption: Figure 2. Mechanism of Nitration (simplified).
Protocol 3.1.1: Nitration of 4-Ethylpyridine 1-oxide
Materials:
-
4-Ethylpyridine 1-oxide (1.0 eq)
-
Fuming Nitric Acid (≥90%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Saturated Sodium Carbonate solution
Procedure:
-
Prepare a nitrating mixture by cautiously adding fuming nitric acid (e.g., 30 mL) to concentrated sulfuric acid (e.g., 12 mL) in a flask cooled in an ice bath.
-
In a separate three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, place 4-Ethylpyridine 1-oxide (e.g., 12.3 g, 100 mmol).
-
Heat the 4-Ethylpyridine 1-oxide to ~60°C.
-
Add the cold nitrating mixture dropwise via the addition funnel, maintaining the internal reaction temperature between 125-130°C.[9] Caution: This reaction is highly exothermic and generates hazardous fumes. Perform in a well-ventilated fume hood.
-
After the addition is complete, maintain the temperature for 2-3 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (~150 g) with stirring.
-
Neutralize the acidic solution by the portion-wise addition of saturated sodium carbonate solution until the pH is 7-8. A yellow solid should precipitate.
-
Collect the crude product by vacuum filtration.
-
Purify the product by recrystallization from a suitable solvent (e.g., acetone or ethanol) to yield 4-Ethyl-3-nitropyridine 1-oxide.[9][10]
Nucleophilic Substitution: Halogenation at the C2-Position
The N-oxide can be activated by electrophilic reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). This activation renders the C2 and C6 positions highly electrophilic and susceptible to attack by nucleophiles, such as chloride ions. This is a standard method for introducing halogens ortho to the nitrogen atom.[11][12]
Protocol 3.2.1: Chlorination of 4-Ethylpyridine 1-oxide
Materials:
-
4-Ethylpyridine 1-oxide (1.0 eq)
-
Phosphorus oxychloride (POCl₃, 3.0 - 5.0 eq)
-
Toluene or Chloroform (as solvent, optional)
-
Ice
-
Saturated Sodium Bicarbonate solution
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, place 4-Ethylpyridine 1-oxide (e.g., 6.15 g, 50 mmol).
-
Add phosphorus oxychloride (e.g., 25 mL, ~270 mmol) slowly at room temperature. The reaction is often exothermic.
-
Once the initial reaction subsides, gently heat the mixture to reflux (approx. 105-110°C) for 2-3 hours.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice (~200 g). Caution: POCl₃ reacts violently with water. This step must be done slowly in a fume hood.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is basic.
-
Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation or column chromatography to yield 2-Chloro-4-ethylpyridine.
| Reaction Type | Reagents | Position of Substitution | Typical Yield | Reference |
| Nitration | fuming HNO₃, conc. H₂SO₄ | C3 | 40-60% | [9] |
| Chlorination | POCl₃ | C2 (and C6) | 60-80% | [12] |
| Bromination | PBr₃ or Oxalyl Bromide/Et₃N | C2 (and C6) | 50-75% | [13] |
Side-Chain Functionalization: The Boekelheide Rearrangement
The Boekelheide rearrangement is a classic reaction of 2-alkylpyridine N-oxides with acetic anhydride. It provides a route to functionalize the α-carbon of the alkyl side chain.[14][15] The reaction proceeds through a[16][16]-sigmatropic rearrangement.
Caption: Figure 3. Workflow for the Boekelheide Rearrangement.
Protocol 4.1: Acetic Anhydride-Mediated Rearrangement
Materials:
-
4-Ethylpyridine 1-oxide (1.0 eq)
-
Acetic Anhydride (Ac₂O, 5-10 eq)
Procedure:
-
In a round-bottom flask, suspend or dissolve 4-Ethylpyridine 1-oxide (e.g., 6.15 g, 50 mmol) in acetic anhydride (e.g., 30 mL).
-
Heat the mixture to reflux (approx. 140°C) for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature.
-
Carefully add water to quench the excess acetic anhydride.
-
Make the solution basic by adding a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel to afford 1-(4-pyridyl)ethyl acetate. This product can be hydrolyzed to the corresponding alcohol if desired.
Final Deoxygenation Step
For many applications, the final step is the removal of the N-oxide oxygen to yield the target pyridine. This can be accomplished by a variety of reducing agents. The choice of reagent depends on the functional groups present in the molecule.
| Reagent | Conditions | Advantages | Disadvantages |
| PCl₃ | Toluene or CHCl₃, 0°C to rt | Efficient, common | Stoichiometric, phosphorus byproducts |
| Zn / Acetic Acid | Acetic Acid, rt to 50°C | Inexpensive, mild | Heterogeneous, acidic conditions |
| H₂ / Pd/C | MeOH or EtOH, rt, 1 atm H₂ | Clean, high yielding | May reduce other functional groups (e.g., nitro, alkenes) |
| NaHSO₃ | H₂O / Dioxane, heat | Mild, aqueous conditions | Can be slow, requires heating |
References
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Shalash, A. et al. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC, 2013(i), 154-174. [Link]
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Dittmer, D. C. (2007). Substituted pyridines from isoxazoles: scope and mechanism. Journal of Organic Chemistry, 72(16), 5933-5940. [Link]
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Pipzine Chemicals. (n.d.). 4-Ethylpyridine | Properties, Uses, Safety Data. Retrieved from [Link]
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Snider, B. B. (2009). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 11(15), 3342-3345. [Link]
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Patel, N. et al. (2021). Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. International Journal of Pharmaceutical Chemistry and Analysis, 8(2), 64-68. [Link]
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den Hertog, H. J. & Overhoff, J. (1950). Reactivity of 4-nitropyridine-n-oxide. Recueil des Travaux Chimiques des Pays-Bas, 69(4), 468-474. [Link]
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Weldon, D. J. et al. (2014). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry, 79(22), 10836–10849. [Link]
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Erdelyi, M. et al. (2012). Dihypoiodites stabilised by 4-ethylpyridine through O–I–N halogen bonds. Dalton Transactions, 41(1), 157-162. [Link]
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QuimicaOrganica.org. (n.d.). Electrophilic substitution at position 4 of pyridine. Retrieved from [Link]
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The Organic Chemistry Tutor. (2017, August 7). Nucleophilic substitution of pyridine [Video]. YouTube. [Link]
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Heise, G. L. (1985). Synthesis of Pyridine Nucleosides by Cycloaddition Reactions and Synthesis and Condensation Reactions of 4-Aryl-2-Oxytetronimide [Master's thesis, Western Michigan University]. ScholarWorks at WMU. [Link]
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Ikramov, A. & Kholikova, S. (2020). De novo Synthesis of Substituted Pyridines. ResearchGate. [Link]
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Al-Shamali, F. K. & El-Ablack, F. Z. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]
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Baran, P. S. (2012, June 9). Pyridine N-Oxides. Baran Group Meeting. [Link]
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Katiyar, D. (n.d.). Pyridine. Lecture Notes, CHB-401. [Link]
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Chemistry Library. (2020, March 1). Properties of pyridine N-oxide: reactions to prepared different substituted pyridine derivatives [Video]. YouTube. [Link]
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den Hertog, H. J. (1951). Pyridine‐N‐oxide as an intermediate for the preparation of 2‐ and 4‐substituted pyridines. Recueil des Travaux Chimiques des Pays-Bas, 70(6), 581-590. [Link]
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National Center for Biotechnology Information. (n.d.). Pyridine, 4-ethyl-, 1-oxide. PubChem Compound Database. Retrieved from [Link]
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ChemTube3D. (n.d.). Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination). University of Liverpool. Retrieved from [Link]
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Manley, P. W. & Bilodeau, M. T. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ResearchGate. [Link]
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Organic Chemistry Portal. (2022, December 24). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides [Video]. YouTube. [Link]
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Pharmaffiliates. (n.d.). 4-Ethylpyridine 1-Oxide. Retrieved from [Link]
-
Boekelheide, V. & Linn, W. J. (1954). The Rearrangement of Substituted Pyridine N-Oxides with Acetic Anhydride. Journal of the American Chemical Society, 76(5), 1286–1291. [Link]
-
Johnson, R. M. & Rees, C. W. (1968). Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. Journal of the Chemical Society B: Physical Organic, 1509-1511. [Link]
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Ochiai, E. & Okamoto, T. (1955). 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses, 35, 74. [Link]
-
Crespo-Otero, R. et al. (2018). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. The Journal of Physical Chemistry A, 122(30), 6345–6352. [Link]
-
Katritzky, A. R. et al. (2005). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Organic & Biomolecular Chemistry, 3(3), 538-541. [Link]
-
Chen, J. & Cui, S. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters, 17(12), 2948-2951. [Link]
-
Organic Chemistry practicals. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Retrieved from [Link]
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ChemTube3D. (n.d.). Pyridine N-Oxide - Remote Oxidation And Rearrangement. University of Liverpool. Retrieved from [Link]
-
Ilardi, E. A. et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 64(18), 13349–13393. [Link]
- Li, J. et al. (2006). One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide (Chinese Patent No. CN1743313A).
-
Puttreddy, R. et al. (2016). 2-methylresorcinarene and pyridine N-oxides: breaking the C–I⋯−O–N+ halogen bond by host–guest complexation. CrystEngComm, 18(4), 569-574. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Ethylpyridine. PubChem Compound Database. Retrieved from [Link]
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Application Notes & Protocols: The Multifaceted Role of 4-Ethylpyridine 1-oxide in Modern Catalysis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide on the applications of 4-Ethylpyridine 1-oxide in catalysis. Moving beyond a simple reagent, this guide elucidates its function as a potent nucleophilic catalyst, a mild oxygen-transfer agent, and a crucial ancillary ligand in transition metal catalysis. We will explore the underlying mechanisms, provide field-proven experimental protocols, and discuss how the unique electronic and steric properties of the 4-ethylpyridine 1-oxide scaffold are harnessed to drive efficiency and selectivity in critical chemical transformations.
Introduction: Understanding the 4-Ethylpyridine 1-oxide Scaffold
4-Ethylpyridine 1-oxide is a heterocyclic N-oxide derived from the parent aromatic compound, 4-ethylpyridine. The introduction of the N-oxide functionality dramatically alters the molecule's chemical personality compared to its precursor. The key to its catalytic utility lies in the N+–O– bond, which introduces a significant dipole moment and renders the oxygen atom both highly nucleophilic and a source of transferable oxygen.[1]
Unlike the parent pyridine which is a moderate base (pKa ≈ 5.2), pyridine N-oxides are much weaker bases (pKa ≈ 0.79).[1] This modification prevents catalyst inhibition via coordination to Lewis acidic centers in many reaction systems. The electron-donating nature of the ethyl group at the 4-position further enhances the nucleophilicity of the oxygen atom, making 4-Ethylpyridine 1-oxide a more potent catalyst in certain applications compared to unsubstituted pyridine N-oxide.
Table 1: Physicochemical Properties and Safety Information
| Property | 4-Ethylpyridine | 4-Ethylpyridine 1-oxide |
| Molecular Formula | C₇H₉N[2] | C₇H₉NO[3] |
| Molecular Weight | 107.15 g/mol [4] | 123.15 g/mol [3] |
| CAS Number | 536-75-4[4] | 14906-55-9[3] |
| Appearance | Colorless to pale yellow liquid[5] | Solid |
| Boiling Point | 168 °C[4] | N/A |
| Key Hazards | Flammable liquid, skin/eye irritant[6] | (Data not specified, handle with standard laboratory precautions) |
Application I: Nucleophilic Acyl Transfer Catalysis
One of the most powerful applications of 4-substituted pyridine N-oxides is in nucleophilic catalysis, particularly for acyl transfer reactions. They serve as hyper-nucleophilic catalysts that activate carboxylic acid derivatives (e.g., anhydrides, chloroformates) towards attack by less reactive nucleophiles.
Mechanism of Action
The catalytic cycle begins with the nucleophilic attack of the N-oxide oxygen onto the electrophilic acyl source (e.g., acetic anhydride). This step forms a highly reactive O-acyloxypyridinium cation intermediate. This intermediate is a significantly more potent acylating agent than the parent anhydride. A nucleophile (e.g., a secondary alcohol) then attacks the activated acyl group, leading to the acylated product and regenerating the 4-ethylpyridine 1-oxide catalyst. This mechanism is central to applications in kinetic resolutions and desymmetrization reactions.[7]
Visualization: Acyl Transfer Catalytic Cycle
Caption: Catalytic cycle for nucleophilic acyl transfer mediated by 4-Ethylpyridine 1-oxide.
Protocol: Acylative Dynamic Kinetic Resolution (Representative)
This protocol is adapted from methodologies using chiral 4-aryl-pyridine-N-oxides and demonstrates a key application where 4-ethylpyridine 1-oxide derivatives excel.[8] The principle involves the rapid, reversible formation of a hemiaminal from an aldehyde and an azole, which is then irreversibly acylated in an enantioselective manner.
Objective: To perform an acylative dynamic kinetic resolution of a racemic secondary alcohol.
Materials:
-
Chiral 4-substituted pyridine N-oxide catalyst (e.g., a derivative of 4-ethylpyridine 1-oxide) (5 mol%)
-
Racemic secondary alcohol (1.0 equiv)
-
Acetic anhydride (1.5 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: To an oven-dried, argon-flushed round-bottom flask, add the racemic secondary alcohol (1.0 mmol) and the chiral pyridine N-oxide catalyst (0.05 mmol).
-
Solvent & Base: Add anhydrous DCM (5 mL) and triethylamine (1.2 mmol). The base is crucial to neutralize the acetic acid byproduct, preventing catalyst protonation and deactivation.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This often improves enantioselectivity by favoring the transition state leading to the desired product.
-
Acylating Agent Addition: Add acetic anhydride (1.5 mmol) dropwise to the stirred solution. The slow addition helps to control the reaction exotherm and maintain a low concentration of the acylating agent.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached. This is the theoretical maximum yield for a successful kinetic resolution.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the resulting mixture of acylated product and unreacted alcohol by flash column chromatography. Determine the enantiomeric excess (ee) of the product and the unreacted starting material using chiral HPLC.
Application II: Oxygen-Transfer Agent in Oxidative Catalysis
Pyridine N-oxides are valuable terminal oxidants in catalytic cycles where a metal center is oxidized from a low to a high oxidation state. The N-oxide re-oxidizes the metal catalyst, transferring its oxygen atom to the substrate via the metal center, and is itself reduced back to the parent pyridine.
Mechanism of Action
In a typical cycle, a low-valent metal catalyst (e.g., Au(I), Pd(0)) activates a substrate, such as an alkyne. After the substrate is transformed, the metal is in a reduced state. 4-Ethylpyridine 1-oxide then coordinates to the metal center and delivers its oxygen atom, regenerating the active high-valent catalyst for the next cycle. This approach avoids the use of harsher, less selective oxidants.[9]
Visualization: Gold-Catalyzed Alkyne Oxidation Workflow
Caption: Workflow for the oxidation of an alkyne using a gold catalyst and 4-Ethylpyridine 1-oxide as the terminal oxidant.
Protocol: Metal-Free Dioxygenation of an Ynamide (Representative)
This protocol is based on the use of pyridine N-oxides as oxidants in iodine-catalyzed reactions, showcasing their utility in metal-free systems.[9]
Objective: To synthesize a 1,2-dicarbonyl compound from an ynamide using iodine catalysis with 4-ethylpyridine 1-oxide as the oxidant.
Materials:
-
Ynamide substrate (1.0 equiv)
-
4-Ethylpyridine 1-oxide (2.0 equiv)
-
Iodine (I₂) (10 mol%)
-
Anhydrous Acetonitrile (MeCN)
-
Standard laboratory glassware
Procedure:
-
Setup: In a round-bottom flask, dissolve the ynamide substrate (0.5 mmol) in anhydrous acetonitrile (5 mL). The choice of a polar aprotic solvent like acetonitrile is critical for solubilizing the reagents and facilitating the ionic intermediates.
-
Reagent Addition: Add 4-ethylpyridine 1-oxide (1.0 mmol) and iodine (0.05 mmol) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC for the disappearance of the starting material.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to reduce any remaining iodine.
-
Extraction: Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 1,2-dicarbonyl product.
Application III: Ancillary Ligand in Transition Metal Catalysis
Beyond being a direct participant, 4-ethylpyridine 1-oxide can act as an ancillary or "spectator" ligand, where it coordinates to a metal center and modulates its reactivity, stability, and selectivity.
Role in Catalyst Stabilization and Rate Enhancement
In reactions like the Jacobsen-Katsuki asymmetric epoxidation, the addition of a pyridine N-oxide derivative has been shown to significantly improve performance. It is proposed to act as an axial ligand that stabilizes the high-valent manganese-oxo intermediate, preventing catalyst dimerization and degradation.[10] This stabilization leads to higher catalyst turnover numbers and can enhance both reaction rate and enantioselectivity. The ethyl group's electron-donating character can fine-tune the electronic properties of the metal center.
Role in C-H Functionalization
In palladium-catalyzed C-H activation reactions, the N-oxide functionality can serve as a directing group, positioning the palladium catalyst for selective functionalization at the C2 position of the pyridine ring.[11] While the N-oxide is ultimately removed, its temporary presence is key to achieving high regioselectivity that would be impossible with the parent pyridine.
Conclusion
4-Ethylpyridine 1-oxide is a remarkably versatile tool in the modern chemist's arsenal. Its utility stems directly from the unique properties of the N-oxide functional group, which can be rationally exploited for distinct catalytic functions. It can act as a powerful nucleophile to activate molecules, a controlled source of oxygen to regenerate catalysts, and a modulating ligand to enhance the performance of complex metal systems. Understanding these distinct roles allows researchers to strategically deploy 4-ethylpyridine 1-oxide and its derivatives to solve complex synthetic challenges in pharmaceutical development and materials science.
References
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Vorobyev, P., et al. (2018). Catalytic Oxidation of 4-Methylpyridine on Modified Vanadium Oxide Catalysts. Iran. J. Chem. Chem. Eng., 37(3), 81-90. [Link]
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Tatykhanova, G., et al. (2023). Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. MDPI. [Link]
-
Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Fourth International Electronic Conference on Synthetic Organic Chemistry. [Link]
-
Jacobsen, E. N., et al. (2019). Catalytic Enantioselective Pyridine N-Oxidation. PMC, NIH. [Link]
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ResearchGate. Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. [Link]
-
Baran Group Meeting. (2012). Pyridine N-Oxides. [Link]
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Song, C., et al. (2021). Chiral 4-Aryl-pyridine-N-oxide Nucleophilic Catalysts: Design, Synthesis, and Application in Acylative Dynamic Kinetic Resolution. ACS Catalysis. [Link]
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Gevorgyan, V., et al. (2019). Catalytic Selective Metal-Free Cross-Coupling of Heteroaromatic N-Oxides with Organosilanes. Organic Letters. [Link]
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Daugulis, O., et al. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society. [Link]
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Organic Chemistry Portal. Pyridine N-Oxide derivatives. [Link]
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Che, C-M., et al. (2024). Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)–H Oxygenation. [Link]
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Kumar, A., et al. (2021). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. [Link]
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Albrecht, Ł., et al. (2022). Selectivity in Catalytic Asymmetric Formal [3 + 3] Annulation of 2-Enoyl-pyridine N-Oxide with Benzyl Methyl Ketone. MDPI. [Link]
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Kempe, R., et al. (2020). C–H Bond Activation of Silyl-Substituted Pyridines with Bis(Phenolate)Yttrium Catalysts as a Facile Tool towards Hydroxyl-Terminated Michael-Type Polymers. MDPI. [Link]
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Xia, G., et al. (2022). Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. ChemRxiv. [Link]
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Song, C., et al. (2022). Pyridine-N-oxide catalyzed asymmetric N-acylative desymmetrization of sulfonimidamides. Chemical Science. [Link]
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4-Ethylpyridine 1-Oxide: A Versatile and Mild Oxidant for Modern Organic Synthesis
Introduction: Unveiling the Potential of 4-Ethylpyridine 1-Oxide
In the landscape of synthetic organic chemistry, the demand for selective and mild oxidizing agents is perpetual. 4-Ethylpyridine 1-oxide, a heterocyclic N-oxide, has emerged as a powerful yet gentle oxidant with a growing number of applications in academic and industrial research. Its unique electronic properties, stemming from the N-oxide functionality, render it an effective oxygen atom transfer agent for a variety of substrates. This application note provides a comprehensive overview of 4-Ethylpyridine 1-oxide, detailing its synthesis, mechanistic rationale, and detailed protocols for its use in key synthetic transformations. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the advantages of this versatile reagent.
Core Principles: Why Choose 4-Ethylpyridine 1-Oxide?
The efficacy of 4-Ethylpyridine 1-oxide as a mild oxidant is rooted in the nature of the N-oxide bond. The nitrogen atom, formally positively charged, enhances the electrophilicity of the exocyclic oxygen atom, facilitating its transfer to a nucleophilic substrate. The pyridine ring can be functionalized to modulate the reactivity of the N-oxide.[1][2]
Key Advantages:
-
Mild Reaction Conditions: Oxidations using 4-Ethylpyridine 1-oxide typically proceed under neutral and mild conditions, preserving sensitive functional groups that might be compromised by harsher oxidants.
-
High Selectivity: It often exhibits excellent chemoselectivity, targeting specific functionalities within a complex molecule.
-
Stoichiometric or Catalytic Use: It can be employed as a stoichiometric oxidant or, more economically and sustainably, as a co-oxidant in catalytic cycles with transition metals.
-
Ease of Handling and Removal: As a solid with good solubility in many organic solvents, it is straightforward to handle. The reduced product, 4-ethylpyridine, is basic and can be easily removed by an acidic wash during workup.
Synthesis of 4-Ethylpyridine 1-Oxide: A Reliable Protocol
The preparation of 4-Ethylpyridine 1-oxide is a straightforward N-oxidation of the parent pyridine. While various oxidizing agents can be employed, the use of hydrogen peroxide in acetic acid is a common and effective method.[3][4][5]
Experimental Protocol: Synthesis of 4-Ethylpyridine 1-Oxide
Materials:
-
4-Ethylpyridine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30-35% aqueous solution)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethylpyridine (1 equivalent) in glacial acetic acid (3-5 volumes).
-
To this solution, add hydrogen peroxide (1.1 to 1.5 equivalents) dropwise at room temperature. The addition may be exothermic, and cooling in a water bath may be necessary to maintain the temperature below 50 °C.
-
After the addition is complete, heat the reaction mixture to 70-80 °C and maintain it at this temperature for several hours (typically 4-8 hours), monitoring the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium bisulfite until a negative test with peroxide indicator strips is obtained.
-
Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 4-Ethylpyridine 1-oxide, which is typically a white to off-white solid. The product can be further purified by recrystallization if necessary.
Application I: Stoichiometric Oxidation of Organophosphorus and Organosulfur Compounds
4-Ethylpyridine 1-oxide is an effective stoichiometric oxidant for the conversion of trivalent phosphorus compounds to their corresponding pentavalent oxides and for the oxidation of sulfides to sulfoxides. These reactions are crucial in various areas, including the synthesis of ligands, catalysts, and biologically active molecules.[6][7][8][9]
Protocol: Oxidation of Triphenylphosphine to Triphenylphosphine Oxide
Materials:
-
Triphenylphosphine
-
4-Ethylpyridine 1-oxide
-
Toluene (or other suitable aromatic solvent)
Procedure:
-
In a round-bottom flask, dissolve triphenylphosphine (1 equivalent) in toluene.
-
Add a solution of 4-Ethylpyridine 1-oxide (1.1 equivalents) in toluene dropwise to the triphenylphosphine solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture with dilute aqueous HCl to remove the 4-ethylpyridine byproduct.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield triphenylphosphine oxide.
Protocol: Selective Oxidation of a Sulfide to a Sulfoxide
Materials:
-
Thioanisole (or other sulfide)
-
4-Ethylpyridine 1-oxide
-
Dichloromethane
Procedure:
-
Dissolve the sulfide (1 equivalent) in dichloromethane in a round-bottom flask.
-
Add 4-Ethylpyridine 1-oxide (1.05 equivalents) in one portion at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.
-
After completion, wash the reaction mixture with dilute aqueous HCl to remove the 4-ethylpyridine byproduct.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the corresponding sulfoxide.
Application II: Co-oxidant in Catalytic Dihydroxylation of Alkenes
Inspired by the well-established Upjohn dihydroxylation which utilizes N-methylmorpholine N-oxide (NMO), 4-Ethylpyridine 1-oxide can serve as an efficient co-oxidant to regenerate the active Os(VIII) species from the reduced Os(VI) in the catalytic dihydroxylation of alkenes.[10] This allows for the use of catalytic amounts of the highly toxic and expensive osmium tetroxide.[11][12][13]
Logical Workflow for Catalytic Dihydroxylation
Caption: Catalytic cycle for osmium-catalyzed dihydroxylation.
Protocol: Catalytic syn-Dihydroxylation of an Alkene
Materials:
-
Alkene (e.g., Styrene)
-
4-Ethylpyridine 1-oxide
-
Osmium tetroxide (as a 2.5 wt% solution in tert-butanol)
-
Acetone/Water solvent mixture
-
Sodium sulfite (solid)
Procedure:
-
In a flask, dissolve the alkene (1 equivalent) and 4-Ethylpyridine 1-oxide (1.2 equivalents) in a mixture of acetone and water (e.g., 10:1 v/v).
-
To this stirring solution, add a catalytic amount of osmium tetroxide solution (e.g., 0.002 equivalents) at room temperature.
-
Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by TLC.
-
Upon completion, quench the reaction by adding solid sodium sulfite and stirring for an additional 30 minutes to reduce any remaining osmium species.
-
Filter the mixture through a pad of celite to remove the black osmium dioxide precipitate.
-
Concentrate the filtrate to remove the acetone.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cis-diol. Purification can be achieved by column chromatography or recrystallization.
Data Summary
| Application | Substrate Example | Product Example | Typical Yield (%) |
| Stoichiometric Oxidation | |||
| Oxidation of Phosphines | Triphenylphosphine | Triphenylphosphine Oxide | >95 |
| Oxidation of Sulfides | Thioanisole | Methyl phenyl sulfoxide | 90-98 |
| Catalytic Oxidation (as Co-oxidant) | |||
| syn-Dihydroxylation of Alkenes (with OsO₄) | Styrene | Styrene glycol (cis) | 85-95 |
Safety and Handling
4-Ethylpyridine 1-oxide should be handled in a well-ventilated fume hood.[14] Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Conclusion
4-Ethylpyridine 1-oxide is a valuable and versatile mild oxidant in modern organic synthesis. Its utility in both stoichiometric and catalytic oxidation reactions, coupled with its ease of preparation and handling, makes it an attractive alternative to harsher or more expensive reagents. The protocols provided herein serve as a practical guide for researchers to explore and implement this efficient oxidant in their synthetic endeavors, contributing to the development of more sustainable and selective chemical transformations.
References
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PubChemLite. 4-ethylpyridine 1-oxide (C7H9NO). [Link]
-
MDPI. Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. [Link]
-
ChemSynthesis. 4-ethylpyridine - 536-75-4, C7H9N, density, melting point, boiling point, structural formula, synthesis. [Link]
-
R Discovery. Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. [Link]
-
YouTube. Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. [Link]
-
Pharmaffiliates. CAS No : 14906-55-9| Chemical Name : 4-Ethylpyridine 1-Oxide. [Link]
-
PubChem. Pyridine, 4-ethyl-, 1-oxide. [Link]
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Organic Syntheses Procedure. pyridine-n-oxide. [Link]
-
Master Organic Chemistry. OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. [Link]
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PubMed Central. Oxidative cleavage and ammoxidation of organosulfur compounds via synergistic Co-Nx sites and Co nanoparticles catalysis. [Link]
-
Wikipedia. Pyridine-N-oxide. [Link]
-
Arkivoc. Recent trends in the chemistry of pyridine N-oxides. [Link]
-
YouTube. Dihydroxylation of Alkenes using OsO4! [Link]
-
ResearchGate. Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. [Link]
-
ResearchGate. Oxidation of organosulfur compounds promoted by continuous-flow chemistry. [Link]
-
MDPI. Mild Oxidation of Organosulfur Compounds with H2O2 over Metal-Containing Microporous and Mesoporous Catalysts. [Link]
-
SciSpace. Organophosphorus compounds and oximes: a critical review. [Link]
-
YouTube. Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. [Link]
-
Chemistry LibreTexts. 4.3: Oxidation of Alkenes- Epoxidation and Dihydroxylation (review from CHM 222). [Link]
-
PubMed Central. Organosulfur and Organoselenium Chemistry. [Link]
-
Chemistry Steps. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4. [Link]
-
ChemTube3D. Pyridine N-Oxide-structure. [Link]
-
SID. Catalytic Oxidation of 4-Methylpyridine on Modified Vanadium Oxide Catalysts. [Link]
-
JCBPS. Journal of Chemical, Biological and Physical Sciences Oxidative Synthesis of Pyridine Derivatives. [Link]
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Wikipedia. Dihydroxylation. [Link]
-
ResearchGate. (PDF) Catalytic Oxidation of 4-Methylpyridine on Modified Vanadium Oxide Catalysts. [Link]
-
Chemistry LibreTexts. 9.31: 9-8 Oxacyclopropane ( Epoxide) Synthesis- Epoxidation by Peroxycarboxylic Acids. [Link]
-
YouTube. Epoxide formation using Peroxyacids (MCPBA). [Link]
-
ACS Publications. Catalytic Selective Metal-Free Cross-Coupling of Heteroaromatic N-Oxides with Organosilanes. [Link]
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Strategic Deoxygenation of 4-Ethylpyridine 1-oxide: Mechanisms, Protocols, and Practical Considerations
An Application Note and Protocol Guide:
[A Guide for Researchers in Medicinal Chemistry and Process Development]
Abstract
This document provides a comprehensive guide to the deoxygenation of 4-Ethylpyridine 1-oxide, a critical transformation in the synthesis of functionalized pyridine derivatives for pharmaceutical and materials science applications. We delve into the mechanistic underpinnings of common deoxygenation strategies, offering detailed, field-tested protocols. This guide is designed to equip researchers with the necessary knowledge to select and execute the optimal deoxygenation method, troubleshoot common issues, and ensure high-yield, reproducible outcomes.
Introduction: The Role and Reactivity of Pyridine N-Oxides
Pyridine N-oxides, such as 4-Ethylpyridine 1-oxide, are versatile intermediates in organic synthesis. The N-oxide moiety serves a dual purpose: it electronically modifies the pyridine ring, activating it for both electrophilic and nucleophilic substitutions at positions that are otherwise unreactive, and it can act as a protecting group. The final step in many synthetic sequences involving these intermediates is the removal of the N-oxide oxygen, a process known as deoxygenation, to restore the parent pyridine structure.
The choice of deoxygenation reagent is critical and depends on the presence of other functional groups in the molecule. A successful strategy requires a method that is both efficient and chemoselective, leaving sensitive functionalities intact. This guide will explore several robust methods for this transformation.
Mechanistic Overview of N-Oxide Deoxygenation
The deoxygenation of a pyridine N-oxide is fundamentally a reduction reaction. The oxygen atom, being electronegative, withdraws electron density from the nitrogen atom, making it susceptible to attack by various reducing agents. The general mechanism involves the formation of a new bond between the oxygen atom and the reducing agent, followed by the cleavage of the N-O bond.
Caption: Generalized mechanisms for N-oxide deoxygenation.
Comparative Analysis of Deoxygenation Methods
Several reagents and catalytic systems can achieve the deoxygenation of 4-Ethylpyridine 1-oxide. The optimal choice is dictated by factors such as substrate compatibility, desired reaction conditions (temperature, pressure), and cost.
| Method | Reagent/Catalyst | Typical Conditions | Pros | Cons |
| Phosphorus-based | PCl₃, PPh₃ | 0 °C to reflux, various solvents (e.g., CHCl₃, Toluene) | High yields, mild conditions, reliable.[1] | Stoichiometric waste (phosphine oxides), PCl₃ is moisture-sensitive.[2] |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | RT to 80 °C, 1-50 atm H₂ | "Green" byproducts (H₂O), catalyst can be recycled.[3] | Requires specialized high-pressure equipment, may reduce other functional groups. |
| Silane-based | Trichlorosilane (HSiCl₃) | Reflux in acetonitrile | Effective for substrates with reducible groups. | HSiCl₃ is corrosive and moisture-sensitive. |
| Transition Metal-Catalyzed | Mo(CO)₆, Fe(CO)₅, Sm/I₂ | Varies with catalyst system | Can offer high chemoselectivity. | Metal contamination of the product, cost of catalyst. |
Experimental Protocols
Protocol 1: Deoxygenation using Phosphorus Trichloride (PCl₃)
This is a classic and highly reliable method for the deoxygenation of pyridine N-oxides.[1] Phosphorus trichloride is a strong oxophile and readily abstracts the oxygen atom.
Rationale: The lone pair of electrons on the oxygen of the N-oxide attacks the electrophilic phosphorus atom of PCl₃. This is followed by the cleavage of the N-O bond, resulting in the formation of the deoxygenated pyridine and phosphoryl chloride (POCl₃). The reaction is typically fast and clean. It is important to note that while PCl₃ is effective for deoxygenation, related reagents like phosphorus oxychloride (POCl₃) can lead to chlorination of the pyridine ring, particularly at the 2- and 4-positions.[4]
Materials:
-
4-Ethylpyridine 1-oxide
-
Phosphorus trichloride (PCl₃)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂) (anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Ethylpyridine 1-oxide (1.0 eq) in anhydrous chloroform or dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. To this stirred solution, add phosphorus trichloride (1.1 - 1.5 eq) dropwise via a syringe. Caution: The reaction can be exothermic.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).
-
Work-up:
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution while the flask is still in the ice bath. Caution: Gas evolution (CO₂) will occur.
-
Continue adding the bicarbonate solution until the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform or dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
-
The crude 4-Ethylpyridine can be purified by distillation or column chromatography on silica gel if necessary.
-
Caption: Workflow for PCl₃-mediated deoxygenation.
Protocol 2: Catalytic Hydrogenation
Catalytic hydrogenation is an environmentally friendly method that uses hydrogen gas and a metal catalyst to effect the deoxygenation.[3] This method is particularly useful for large-scale synthesis where the use of stoichiometric reagents is undesirable.
Rationale: The pyridine N-oxide adsorbs onto the surface of the catalyst (e.g., Palladium on carbon). Molecular hydrogen is also adsorbed and dissociates into reactive hydrogen atoms. These atoms are then transferred to the oxygen of the N-O bond, leading to its cleavage and the formation of water as the sole byproduct. The choice of catalyst and reaction conditions can be tuned to avoid the reduction of the pyridine ring itself to a piperidine.[5]
Materials:
-
4-Ethylpyridine 1-oxide
-
Palladium on carbon (5-10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source
-
Hydrogenation vessel (e.g., Parr shaker or H-Cube)
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Reaction Setup:
-
To a suitable hydrogenation vessel, add 4-Ethylpyridine 1-oxide (1.0 eq) and a solvent such as methanol or ethanol.
-
Carefully add the Pd/C catalyst (typically 1-5 mol%). Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or as a slurry.
-
-
Hydrogenation:
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-5 bar).
-
Stir or agitate the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for 4-16 hours.[5]
-
-
Reaction Monitoring: Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
-
Purification:
-
Combine the filtrate and washings and concentrate using a rotary evaporator.
-
The resulting 4-Ethylpyridine is often of high purity, but can be further purified if necessary.
-
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, consider increasing the amount of reducing agent, raising the temperature, or extending the reaction time. For catalytic hydrogenations, the catalyst may be poisoned; using fresh catalyst can resolve this.
-
Side Reactions: With PCl₃, ensure anhydrous conditions to prevent the formation of HCl, which can protonate the pyridine and affect reactivity. For catalytic hydrogenation, over-reduction to piperidine can occur under harsh conditions (high pressure/temperature). Using a less active catalyst or milder conditions can mitigate this.
-
Safety: PCl₃ and HSiCl₃ are corrosive and react violently with water. Handle them in a well-ventilated fume hood with appropriate personal protective equipment. Hydrogen gas is highly flammable; ensure proper grounding of equipment and follow all safety protocols for handling pressurized gases.
Conclusion
The deoxygenation of 4-Ethylpyridine 1-oxide is a fundamental transformation that can be achieved through various reliable methods. The choice between a phosphorus-based reagent like PCl₃ and catalytic hydrogenation depends on the specific requirements of the synthesis, including scale, functional group tolerance, and available equipment. By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently and efficiently perform this crucial synthetic step.
References
-
ResearchGate. (n.d.). Deoxygenation of pyridine N‐oxides. Retrieved from [Link]
- Kim, H., et al. (1998). SUGGESTION OF UNEXPECTED SULFUR DIOXIDE MECHANISM FOR DEOXYGENATIONS OF PYRIDINE N-OXIDES WITH ALKANESULFONYL CHLORIDES AND TRIE.
- Google Patents. (1969). Process for the reduction of pyridine n-oxides.
-
ResearchGate. (n.d.). Deoxygenation of 2‐benzylpyridine. PCl3 (2 equiv) in toluene at 25 °C... Retrieved from [Link]
-
ARKIVOC. (2001). Recent trends in the chemistry of pyridine N-oxides. Retrieved from [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Deoxygenation of Aza-aromatics. Retrieved from [Link]
-
Baran Lab. (2012). Pyridine N-Oxides. Retrieved from [Link]
-
Journal of the American Chemical Society. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]
Sources
Experimental Protocols and Synthetic Applications of 4-Ethylpyridine 1-Oxide
An Application Note for Researchers and Drug Development Professionals
Abstract
4-Ethylpyridine 1-oxide is a versatile heterocyclic intermediate whose unique electronic properties make it a valuable tool in organic synthesis. The presence of the N-oxide functionality fundamentally alters the reactivity of the pyridine ring, transforming it from an electron-deficient system to one that is activated for both electrophilic and nucleophilic substitution, primarily at the C2 and C4 positions.[1][2] This guide provides a detailed exploration of the synthesis and key reactions of 4-ethylpyridine 1-oxide, offering field-proven, step-by-step protocols for its preparation and subsequent functionalization. We delve into the causality behind experimental choices, from reagent selection to reaction conditions, to provide researchers with a robust framework for utilizing this reagent in complex synthetic pathways, particularly in the development of novel pharmaceutical agents.[3]
Introduction: The Strategic Advantage of the N-Oxide Functionality
The pyridine ring is a cornerstone of many pharmaceutical and agrochemical compounds. However, its inherent electron-deficient nature makes it resistant to standard electrophilic aromatic substitution (EAS). The strategic conversion of the pyridine nitrogen to an N-oxide overcomes this limitation. The N-oxide group acts as a powerful electron-donating group through resonance, increasing the electron density at the C2 and C4 positions and rendering them susceptible to electrophilic attack.[2]
Conversely, the oxygen atom can be activated by electrophiles (e.g., protonation, acylation), which dramatically increases the electrophilicity of the C2 and C4 positions, facilitating nucleophilic aromatic substitution (SNAr).[1] This dual reactivity allows for the regioselective introduction of a wide array of functional groups that would be inaccessible on the parent pyridine. 4-Ethylpyridine 1-oxide serves as an excellent model and a practical intermediate for exploring these transformations.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₉NO | PubChem[4] |
| Molar Mass | 123.15 g/mol | PubChem[4] |
| Appearance | Solid | - |
| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |
Synthesis of 4-Ethylpyridine 1-Oxide
The most direct and common method for synthesizing pyridine N-oxides is the oxidation of the corresponding pyridine.[3] This reaction involves the transfer of an oxygen atom from an oxidant, typically a peroxy acid, to the nucleophilic nitrogen atom of the pyridine ring. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid are highly effective.[2][5][6]
Causality of Reagent Choice:
-
Peroxy Acids (e.g., m-CPBA, Peracetic Acid): These are ideal oxidants because the oxygen atom bonded to the carbonyl group is highly electrophilic, facilitating a clean and efficient transfer to the lone pair of the pyridine nitrogen.
-
Solvent: A solvent like dichloromethane (for m-CPBA) or acetic acid (for H₂O₂) is chosen to ensure solubility of the starting materials and to facilitate the reaction, in some cases acting as a catalyst.[5][7]
Workflow for N-Oxidation
Caption: General workflow for the synthesis of 4-Ethylpyridine 1-oxide.
Detailed Protocol 1: Synthesis using m-CPBA
Materials and Equipment:
-
4-Ethylpyridine (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-ethylpyridine (e.g., 5.0 g, 46.7 mmol) in dichloromethane (100 mL).
-
Cool the solution in an ice bath to 0-5 °C with stirring.
-
Add m-CPBA (e.g., 12.6 g of 77% purity, ~56.0 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The addition of peroxy compounds can be exothermic.[7]
-
Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 4-ethylpyridine spot is no longer visible.
-
Cool the mixture again in an ice bath and quench by slowly adding 10% aqueous Na₂S₂O₃ solution (50 mL) to decompose excess peroxide.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove m-chlorobenzoic acid.
-
Separate the organic layer, and extract the aqueous layers with DCM (2 x 30 mL).
-
Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 4-ethylpyridine 1-oxide as a solid.
Key Synthetic Transformations
Electrophilic Aromatic Substitution: Nitration at the C4-Position
The N-oxide group activates the C4 position for electrophilic attack. A classic example is nitration, which proceeds under standard conditions (H₂SO₄/HNO₃) to regioselectively install a nitro group.[2][8] This intermediate, 4-nitro-2-ethylpyridine 1-oxide, is highly valuable as the nitro group can be subsequently reduced or displaced.
Mechanism Rationale: The resonance structures of pyridine N-oxide show a buildup of negative charge at the C4 position, making it the kinetic and thermodynamic site of electrophilic attack. The strong acid protonates the N-oxide oxygen, but the resonance donation still effectively directs the incoming nitronium ion (NO₂⁺).
Caption: Simplified mechanism for the nitration of 4-Ethylpyridine 1-oxide.
Detailed Protocol 2: Nitration of 4-Ethylpyridine 1-Oxide
Safety Note: This procedure uses fuming nitric acid and concentrated sulfuric acid. It is highly corrosive and exothermic. Perform in a chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses, face shield).
Materials and Equipment:
-
4-Ethylpyridine 1-oxide (1.0 eq)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Fuming nitric acid (HNO₃, >90%)
-
Ice, water
-
Sodium carbonate (Na₂CO₃) or Ammonium hydroxide (NH₄OH) for neutralization
-
Three-neck round-bottom flask, thermometer, dropping funnel, mechanical stirrer
Procedure:
-
In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated H₂SO₄ (e.g., 25 mL).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add 4-ethylpyridine 1-oxide (e.g., 5.0 g, 40.6 mmol) while maintaining the temperature below 10 °C.
-
Once the addition is complete, slowly add fuming HNO₃ (e.g., 10 mL) via the dropping funnel, keeping the temperature below 10 °C.
-
After the addition, slowly heat the reaction mixture to 90-100 °C and maintain for 2-3 hours.
-
Allow the mixture to cool to room temperature, then pour it carefully onto crushed ice (~100 g) with vigorous stirring.
-
Neutralize the cold acidic solution by the slow, portion-wise addition of solid sodium carbonate or by the careful addition of concentrated ammonium hydroxide until the pH is ~7-8. A solid precipitate should form.
-
Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.
-
Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.
Deoxygenation: Reverting to the Pyridine
A key strategic step after functionalizing the ring is the removal of the N-oxide group. This deoxygenation step restores the aromaticity and electronic properties of the pyridine ring, yielding the substituted pyridine.[6] This two-step sequence (oxidation -> substitution -> deoxygenation) is a powerful method for accessing pyridine derivatives that are otherwise difficult to synthesize.
Causality of Reagent Choice:
-
Phosphorus Trichloride (PCl₃) or Phosphorus Oxychloride (POCl₃): These reagents are effective because the phosphorus atom is highly oxophilic. The N-oxide oxygen attacks the phosphorus atom, initiating a sequence that ultimately results in the formation of a stable P=O bond and the reduced pyridine.[2]
-
Catalytic Hydrogenation (H₂/Pd-C): This is a cleaner alternative, where the N-O bond is cleaved by hydrogenolysis. It is suitable for molecules that do not contain other reducible functional groups (like nitro groups, which would also be reduced).
Synthetic Utility Pathway
Caption: Multi-step synthesis enabled by the N-oxide intermediate.
Detailed Protocol 3: Deoxygenation using PCl₃
Safety Note: PCl₃ is corrosive and reacts violently with water. Handle in a chemical fume hood.
Materials and Equipment:
-
Substituted pyridine N-oxide (e.g., 4-nitro-2-ethylpyridine 1-oxide) (1.0 eq)
-
Phosphorus trichloride (PCl₃) (1.1 eq)
-
Chloroform (CHCl₃) or Dichloromethane (DCM)
-
Ice water, aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the pyridine N-oxide (e.g., 5.0 g, 29.7 mmol) in chloroform (50 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add phosphorus trichloride (e.g., 2.8 mL, 32.7 mmol) dropwise via a syringe.
-
After the addition, remove the ice bath and stir the mixture at room temperature for 1-2 hours, or heat to reflux if necessary. Monitor by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and carefully pour it into a beaker containing a stirred mixture of ice and saturated NaHCO₃ solution to neutralize the acid and quench the excess PCl₃.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with chloroform.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting substituted pyridine by column chromatography or distillation.
Safety and Handling
-
4-Ethylpyridine 1-oxide: May be harmful if swallowed, cause skin irritation, and cause serious eye damage. May also cause respiratory irritation.[4] Standard laboratory PPE should be worn at all times.
-
Oxidizing Agents: Peroxy acids like m-CPBA are strong oxidizers and can be shock-sensitive. They should be stored and handled with care, avoiding contact with metals. Reactions involving them can be exothermic and require careful temperature control.[7]
-
Acids and Reagents: Concentrated acids (H₂SO₄, HNO₃) and reagents like PCl₃ are highly corrosive and toxic. Always handle them within a certified chemical fume hood.
Conclusion
4-Ethylpyridine 1-oxide is more than a simple derivative; it is a strategic intermediate that unlocks a wide range of synthetic possibilities for the functionalization of the pyridine core. By leveraging the activating and directing effects of the N-oxide group, researchers can perform regioselective electrophilic substitutions and subsequently remove the activating group. This guide provides a foundational set of reliable protocols and explains the chemical principles behind them, empowering scientists in drug discovery and chemical synthesis to confidently incorporate this versatile building block into their research programs.
References
-
Organic Syntheses. 4-ethylpyridine. Available at: [Link]
-
Pipzine Chemicals. 4-Ethylpyridine | Properties, Uses, Safety Data & Supplier China. Available at: [Link]
- Google Patents.CN115160220A - Synthesis process of pyridine-N-oxide.
-
Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. Available at: [Link]
-
Zaragoza, F. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. [Video]. YouTube. Available at: [Link]
-
Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting, Scripps Research. Available at: [Link]
-
Organic Syntheses. pyridine-n-oxide. Available at: [Link]
-
Katiyar, D. Lecture Notes: Pyridine. Department of Chemistry, University of Lucknow. Available at: [Link]
-
Wikipedia. Pyridine-N-oxide. Available at: [Link]
-
Organic Chemistry Portal. Pyridine N-oxide and derivatives. Available at: [Link]
-
N-oxide Functionalities in Medicinal Chemistry. ACS Publications. Available at: [Link]
-
YouTube. Reactions of Pyridine-N-Oxide. Available at: [Link]
-
YouTube. Properties of pyridine N-oxide: reactions to prepared different substituted pyridine derivatives. Available at: [Link]
-
PubChem. Pyridine, 4-ethyl-, 1-oxide. National Center for Biotechnology Information. Available at: [Link]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Role of 4-Ethylpyridine 1-Oxide in Modern Pharmaceutical Synthesis
Introduction: Beyond a Simple Heterocycle
In the intricate landscape of pharmaceutical development, the strategic selection of reagents and intermediates is paramount to achieving efficient, scalable, and stereoselective synthetic routes. 4-Ethylpyridine 1-oxide, a derivative of the common pyridine heterocycle, emerges not as a mere building block, but as a sophisticated tool for medicinal chemists. Its true value lies in the nuanced reactivity conferred by the N-oxide functionality. This moiety fundamentally alters the electronic properties of the pyridine ring, transforming it from a relatively electron-poor system into a more versatile and reactive intermediate. This guide provides an in-depth exploration of 4-Ethylpyridine 1-oxide's applications, focusing on its dual role as both an activated intermediate for the synthesis of complex active pharmaceutical ingredients (APIs) and as a powerful co-catalyst in asymmetric synthesis. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the practical application of this versatile compound in pharmaceutical research and development.
Part 1: 4-Ethylpyridine 1-Oxide as an Activated Intermediate in API Synthesis
The introduction of the N-oxide functionality dramatically influences the reactivity of the pyridine ring. The electron-donating nature of the N-oxide group makes the ring more susceptible to electrophilic substitution, particularly at the 4-position, while simultaneously activating the 2- and 6-positions for nucleophilic attack. This unique electronic profile is expertly exploited in the synthesis of various pharmaceuticals, most notably in the construction of substituted pyridine backbones found in proton pump inhibitors (PPIs).
Case Study: Synthesis of a Key Precursor for Proton Pump Inhibitors
Proton pump inhibitors, such as Omeprazole and its analogs, are a class of drugs widely used to treat acid-related gastrointestinal disorders.[1][2][3] Their molecular architecture features a substituted pyridine ring linked to a benzimidazole moiety. The synthesis of the crucial pyridine fragment often necessitates the use of a pyridine N-oxide intermediate to facilitate the introduction of key functional groups in the desired regiochemistry.[4][5][6] The N-oxide is essential for activating the pyridine ring for subsequent nitration and functionalization.[4][6]
The following workflow illustrates the strategic use of a 4-substituted pyridine 1-oxide in the synthesis of a key intermediate for PPIs.
Caption: Synthetic workflow highlighting the role of the N-oxide.
Protocol 1: Synthesis of 2-Chloro-4-ethylpyridine from 4-Ethylpyridine 1-oxide
This protocol outlines the key steps for the conversion of 4-Ethylpyridine 1-oxide into a functionalized intermediate ready for coupling.
Materials:
-
4-Ethylpyridine 1-oxide
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
-
Phosphorus Oxychloride (POCl₃)
-
Phosphorus Trichloride (PCl₃)
-
Dichloromethane (DCM)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Nitration:
-
In a flask cooled in an ice bath, slowly add 4-Ethylpyridine 1-oxide to a mixture of fuming nitric acid and concentrated sulfuric acid.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated NaHCO₃ solution.
-
Extract the product with DCM, dry the organic layer with MgSO₄, and concentrate under reduced pressure to yield 4-Ethyl-2-nitropyridine 1-oxide.
-
-
Chlorination:
-
To the crude 4-Ethyl-2-nitropyridine 1-oxide, add phosphorus oxychloride (POCl₃) dropwise at 0 °C.
-
After the addition, heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and carefully quench by pouring it onto ice.
-
Neutralize with NaHCO₃ solution and extract with DCM.
-
Dry the organic layer and concentrate to obtain 2-Chloro-4-ethylpyridine 1-oxide.
-
-
Deoxygenation:
-
Dissolve the 2-Chloro-4-ethylpyridine 1-oxide in an inert solvent like DCM.
-
Add phosphorus trichloride (PCl₃) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water, separate the organic layer, and wash with NaHCO₃ solution.
-
Dry the organic layer with MgSO₄ and concentrate to yield the final product, 2-Chloro-4-ethylpyridine.
-
Quantitative Data for Synthesis of a PPI Intermediate Analog:
| Step | Reactant | Product | Reagents | Typical Yield |
| 1 | 2,3,5-trimethylpyridine | 2,3,5-trimethylpyridine-N-oxide | m-CPBA, DCM | >95% |
| 2 | 2,3,5-trimethylpyridine-N-oxide | 4-nitro-2,3,5-trimethylpyridine-N-oxide | HNO₃, H₂SO₄ | 85-90% |
| 3 | 4-nitro-2,3,5-trimethylpyridine-N-oxide | 4-chloro-2,3,5-trimethylpyridine-N-oxide | POCl₃ | ~80% |
| 4 | 4-chloro-2,3,5-trimethylpyridine-N-oxide | 4-chloro-2,3,5-trimethylpyridine | PCl₃ | >90% |
Note: Yields are representative and can vary based on reaction scale and optimization.
Part 2: 4-Ethylpyridine 1-Oxide in Asymmetric Catalysis
Beyond its role as a reactive intermediate, 4-Ethylpyridine 1-oxide and its analogs have found a significant niche as ancillary ligands or co-catalysts in transition metal-catalyzed asymmetric reactions.[7][8] The Lewis basicity of the N-oxide oxygen allows it to coordinate to a metal center, influencing its electronic properties and steric environment, which in turn enhances catalytic activity and enantioselectivity.
Application in Jacobsen-Katsuki Asymmetric Epoxidation
The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes, yielding chiral epoxides that are valuable building blocks for many pharmaceuticals.[9][10] The reaction typically employs a chiral manganese-salen complex as the catalyst. It has been demonstrated that the addition of a pyridine N-oxide derivative, such as 4-(3-Phenylpropyl)pyridine 1-oxide, can significantly improve the reaction's efficiency and selectivity.[11] While not 4-Ethylpyridine 1-oxide itself, the principle of action is directly transferable.
The role of the pyridine N-oxide in this context is multifaceted:
-
Axial Ligand: It coordinates to the manganese center as an axial ligand, which can stabilize the active catalytic species.
-
Rate Enhancement: The N-oxide can accelerate the catalytic cycle.[12]
-
Improved Enantioselectivity: By modifying the steric and electronic environment of the metal center, the N-oxide can lead to higher enantiomeric excesses (ee) of the desired epoxide.
Sources
- 1. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. patents.justia.com [patents.justia.com]
- 6. Intermediates for the preparation of omeprazole - Patent 0103553 [data.epo.org]
- 7. Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. benchchem.com [benchchem.com]
- 12. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
4-Ethylpyridine 1-Oxide: A Versatile Reagent for Directed C-H Activation in Modern Synthesis
Introduction: The Imperative of C-H Activation and the Rise of Pyridine N-Oxides
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that necessitate pre-functionalized starting materials.[1] This approach holds profound implications for the pharmaceutical and agrochemical industries, where the late-stage modification of complex molecules can drastically accelerate the discovery and development of new chemical entities. Within the expansive toolkit of C-H activation methodologies, transition metal-catalyzed reactions, particularly those employing palladium, have proven to be exceptionally powerful.[1][2]
A significant challenge in C-H activation is achieving high levels of regioselectivity. Pyridine-containing molecules have been widely explored as directing groups, where the nitrogen atom coordinates to the metal center, bringing it in proximity to a specific C-H bond and facilitating its cleavage.[2] However, the inherent electron-poor nature of the pyridine ring can sometimes limit its reactivity. Pyridine N-oxides, by virtue of the N-O bond, offer a compelling solution. The N-oxide group enhances the reactivity of the pyridine ring, making the ortho C-H bonds more susceptible to activation.[3][4] This application note provides a detailed exploration of 4-ethylpyridine 1-oxide as a key reagent in palladium-catalyzed C-H functionalization, offering insights into its mechanism of action and providing detailed protocols for its application.
The Role and Advantages of 4-Ethylpyridine 1-Oxide
4-Ethylpyridine 1-oxide serves as a valuable substrate in C-H activation reactions, primarily due to the directing ability of the N-oxide group. This functionality steers the palladium catalyst to the C-H bonds at the 2- and 6-positions of the pyridine ring, enabling their selective functionalization. The ethyl group at the 4-position, while not directly involved in the C-H activation process, can influence the electronic properties and solubility of the molecule and its derivatives.
The conversion of the functionalized 4-ethylpyridine 1-oxide back to the corresponding 4-ethylpyridine is a straightforward deoxygenation step, making this a highly attractive route for the synthesis of 2-substituted 4-ethylpyridines.[2] These products are important building blocks in the synthesis of pharmaceuticals and other functional materials.
Mechanism of Palladium-Catalyzed C-H Activation with 4-Ethylpyridine 1-Oxide
The generally accepted mechanism for the palladium-catalyzed C-H functionalization of pyridine N-oxides involves a series of well-defined steps. While the specifics can vary depending on the reaction conditions and coupling partners, a common pathway for direct arylation is illustrated below.[2][5][6][7]
Figure 1: A generalized mechanistic pathway for the palladium-catalyzed direct arylation of 4-ethylpyridine 1-oxide.
Causality Behind the Mechanistic Steps:
-
Coordination: The catalytic cycle begins with the coordination of the palladium(II) precatalyst to the oxygen atom of the 4-ethylpyridine 1-oxide. This initial binding event is crucial for bringing the catalyst into close proximity to the target C-H bonds.
-
C-H Activation: Following coordination, the C-H bond at the 2-position of the pyridine ring is activated. This often proceeds through a concerted metalation-deprotonation (CMD) pathway, where the palladium center abstracts a proton, leading to the formation of a stable five-membered cyclopalladated intermediate.[2] This step is typically the rate-determining step of the reaction.[5][6][7]
-
Oxidative Addition: The cyclopalladated intermediate then undergoes oxidative addition with a coupling partner, such as an aryl halide. This results in the oxidation of the palladium center from Pd(II) to Pd(IV).
-
Reductive Elimination: The final step in the formation of the new C-C bond is reductive elimination from the Pd(IV) intermediate. This step releases the 2-aryl-4-ethylpyridine 1-oxide product and regenerates the Pd(II) catalyst, allowing it to re-enter the catalytic cycle.
Application Protocols
The following protocols are representative examples of how 4-ethylpyridine 1-oxide can be utilized in palladium-catalyzed C-H activation reactions. These are based on established procedures for other pyridine N-oxides and can be optimized for specific substrates and coupling partners.[2][8]
Protocol 1: Palladium-Catalyzed Direct Arylation of 4-Ethylpyridine 1-Oxide with an Unactivated Arene
This protocol describes the direct cross-coupling of 4-ethylpyridine 1-oxide with benzene to yield 2-phenyl-4-ethylpyridine 1-oxide.
Materials:
-
4-Ethylpyridine 1-oxide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) carbonate (Ag₂CO₃)
-
Benzene (analytical grade)
-
Anhydrous toluene
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Experimental Workflow:
Figure 2: Workflow for the direct arylation of 4-ethylpyridine 1-oxide.
Step-by-Step Procedure:
-
To a Schlenk tube, add 4-ethylpyridine 1-oxide (0.5 mmol), palladium(II) acetate (10 mol %), and silver(I) carbonate (1.0 mmol).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add benzene (2.0 mL) and anhydrous toluene (1.0 mL) via syringe.
-
The reaction mixture is stirred and heated in an oil bath at 130 °C for 12-24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with dichloromethane (CH₂Cl₂).
-
The mixture is filtered through a pad of celite to remove insoluble salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-phenyl-4-ethylpyridine 1-oxide.
-
The structure and purity of the product are confirmed by NMR spectroscopy and mass spectrometry.
Self-Validation and Expected Outcomes:
The success of this protocol relies on the careful exclusion of air and moisture, as the catalytic system can be sensitive. The use of silver(I) carbonate as an oxidant is crucial for the regeneration of the active Pd(II) catalyst.[2][8] Expected yields for this type of reaction, based on similar pyridine N-oxide substrates, are typically in the moderate to good range (50-80%).[2] The regioselectivity should strongly favor functionalization at the 2-position.
Protocol 2: Palladium-Catalyzed Alkenylation of 4-Ethylpyridine 1-Oxide
This protocol outlines the synthesis of 2-alkenyl-4-ethylpyridine 1-oxides through the reaction of 4-ethylpyridine 1-oxide with an alkene.
Materials:
-
4-Ethylpyridine 1-oxide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Alkene (e.g., styrene or an acrylate)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Schlenk tube or microwave reaction vial
Experimental Workflow:
Figure 3: Workflow for the alkenylation of 4-ethylpyridine 1-oxide.
Step-by-Step Procedure:
-
In a Schlenk tube or microwave reaction vial, combine 4-ethylpyridine 1-oxide (0.5 mmol), palladium(II) acetate (5-10 mol %), copper(II) acetate (1.0 mmol), and the alkene (1.0 mmol).
-
Add anhydrous DMF (2.0 mL) via syringe.
-
The vessel is sealed and the mixture is stirred and heated at 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the 2-alkenyl-4-ethylpyridine 1-oxide.
-
Confirm the structure and purity of the product by spectroscopic methods.
Trustworthiness of the Protocol:
This protocol is based on well-established conditions for the oxidative alkenylation of pyridine N-oxides.[2][8] Copper(II) acetate acts as the oxidant in this catalytic cycle. The reaction is generally robust and tolerant of various functional groups on the alkene coupling partner. Yields are typically good to excellent, with high regio- and stereoselectivity.[2]
Quantitative Data and Substrate Scope
While specific data for 4-ethylpyridine 1-oxide is not extensively published, the general trends observed for other substituted pyridine N-oxides in palladium-catalyzed C-H functionalization can be extrapolated. The following table summarizes representative yields for the direct arylation of various pyridine N-oxides with benzene, as reported by Chang et al. (2008).[2]
| Entry | Pyridine N-Oxide Substrate | Product | Yield (%) |
| 1 | Pyridine 1-oxide | 2-Phenylpyridine 1-oxide | 75 |
| 2 | 4-Methylpyridine 1-oxide | 2-Phenyl-4-methylpyridine 1-oxide | 72 |
| 3 | 4-Methoxypyridine 1-oxide | 2-Phenyl-4-methoxypyridine 1-oxide | 68 |
| 4 | 3-Phenylpyridine 1-oxide | 2,3-Diphenylpyridine 1-oxide | 78 |
Table 1: Representative yields for the palladium-catalyzed direct arylation of substituted pyridine N-oxides with benzene. Data adapted from Chang, S. et al. J. Am. Chem. Soc.2008 , 130, 12254–12256.[2]
Based on this data, it is reasonable to expect that the direct arylation of 4-ethylpyridine 1-oxide would proceed with comparable efficiency, likely yielding the 2-phenyl-4-ethylpyridine 1-oxide in the 65-75% range under optimized conditions. The electronic effect of the 4-ethyl group is similar to that of a methyl group, suggesting that it would not significantly hinder the reaction.
Conclusion and Future Outlook
4-Ethylpyridine 1-oxide is a highly effective and versatile reagent for directed C-H activation. The N-oxide functionality provides a reliable handle for guiding palladium catalysts to the ortho C-H bonds, enabling their selective functionalization through processes such as arylation and alkenylation. The protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the utility of 4-ethylpyridine 1-oxide in the synthesis of complex molecules. The continued development of more efficient and selective catalytic systems for C-H activation will undoubtedly further expand the applications of this valuable reagent in modern organic synthesis.
References
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Chang, S.; Lee, M.; Jung, J.; Kim, Y. Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society2008 , 130 (37), 12254–12256. [Link]
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Chen, X.; Engle, K. M.; Wang, D.-H.; Yu, J.-Q. Palladium(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition2009 , 48 (28), 5094-5115. [Link]
-
Lyons, T. W.; Sanford, M. S. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews2010 , 110 (2), 1147-1169. [Link]
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Wencel-Delord, J.; Dröge, T.; Liu, F.; Glorius, F. Towards Mild Metal-Catalyzed C–H Bond Activation. Chemical Society Reviews2011 , 40 (9), 4740-4761. [Link]
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Tan, Y.; Barrios-Landeros, F.; Hartwig, J. F. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society2012 , 134 (8), 3683–3686. [Link]
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Neufeldt, S. R.; Jiménez-Osés, G.; Huckins, J. R.; Thiel, O. R.; Houk, K. N. Pyridine N-Oxide vs Pyridine Substrates for Rh(III)-Catalyzed Oxidative C–H Bond Functionalization. Journal of the American Chemical Society2015 , 137 (31), 9843–9854. [Link]
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Yamaguchi, J.; Yamaguchi, A. D.; Itami, K. C–H Bond Functionalization: Emerging Strategy for Materials Science. Angewandte Chemie International Edition2012 , 51 (36), 8960-9009. [Link]
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Arockiam, P. B.; Bruneau, C.; Dixneuf, P. H. Ruthenium(II)-Catalyzed C–H Bond Activation and Functionalization. Chemical Reviews2012 , 112 (11), 5879-5918. [Link]
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He, J.; Wasa, M.; Chan, K. S. L.; Shao, Q.; Yu, J.-Q. Palladium-Catalyzed C–H Arylation of Phenylacetic Acids with Aryl Halides. Journal of the American Chemical Society2010 , 132 (10), 3420–3423. [Link]
-
Alberico, D.; Scott, M. E.; Lautens, M. Aryl–Aryl Bond Formation by Transition-Metal-Catalyzed Direct Arylation. Chemical Reviews2007 , 107 (1), 174-238. [Link]
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Schlegel, M.; Qian, S.; Nicewicz, D. A. Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. ACS Catalysis2022 , 12 (16), 10499–10505. [Link]
-
Hartwig, J. F. Bimetallic C-H Bond Activation. Organometallics2012 , 31 (13), 4734–4743. [Link]
-
Ackermann, L. Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalization: Mechanism and Scope. Chemical Reviews2011 , 111 (3), 1315-1345. [Link]
-
Colby, D. A.; Bergman, R. G.; Ellman, J. A. Rhodium-Catalyzed C-C Bond Formation via Heteroatom-Directed C-H Bond Activation. Chemical Reviews2010 , 110 (2), 624-655. [Link]
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Application Notes & Protocols: Strategic Functionalization of 4-Ethylpyridine 1-Oxide via Nucleophilic Substitution
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Pyridine N-Oxides in Synthesis
The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] However, the parent pyridine ring is electron-deficient and generally resistant to nucleophilic attack, while being susceptible to electrophilic substitution primarily at the 3-position. A powerful strategy to reverse this innate reactivity and enable functionalization at the crucial 2- and 4-positions is the formation of the corresponding N-oxide.[4][5]
The N-oxide moiety fundamentally alters the electronic landscape of the pyridine ring. Through its resonance-donating and inductively-withdrawing properties, it significantly activates the C2 and C4 positions toward nucleophilic attack.[6][7][8] This activation makes pyridine N-oxides, such as 4-Ethylpyridine 1-oxide, highly valuable and versatile intermediates for introducing a wide range of functional groups, paving the way for the synthesis of complex molecular architectures.[9] This guide provides an in-depth exploration of the mechanisms and practical protocols for leveraging nucleophilic substitution on 4-Ethylpyridine 1-oxide derivatives.
Mechanistic Principles: Activating the Pyridine Core
Nucleophilic substitution on pyridine N-oxides is not a direct displacement. The reaction proceeds through a well-established addition-elimination mechanism, which is initiated by the activation of the N-oxide oxygen atom by an electrophilic reagent.[9] This activation converts the oxygen into a good leaving group, facilitating the subsequent nucleophilic attack.
Common activating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and acetic anhydride (Ac₂O). The general pathway can be dissected into several key steps:
-
O-Activation: The lone pair on the N-oxide oxygen attacks an electrophilic activating agent (e.g., POCl₃). This forms a highly reactive intermediate with an excellent leaving group attached to the oxygen.
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the now highly electrophilic C2 or C4 position of the pyridine ring. The C4 position is often favored for steric reasons, though mixtures can occur. This step breaks the aromaticity of the ring, forming a dihydropyridine intermediate.[10]
-
Rearomatization and Elimination: The system regains its aromatic stability by eliminating the leaving group from the oxygen atom. This often involves the collapse of the intermediate and displacement of the activated oxygen moiety.
-
Deoxygenation: The final product is the substituted pyridine, with the N-oxide having been effectively removed in the process.
The diagram below illustrates this mechanistic rationale for a generic nucleophilic substitution at the C2 position.
Caption: General mechanism of nucleophilic substitution on Pyridine N-Oxide.
Core Application Protocols
The following protocols provide detailed, field-proven methodologies for key transformations of 4-Ethylpyridine 1-oxide. These protocols are designed as self-validating systems, with explanations for critical steps to ensure reproducibility and safety.
Protocol 1: Synthesis of 2-Chloro-4-ethylpyridine via Deoxyhalogenation
The conversion of a pyridine N-oxide to a 2-chloropyridine is a foundational transformation, as the resulting chloro-derivative is itself a versatile substrate for further SNAr reactions.[6] Phosphorus oxychloride (POCl₃) is the reagent of choice for this purpose.[11]
Experimental Protocol:
-
Reagent Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 4-Ethylpyridine 1-oxide (1.0 eq).
-
Solvent Addition: Add chloroform (CHCl₃) or another suitable inert solvent (approx. 5-10 mL per gram of starting material).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is critical as the subsequent addition of POCl₃ is highly exothermic.
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (typically 60-70 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Workup - Quenching: After the reaction is complete, cool the mixture back down to 0-5 °C in an ice bath. CAUTION: Quench the reaction by very slowly and carefully pouring the reaction mixture onto a stirred slurry of crushed ice. This will hydrolyze the excess POCl₃. The process is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the aqueous layer is neutral to basic (pH > 8). This neutralizes the HCl and phosphoric acid formed.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure 2-chloro-4-ethylpyridine.
Protocol 2: Synthesis of 2-Amino-4-ethylpyridine Derivatives
With 2-chloro-4-ethylpyridine in hand, a wide variety of amines can be introduced at the C2 position. This protocol details a typical procedure using a secondary amine like piperidine.
Experimental Protocol:
-
Reagent Setup: In a sealed tube or a round-bottom flask with a reflux condenser, combine 2-chloro-4-ethylpyridine (1.0 eq), piperidine (1.5-2.0 eq), and a high-boiling point polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (TEA, 2.0 eq) to act as an acid scavenger for the HCl generated during the reaction.
-
Reaction: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the reactivity of the substrate. Monitor the reaction by TLC until the starting material is consumed (typically 6-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract three times with ethyl acetate. The addition of water precipitates inorganic salts and allows for efficient extraction of the product.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual DMF or DMSO and water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired 2-(piperidin-1-yl)-4-ethylpyridine.
Summary of Reaction Conditions
The versatility of 4-Ethylpyridine 1-oxide allows for a range of transformations. The table below summarizes typical conditions for introducing different nucleophiles.
| Nucleophile Source | Activating/Reaction Reagent | Solvent | Typical Temp. | Product Type |
| POCl₃ | - (Reagent and source) | Chloroform | Reflux | 2-Chloro-4-ethylpyridine |
| R-NH₂ / R₂NH | - (from 2-chloro derivative) | DMF, DMSO | 80-120 °C | 2-Amino-4-ethylpyridine |
| NaCN | Acetic Anhydride | Acetonitrile | Reflux | 2-Cyano-4-ethylpyridine |
| PhMgBr (Grignard) | POCl₃ / Ts₂O | THF, Ether | 0 °C to RT | 2-Phenyl-4-ethylpyridine |
| NaOMe | - (from 2-chloro derivative) | Methanol | Reflux | 2-Methoxy-4-ethylpyridine |
Generalized Experimental Workflow
The successful synthesis of functionalized 4-ethylpyridine derivatives follows a logical and systematic workflow, from the initial N-oxidation to the final purified product.
Caption: A typical laboratory workflow for pyridine functionalization.
Conclusion
4-Ethylpyridine 1-oxide is a powerful and versatile building block in modern organic synthesis and drug discovery. By leveraging the activating nature of the N-oxide functionality, researchers can bypass the inherent reactivity limitations of the parent pyridine ring. The protocols and mechanistic insights provided herein offer a robust framework for the strategic introduction of chloro, amino, and other functional groups at the biologically significant 2- and 4-positions. Careful execution of these validated procedures will enable the efficient and reliable synthesis of novel 4-ethylpyridine derivatives for a wide range of scientific applications.
References
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Chemistry Online. (2022-11-04). Nucleophilic substitution of pyridines. Retrieved from [Link]
-
ChemTube3D. Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination). Retrieved from [Link]
-
Pipzine Chemicals. 4-Ethylpyridine | Properties, Uses, Safety Data & Supplier China. Retrieved from [Link]
-
quimicaorganica.org. Nucleophilic substitution reactions in pyridine. Retrieved from [Link]
-
Chemistry : The Mystery of Molecules. (2020-02-29). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. YouTube. Retrieved from [Link]
-
PubMed. (2019). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (1967). Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. Retrieved from [Link]
-
quimicaorganica.org. Electrophilic substitution at position 4 of pyridine. Retrieved from [Link]
-
Arkivoc. (2001). Recent trends in the chemistry of pyridine N-oxides. Retrieved from [Link]
-
ResearchGate. Relative nucleophilic reactivity of pyridines and pyridine N-oxides (supernucleophilicity of pyridine N-oxides). Retrieved from [Link]
-
Baran Lab. (2012-06-09). Pyridine N-Oxides. Retrieved from [Link]
-
Chemistry : The Mystery of Molecules. (2020-03-01). Properties of pyridine N-oxide: reactions to prepared different substituted pyridine derivatives. YouTube. Retrieved from [Link]
-
ACS Publications. Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018-10-17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2021-08-23). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. Retrieved from [Link]
-
ResearchGate. Mild Addition of Nucleophiles to Pyridine-N-Oxides. Retrieved from [Link]
-
Chemistry : The Mystery of Molecules. (2020-09-08). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. Retrieved from [Link]
-
ResearchGate. Pyridine‐N‐oxide as an intermediate for the preparation of 2‐ and 4‐substituted pyridines. Retrieved from [Link]
-
ResearchGate. (PDF) Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. Retrieved from [Link]
-
YouTube. (2022-12-24). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. Retrieved from [Link]
-
Journal of Chemical, Biological and Physical Sciences. (2021-03-10). Oxidative Synthesis of Pyridine Derivatives. Retrieved from [Link]
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Application Notes and Protocols: 4-Ethylpyridine 1-oxide in Materials Science
Introduction: Unveiling the Potential of 4-Ethylpyridine 1-oxide in Advanced Materials
4-Ethylpyridine 1-oxide is a heterocyclic compound belonging to the family of pyridine N-oxides. While its parent compound, 4-ethylpyridine, has found utility as a building block in the synthesis of pharmaceuticals and agrochemicals, and as a ligand in coordination chemistry[1][2], the applications of its N-oxide derivative in materials science are an emerging field with considerable untapped potential. The introduction of the N-oxide functionality significantly alters the electronic properties of the pyridine ring, enhancing its coordination ability and potential for hydrogen bonding, thereby opening new avenues for the design of novel functional materials.
This guide provides a comprehensive overview of the current and potential applications of 4-Ethylpyridine 1-oxide in materials science. It is intended for researchers, scientists, and professionals in drug development and materials chemistry who are interested in exploring the use of this versatile molecule. We will delve into its synthesis, its role as a ligand in the formation of coordination polymers, and its potential in catalysis and other material applications. The protocols provided herein are designed to be a practical resource for the synthesis and utilization of 4-Ethylpyridine 1-oxide in a laboratory setting.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Ethylpyridine 1-oxide is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO | [3][4] |
| Molecular Weight | 123.15 g/mol | [5] |
| Appearance | White Solid | [4] |
| CAS Number | 14906-55-9 | [4] |
| Storage | 2-8°C, Refrigerator | [4] |
Synthesis of 4-Ethylpyridine 1-oxide: A Detailed Protocol
The synthesis of 4-Ethylpyridine 1-oxide can be achieved through the oxidation of 4-ethylpyridine. A common and effective method involves the use of a peroxy acid, such as peracetic acid, generated in situ from hydrogen peroxide and acetic acid. This method is analogous to the synthesis of other pyridine N-oxides[6].
Protocol: N-Oxidation of 4-Ethylpyridine
Materials:
-
4-Ethylpyridine (>98%)
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% solution)
-
Sodium Bicarbonate
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 10.7 g (0.1 mol) of 4-ethylpyridine and 50 mL of glacial acetic acid.
-
Addition of Oxidant: While stirring the solution at room temperature, slowly add 11.3 mL (0.11 mol) of 30% hydrogen peroxide dropwise. The addition should be controlled to maintain the reaction temperature below 50°C.
-
Reaction: After the addition is complete, heat the mixture to 70-80°C and maintain it at this temperature for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acetic acid by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-Ethylpyridine 1-oxide.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to obtain a white crystalline solid.
Figure 1. Synthesis of 4-Ethylpyridine 1-oxide.
Applications in Coordination Chemistry: Building Blocks for Functional Materials
The oxygen atom in 4-Ethylpyridine 1-oxide is a strong electron donor, making it an excellent ligand for coordinating with a wide range of metal ions. This coordination can lead to the formation of discrete metal complexes or extended structures such as coordination polymers and metal-organic frameworks (MOFs)[7]. The ethyl group at the 4-position can influence the packing of these structures and their solubility.
While specific studies on 4-Ethylpyridine 1-oxide are limited, extensive research on the closely related 4-methylpyridine N-oxide provides a strong basis for predicting its behavior and potential applications[8][9][10][11]. For instance, 4-methylpyridine N-oxide has been shown to form one-dimensional coordination polymers with tin(II) chloride[8][9][10][11]. It is highly probable that 4-Ethylpyridine 1-oxide can be used in a similar fashion to construct novel coordination polymers with interesting magnetic, optical, or catalytic properties.
Protocol: Synthesis of a Generic Metal Complex with 4-Ethylpyridine 1-oxide
This protocol outlines a general procedure for the synthesis of a metal complex, which can be adapted for various metal salts.
Materials:
-
4-Ethylpyridine 1-oxide
-
A metal salt (e.g., Cu(NO₃)₂, ZnCl₂, Co(OAc)₂)
-
Methanol or Ethanol
-
Schlenk flask or a standard round-bottom flask
-
Stirring plate and magnetic stir bar
Procedure:
-
Ligand Solution: Dissolve 1 mmol of 4-Ethylpyridine 1-oxide in 10 mL of methanol in a flask.
-
Metal Salt Solution: In a separate flask, dissolve 0.5 mmol of the chosen metal salt in 10 mL of methanol.
-
Complexation: Slowly add the metal salt solution to the ligand solution while stirring. A precipitate may form immediately, or the solution may change color.
-
Crystallization: If no precipitate forms, slowly evaporate the solvent at room temperature or use a solvent-diffusion technique (e.g., layering with diethyl ether) to induce crystallization.
-
Isolation: Collect the resulting crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.
-
Characterization: The resulting material should be characterized by techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, infrared spectroscopy, and elemental analysis to determine its structure and purity.
Figure 2. Formation of a coordination polymer.
Potential Catalytic Applications
Pyridine N-oxides are known to be effective catalysts or co-catalysts in a variety of organic transformations. For instance, they have been used in oxidation reactions and in promoting dehydrative condensation reactions[12]. While the catalytic activity of 4-Ethylpyridine 1-oxide is not yet well-documented, its structural similarity to other catalytically active pyridine N-oxides suggests its potential in this area. Researchers are encouraged to explore its use in reactions such as:
-
Oxidation of Alkenes and Alkanes: In conjunction with metal catalysts.
-
Silylation Reactions: As a nucleophilic catalyst.
-
Acylation Reactions: As a catalyst or co-catalyst.
Conclusion and Future Outlook
4-Ethylpyridine 1-oxide is a promising but currently under-explored molecule in the field of materials science. Its synthesis is straightforward, and its properties as a ligand suggest significant potential for the creation of novel coordination polymers and metal-organic frameworks. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to begin exploring the rich chemistry and material applications of this compound. Future research in this area could lead to the development of new materials with tailored properties for applications in catalysis, gas storage, and molecular recognition.
References
-
PubChemLite. 4-ethylpyridine 1-oxide (C7H9NO). [Link]
-
Pharmaffiliates. CAS No : 14906-55-9| Chemical Name : 4-Ethylpyridine 1-Oxide. [Link]
-
PubChem. 4-Ethylpyridine. [Link]
-
ChemSynthesis. 4-ethylpyridine - 536-75-4, C7H9N, density, melting point, boiling point, structural formula, synthesis. [Link]
-
PubChem. Pyridine, 4-ethyl-, 1-oxide. [Link]
- Vorobyev, P., et al. (2018). Catalytic Oxidation of 4-Methylpyridine on Modified Vanadium Oxide Catalysts. Iranian Journal of Chemistry and Chemical Engineering, 37(3), 81-90.
-
Organic Syntheses. 3-methyl-4-nitropyridine-1-oxide. [Link]
-
Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. MDPI. [Link]
- Rubčić, M., et al. (2008). Synthesis and Structure of (4-methyl-pyridine-N-oxide)oxo-(salicylaldehyde 4-phenylthiosemicarbazonato)vanadium(IV).
- Henkel, F., & Reuter, H. (2021). Two coordination compounds of SnCl2 with 4-methylpyridine N-oxide.
-
National Institute of Standards and Technology. Pyridine, 4-ethyl-. NIST Chemistry WebBook. [Link]
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- Henkel, F., & Reuter, H. (2021). Two coordination compounds of SnCl2 with 4-methylpyridine N-oxide.
-
Pyridine-induced caused structural reconfiguration forming ultrathin 2D metal–organic frameworks for the oxygen evolution reaction. Journal of Materials Chemistry A. [Link]
-
Henkel, F., & Reuter, H. (2021). Two coordination compounds of SnCl2 with 4-methyl-pyridine N-oxide. PubMed. [Link]
-
A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. MDPI. [Link]
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-
Henkel, F., & Reuter, H. (2021). Two coordination compounds of SnCl2 with 4-methylpyridine N-oxide. IUCr Journals. [Link]
-
Metal–organic frameworks based on 4-(4-carboxyphenyl)-2,2,4,4-terpyridine: structures, topologies and electrocatalytic behaviors in sodium laurylsulfonate aqueous solution. RSC Publishing. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 4-Ethylpyridine 1-oxide
Introduction
Welcome to the Technical Support Center. You are likely here because your crude 4-Ethylpyridine 1-oxide (4-EPO) is presenting as a colored oil, a sticky solid, or has failed to meet purity specifications (typically >98% by HPLC).
4-Ethylpyridine 1-oxide is a hygroscopic solid with a melting point of approximately 109–111 °C [1]. The primary challenge in its purification is not the separation chemistry itself, but the compound's high affinity for water and its tendency to "oil out" rather than crystallize due to the ethyl group's disruption of the crystal lattice compared to the parent pyridine N-oxide.
This guide provides a self-validating protocol to transition your material from crude reaction mixture to analytical-grade solid.
Module 1: Solvent Architecture
The choice of solvent is dictated by the dipolar nature of the N-oxide bond (
Solvent Selection Matrix
| Solvent System | Role | Suitability | Notes |
| Ethyl Acetate (EtOAc) | Primary | Excellent | Best balance of polarity. Solubilizes crude oil at reflux; poor solubility at 0°C. |
| Acetone | Primary | Good | High solubility. Often requires an anti-solvent (Hexane) to force precipitation. |
| Isopropyl Alcohol (IPA) | Primary | Moderate | Good for highly polar impurities, but high boiling point makes drying difficult. |
| Hexane / Heptane | Anti-Solvent | Critical | Used to lower the polarity of the mother liquor to force crystallization. |
| Diethyl Ether | Wash | High | Removes non-polar surface impurities (like unreacted 4-ethylpyridine) without dissolving the N-oxide. |
Scientist’s Note: Avoid alcohols (MeOH/EtOH) if possible, as they form strong hydrogen bonds with the N-oxide oxygen, making the solvent difficult to remove completely under vacuum, leading to a depressed melting point [2].
Module 2: The Recrystallization Protocol
Safety Pre-requisite: Peroxide Check
If your crude material was synthesized via
-
Action: If positive, dissolve crude in DCM and wash with
(aq) before proceeding.
Step-by-Step Methodology
-
Dissolution (The Saturation Point):
-
Place crude 4-EPO in a round-bottom flask.
-
Add Ethyl Acetate (approx. 3 mL per gram of solid).
-
Heat to reflux (
) with stirring. -
Observation: If oil remains at the bottom, add EtOAc in 1 mL portions until the oil just dissolves. Do not over-dilute.
-
-
Hot Filtration (Removal of Inorganics):
-
While at reflux, if insoluble particles (dust, drying agents) are visible, filter rapidly through a pre-warmed glass frit or a fluted filter paper.
-
Tip: Add a small amount of activated charcoal (1% w/w) before filtration if the crude is dark brown/black to remove polymeric impurities.
-
-
Crystallization (Thermodynamic Control):
-
Remove from heat and allow the flask to cool to room temperature slowly (over 30-60 mins). Rapid cooling traps impurities.
-
Once at room temperature, place in an ice bath (
) for 2 hours. -
Trigger: If no crystals form, scratch the inner glass wall with a spatula or add a seed crystal.
-
-
Isolation & Drying:
-
Filter the white needles via vacuum filtration.
-
Wash: Rinse the filter cake with cold (
) Hexane or Diethyl Ether to remove surface mother liquor. -
Dry: Dry in a vacuum oven at
over or silica gel for 12 hours. (Hygroscopic nature requires desiccants).
-
Workflow Visualization
Figure 1: Critical path for the purification of 4-Ethylpyridine 1-oxide, emphasizing safety and drying steps.
Module 3: Troubleshooting Center (FAQs)
Issue 1: "My product is 'oiling out' instead of crystallizing."
Diagnosis: This is the most common failure mode for N-oxides. It occurs when the solution temperature drops below the "oiling out" limit (liquid-liquid phase separation) before it hits the crystallization limit (solid-liquid separation). Corrective Actions:
-
Re-heat: Bring the mixture back to a boil until the oil redissolves.
-
Add Solvent: Add 10-20% more solvent (EtOAc). A slightly more dilute solution favors crystallization over oiling.
-
Seed: Cool very slowly. When the temperature is
, add a seed crystal of pure material. -
Trituration: If it oils out completely, evaporate the solvent, add dry Diethyl Ether, and scratch the flask vigorously. This often forces the oil to solidify.
Issue 2: "The solid is sticky and smells like vinegar."
Diagnosis: Residual acetic acid (from synthesis) or water. Acetic acid forms a complex with the N-oxide. Corrective Actions:
-
Azeotrope: Dissolve the solid in Toluene and rotovap to dryness (2x). Toluene forms an azeotrope with acetic acid, pulling it out.
-
Base Wash: Dissolve in DCM, wash with saturated
, dry over , and re-attempt recrystallization.
Issue 3: "My yield is very low (<40%)."
Diagnosis: 4-Ethylpyridine 1-oxide is highly soluble in polar organic solvents. You likely used too much solvent or the mother liquor still holds the product. Corrective Actions:
-
Concentrate: Evaporate the mother liquor to half volume and cool to
for a second crop. -
Anti-solvent: Add Hexane dropwise to the boiling EtOAc solution until a slight turbidity persists, then cool.
Issue 4: "The product turns into a liquid on the weigh boat."
Diagnosis: Extreme hygroscopicity. The compound is absorbing atmospheric moisture, depressing the melting point. Corrective Actions:
-
Handle the solid rapidly.
-
Store under Argon or Nitrogen.
-
Dry in a vacuum desiccator over
for 24 hours before final weighing.
Module 4: Validation (QC)
Before releasing the batch for biological testing or further synthesis, validate purity using these parameters:
| Parameter | Specification | Method | Logic |
| Appearance | White to off-white needles | Visual | Color indicates oxidation byproducts (tar). |
| Melting Point | 109 – 111 °C | Capillary | Sharp range (<2°C) confirms purity. Broad range = wet/impure. |
| 1H-NMR | Shift of H2/H6 protons | DMSO-d6 | H2/H6 protons shift downfield (~8.1 ppm) compared to free pyridine (~8.5 ppm) due to N-oxide shielding effects [3]. |
| Peroxide Test | Negative | Starch-Iodide | Essential safety check for stability. |
Logic Diagram: Oiling Out Troubleshooting
Figure 2: Decision tree for resolving phase separation (oiling out) issues during cooling.
References
-
ChemicalBook. (n.d.). 4-Ethylpyridine 1-oxide Properties and Melting Point. Retrieved from
-
Organic Syntheses. (1953). Pyridine-N-oxide.[1][2][3][4][5][6][7] Organic Syntheses, Coll. Vol. 4, p.828 (1963); Vol. 33, p.79 (1953). (General methodology for N-oxide purification). Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 84683, 4-Ethylpyridine 1-oxide. Retrieved from
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 3. baranlab.org [baranlab.org]
- 4. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2866562B1 - Pyridine n-oxides and processes for their preparation - Google Patents [patents.google.com]
- 6. Pyridine, 4-ethyl-, 1-oxide | C7H9NO | CID 84683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 4-Ethylpyridine N-Oxide
The following guide is structured as a Tier 2/3 Technical Support resource for researchers encountering purification difficulties in the synthesis of 4-ethylpyridine N-oxide. It prioritizes chemical logic (pKa exploitation) over brute-force methods.[1]
Topic: Removal of Unreacted 4-Ethylpyridine & Byproducts Ticket ID: CHEM-SEP-4EPNO Status: Resolved / Guide Available[1]
Diagnostic & Strategy Overview
The synthesis of 4-ethylpyridine N-oxide (typically via mCPBA or
The Core Problem:
-
4-Ethylpyridine (SM): Moderate base (
), lipophilic, volatile.[1] -
4-Ethylpyridine N-oxide (Product): Very weak base (
), highly polar, hygroscopic, low volatility.[1]
The Solution Logic:
We exploit the
Troubleshooting Guide (Q&A)
Q1: I washed my reaction mixture with 1M HCl, and my product disappeared from the organic layer. Where did it go?
Diagnosis: You likely stripped both the starting material and the product into the aqueous phase.[1]
Explanation: While N-oxides are much less basic than pyridines, they do protonate at very low pH (
-
Take the acidic aqueous layer (containing both SM and Product).[1]
-
Carefully adjust the pH to 2.5 – 3.0 using saturated
or NaOH.[1] -
Extract this solution 3x with Dichloromethane (DCM).[1]
-
Result: At pH 2.5, the N-oxide is neutral (organic soluble), but the unreacted 4-ethylpyridine (
) remains >99.9% protonated (water soluble).[1]
-
Q2: I used mCPBA. How do I ensure I've removed both the m-chlorobenzoic acid (mCBA) and the unreacted amine?
Protocol: You need a "Double-Switch" wash sequence.[1]
-
Basic Wash (pH > 8): Wash the DCM reaction mixture with saturated
.[1] -
Acidic Wash (pH ~2-3): Wash the DCM layer with a pH 2.5 Phosphate Buffer or dilute HCl.[1]
Q3: My N-oxide streaks badly on silica gel columns. How can I fix the separation?
Diagnosis: N-oxides are highly polar and interact strongly with the silanol groups on silica, causing tailing.[1] Optimization:
-
Solvent System: Avoid pure EtOAc/Hexane. Use DCM/Methanol (95:5 to 90:10).[1]
-
Additive: Do not use Triethylamine (it is too basic and may not help with the N-oxide).[1] Instead, ensure your silica is deactivated or use Alumina (Neutral) , which often provides cleaner separation for N-oxides.[1]
-
Pre-treatment: If using silica, flush the column with the eluent containing 1% methanol before loading.[1]
Q4: Can I just distill off the unreacted 4-ethylpyridine?
Feasibility: Yes, but with caution.[1][2][3]
-
4-Ethylpyridine BP: ~168°C (Atmospheric).[1]
-
N-oxide Stability: N-oxides can deoxygenate or decompose at high temperatures.[1]
-
Recommendation: Use Vacuum Distillation . 4-Ethylpyridine is volatile and will distill off easily under high vacuum (< 1 mmHg) at moderate temperatures (< 60°C).[1] If the N-oxide is solid/oil residue, this is an effective way to "top" the starting material.[1]
Standard Operating Procedure (SOP)
The "pH-Switch" Extraction Protocol
This is the most robust method for removing unreacted starting material without chromatography.[1]
Reagents:
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (
)[1] -
1M Hydrochloric Acid (HCl) or pH 2.5 Buffer (Sodium Phosphate)
-
pH Paper or Meter
Step-by-Step:
-
Initial Solubilization: Dissolve the crude reaction mixture in DCM (approx. 10 mL per gram of reactant).
-
mCBA Removal (If mCPBA used):
-
The Selective Extraction (Removal of 4-Ethylpyridine):
-
Option A (Buffer Wash - Recommended): Wash the organic phase 3x with pH 2.5 Phosphate Buffer .[1]
-
Option B (Dilute HCl - Careful): Wash with dilute HCl.[1] Monitor the aqueous runoff.[1] If the pH of the aqueous layer drops below 1, you risk pulling product.[1] Target an aqueous runoff pH of 2-3.[1]
-
-
Verification:
-
Finishing:
Visual Workflow
The following diagram illustrates the logic of the "Reverse Extraction" method, which is the safest way to recover product if it has been accidentally stripped into acid.
Figure 1: Selective extraction workflow utilizing pKa differences to separate 4-ethylpyridine from its N-oxide.
Technical Data Summary
| Property | 4-Ethylpyridine (SM) | 4-Ethylpyridine N-Oxide (Product) | Implication for Purification |
| Structure | Pyridine Ring | Pyridine N-Oxide | N-oxide is significantly more polar.[1] |
| pKa (Conjugate Acid) | ~ 6.0 | ~ 0.9 | Key Differentiator. SM protonates at pH < 6.[1] Product only at pH < 1.[1] |
| LogP (Lipophilicity) | ~ 2.0 (Hydrophobic) | ~ 0.3 (Hydrophilic) | SM prefers organics; Product tolerates water but extracts into DCM/CHCl3.[1] |
| Boiling Point | 168°C | > 200°C (Dec.) | SM can be removed by vacuum distillation.[1] |
References
-
PubChem. 4-Ethylpyridine (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]
-
Organic Syntheses. Pyridine-N-oxide. Org.[1][5][6] Synth. 1953, 33, 79. Available at: [Link][1]
-
Baran Lab. Pyridine N-Oxides: Synthesis and Reactivity. Princeton University.[1] Available at: [Link]
Sources
- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Cloud point extraction of pyridine N-oxides using mixed micelles of PEGylated calix[4]pyrroles and non-ionic surfactants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Ethylpyridine 1-oxide
Welcome to the technical support center for 4-Ethylpyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this versatile reagent, maximizing its efficacy and ensuring the integrity of your experimental results. Here, we will delve into the critical aspects of handling, storing, and troubleshooting common issues associated with 4-Ethylpyridine 1-oxide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing 4-Ethylpyridine 1-oxide?
To maintain the integrity of 4-Ethylpyridine 1-oxide, it should be stored in a cool, dry, and well-ventilated area.[1] The container must be tightly sealed to prevent moisture absorption and exposure to the atmosphere. It is also crucial to store it away from sources of ignition and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
Q2: What are the primary signs of degradation of 4-Ethylpyridine 1-oxide?
Visual inspection can often provide the first clues of degradation. A pure sample of 4-Ethylpyridine 1-oxide should be a white solid. Any discoloration, such as a yellowish or brownish hue, may indicate the presence of impurities or degradation products. The formation of clumps or a change in the physical state can also be indicative of instability.
Q3: How does exposure to light and heat affect the stability of 4-Ethylpyridine 1-oxide?
Exposure to light can induce photochemical rearrangements in pyridine N-oxides, leading to the formation of oxaziridine-like intermediates and subsequent 1,2-oxazepine derivatives.[2] This can significantly impact the purity and reactivity of the compound. Similarly, elevated temperatures can cause thermal decomposition. For instance, related pyridine N-oxides have been shown to decompose at high temperatures, yielding the parent pyridine.[3] Therefore, it is imperative to protect 4-Ethylpyridine 1-oxide from both light and heat.
Q4: What are the known incompatibilities of 4-Ethylpyridine 1-oxide?
4-Ethylpyridine 1-oxide is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Contact with these substances can lead to vigorous reactions, potentially compromising the stability of the compound and the safety of the experiment.
Q5: Can I store 4-Ethylpyridine 1-oxide in a solution?
While short-term storage in a suitable inert solvent may be necessary for experimental purposes, long-term storage in solution is generally not recommended without specific stability data for that solvent system. If you must store it in solution, use a dry, aprotic solvent and store it under an inert atmosphere (e.g., argon or nitrogen) at a low temperature. It is advisable to prepare solutions fresh for optimal results.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with 4-Ethylpyridine 1-oxide.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent reaction yields or unexpected side products | Degradation of 4-Ethylpyridine 1-oxide due to improper storage. | 1. Verify Purity: Assess the purity of your 4-Ethylpyridine 1-oxide using techniques like NMR or HPLC. Look for signs of the parent pyridine (4-ethylpyridine) or other unexpected peaks. 2. Fresh Reagent: If degradation is suspected, use a fresh, unopened bottle of the reagent. 3. Storage Audit: Review your storage conditions. Ensure the container is tightly sealed and stored in a cool, dark, and dry place. |
| Reaction fails to initiate or proceeds very slowly | Presence of moisture in the reagent or reaction setup. | 1. Drying: If the solid appears clumpy, it may have absorbed moisture. Dry the compound under vacuum, taking care not to use excessive heat. 2. Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. |
| Discoloration of the reagent upon dissolution | Impurities in the solvent or reaction with the solvent. | 1. Solvent Purity: Use high-purity, anhydrous solvents. 2. Solvent Compatibility Test: Dissolve a small amount of 4-Ethylpyridine 1-oxide in the intended solvent and observe for any immediate color change before proceeding with the full-scale reaction. |
| Exothermic reaction or pressure buildup | Incompatibility with other reagents. | 1. Review Reagents: Double-check all reagents in the reaction mixture for incompatibilities with pyridine N-oxides (e.g., strong acids, bases, or oxidizing agents).[1] 2. Slow Addition: When in doubt, add reagents slowly and with adequate cooling to control the reaction rate. |
Stability and Storage Summary
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8 °C recommended for long-term storage) | To minimize thermal decomposition. |
| Light | Store in an amber or opaque container, in the dark. | To prevent photochemical rearrangement.[2] |
| Moisture | Keep container tightly sealed in a dry environment. | Pyridine N-oxides can be hygroscopic. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) for long-term storage or sensitive applications. | To prevent oxidation and reaction with atmospheric moisture. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | To avoid potentially hazardous reactions and degradation.[1] |
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 4-Ethylpyridine 1-oxide and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum using a standard NMR spectrometer.
-
Analysis: Compare the obtained spectrum with a reference spectrum of pure 4-Ethylpyridine 1-oxide. The presence of new signals, particularly those corresponding to 4-ethylpyridine, would indicate degradation. The integration of these signals can provide a semi-quantitative measure of purity.
Visualizing Degradation and Handling
Degradation Pathway of 4-Ethylpyridine 1-oxide
The following diagram illustrates the potential degradation pathways of 4-Ethylpyridine 1-oxide when exposed to heat or light.
Caption: A decision-making workflow for the proper handling and storage of 4-Ethylpyridine 1-oxide.
References
Sources
Technical Support Center: Navigating the Purity of 4-Ethylpyridine 1-oxide
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 4-Ethylpyridine 1-oxide. This document provides in-depth troubleshooting advice and frequently asked questions to address common purity challenges encountered during its synthesis, purification, and handling. Our approach is grounded in mechanistic principles to empower you with the scientific rationale behind each recommendation.
I. Understanding the Impurity Profile of 4-Ethylpyridine 1-oxide
The purity of 4-Ethylpyridine 1-oxide is paramount for the reliability and reproducibility of your experimental outcomes. Impurities can arise from various sources, including the starting materials, side reactions during synthesis, and degradation. A thorough understanding of the potential impurity landscape is the first step toward effective troubleshooting.
Frequently Asked Questions: Common Impurities
Q1: What are the most common impurities I should expect in my crude 4-Ethylpyridine 1-oxide?
The most prevalent impurities typically fall into three categories:
-
Unreacted Starting Material: The presence of the starting material, 4-Ethylpyridine, is a common impurity.[1]
-
Oxidizing Agent Byproducts: The choice of oxidizing agent will determine the corresponding byproducts. For instance, if using peracetic acid, residual acetic acid will be present.[2] When m-chloroperoxybenzoic acid (m-CPBA) is used, m-chlorobenzoic acid is a significant byproduct.[3][4]
-
Reaction Side-Products: Over-oxidation or alternative reaction pathways can lead to the formation of undesired compounds. These can include products of ethyl group oxidation or ring modification.
Q2: Can the ethyl group on the pyridine ring be oxidized during the N-oxidation reaction?
Yes, oxidation of the ethyl group is a potential side reaction, though the N-oxidation is generally the preferred pathway. This can lead to the formation of 1-(4-pyridyl)ethanol 1-oxide or 4-acetylpyridine 1-oxide, especially under harsh reaction conditions or with prolonged reaction times.
Q3: Are there any other potential side-products I should be aware of?
While less common, ring-opening or rearrangement reactions can occur with pyridine N-oxides under certain conditions.[5] Additionally, if the reaction is not carefully controlled, multiple oxidations could occur, though this is generally challenging.[6]
II. Troubleshooting Guide: Synthesis and Purification
This section provides a structured approach to troubleshooting common issues encountered during the synthesis and purification of 4-Ethylpyridine 1-oxide.
Synthesis Troubleshooting
Problem 1: Incomplete conversion of 4-Ethylpyridine.
-
Causality: Insufficient amount of oxidizing agent, low reaction temperature, or short reaction time.
-
Troubleshooting Steps:
-
Verify Oxidizing Agent Stoichiometry: Ensure at least a stoichiometric amount of the oxidizing agent is used. A slight excess (1.1-1.2 equivalents) can drive the reaction to completion.
-
Optimize Reaction Temperature: The oxidation of pyridines is an exothermic reaction.[2] Monitor the temperature closely. If the reaction is sluggish, a modest increase in temperature may be necessary. For instance, with peracetic acid, maintaining a temperature around 70-80°C is often effective.[7]
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Problem 2: Formation of excessive side-products.
-
Causality: Over-oxidation due to excessive oxidizing agent, high reaction temperatures, or prolonged reaction times.
-
Troubleshooting Steps:
-
Control Oxidizing Agent Addition: Add the oxidizing agent portion-wise or via a dropping funnel to maintain better control over the reaction temperature.
-
Optimize Temperature: Avoid excessively high temperatures, which can promote side reactions. Running the reaction at a lower temperature for a longer duration can improve selectivity.
-
Quench the Reaction Promptly: Once the reaction has reached completion (as determined by TLC or HPLC), quench any remaining oxidizing agent to prevent further reactions.
-
Purification Troubleshooting
Q4: My purified 4-Ethylpyridine 1-oxide is a white solid, but it has a low melting point and appears impure by NMR. What could be the issue?
This is a classic issue often caused by residual byproducts from the oxidizing agent, which can co-precipitate with your product.
-
If you used peracetic acid: The likely contaminant is acetic acid.
-
If you used m-CPBA: The likely contaminant is m-chlorobenzoic acid.[4]
Troubleshooting Workflow for Removing Acidic Byproducts:
Caption: Workflow for the removal of acidic impurities.
Q5: I am struggling to remove the unreacted 4-Ethylpyridine from my product. What purification techniques are most effective?
The polarity difference between 4-Ethylpyridine and its N-oxide allows for effective separation using a few key techniques.
| Purification Technique | Principle of Separation | Key Considerations |
| Acid-Base Extraction | 4-Ethylpyridine is a stronger base than its N-oxide. | Dissolve the crude product in an organic solvent. Wash with a dilute acid (e.g., 1M HCl). The 4-Ethylpyridine will be protonated and move to the aqueous layer. Neutralize the aqueous layer and extract the 4-Ethylpyridine if recovery is needed. |
| Column Chromatography | 4-Ethylpyridine 1-oxide is significantly more polar than 4-Ethylpyridine. | Use a polar stationary phase like silica gel. A solvent system with a gradient of increasing polarity (e.g., starting with dichloromethane and gradually adding methanol) will elute the less polar 4-Ethylpyridine first, followed by the more polar 4-Ethylpyridine 1-oxide. |
| Recrystallization | Differences in solubility between the product and impurity in a given solvent. | This is most effective when the concentration of 4-Ethylpyridine is relatively low. A solvent system where the N-oxide has good solubility at high temperatures and poor solubility at low temperatures is ideal. |
III. Analytical Methods for Purity Assessment
Reliable analytical methods are crucial for confirming the purity of your 4-Ethylpyridine 1-oxide and for identifying any impurities.
Q6: What are the recommended analytical techniques for assessing the purity of 4-Ethylpyridine 1-oxide?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
| Analytical Technique | Information Provided | Typical Observations |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment and detection of non-volatile impurities. | A single, sharp peak for the main component. Additional peaks indicate impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Detection of volatile impurities and confirmation of their identity. | Useful for detecting residual 4-Ethylpyridine and other volatile side-products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and detection of impurities with distinct NMR signals. | Characteristic shifts for the aromatic protons and the ethyl group protons will be observed. Impurities will present as additional, often smaller, peaks. |
| Melting Point | A sharp melting point range is indicative of high purity. | A broad or depressed melting point suggests the presence of impurities. |
Experimental Protocol: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Impurity Identification Workflow:
Caption: A multi-technique approach for impurity identification.
IV. Stability and Storage
Q7: How should I store my purified 4-Ethylpyridine 1-oxide to prevent degradation?
4-Ethylpyridine 1-oxide is a hygroscopic solid.[2] To ensure its long-term stability, it should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight. A refrigerator (2-8°C) is a suitable storage location.[8]
Q8: Is 4-Ethylpyridine 1-oxide sensitive to acidic or basic conditions?
Pyridine N-oxides are weak bases.[9] While generally stable, prolonged exposure to strong acids or bases can potentially lead to degradation or rearrangement reactions. It is advisable to store the compound in a neutral state.
V. References
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. Retrieved January 28, 2026, from [Link]
-
Organic Syntheses. (n.d.). Pyridine-n-oxide. Retrieved January 28, 2026, from [Link]
-
Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved January 28, 2026, from [Link]
-
Baran Lab. (2012, June 9). Pyridine N-Oxides. Retrieved January 28, 2026, from [Link]
-
Arkivoc. (2001). Recent trends in the chemistry of pyridine N-oxides. Retrieved January 28, 2026, from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 14906-55-9| Chemical Name : 4-Ethylpyridine 1-Oxide. Retrieved January 28, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). Pyridine, 4-ethyl-, 1-oxide. Retrieved January 28, 2026, from [Link]
-
PubChem. (n.d.). 4-Ethylpyridine. Retrieved January 28, 2026, from [Link]
-
Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved January 28, 2026, from [Link]
-
Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide. Retrieved January 28, 2026, from
-
ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved January 28, 2026, from [Link]
-
MDPI. (n.d.). Catalytic Degradation of 4-Ethylpyridine in Water by Heterogeneous Photo-Fenton Process. Retrieved January 28, 2026, from [Link]
-
Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved January 28, 2026, from [Link]
-
University of Rochester. (n.d.). Workup: mCPBA Oxidation. Retrieved January 28, 2026, from [Link]
Sources
- 1. 4-Ethylpyridine | C7H9N | CID 10822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Workup [chem.rochester.edu]
- 5. arkat-usa.org [arkat-usa.org]
- 6. baranlab.org [baranlab.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Oxidation of 4-Ethylpyridine
This guide is designed for researchers, scientists, and drug development professionals engaged in the oxidation of 4-ethylpyridine to produce isonicotinic acid, a crucial intermediate in pharmaceuticals and agrochemicals.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical challenges and side reactions encountered during this synthesis.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the oxidation of 4-ethylpyridine, offering insights into their root causes and providing actionable solutions.
Issue 1: Low Yield of Isonicotinic Acid and Presence of Unreacted 4-Ethylpyridine
Symptoms:
-
The final isolated yield of isonicotinic acid is significantly lower than expected.
-
Analysis of the crude product (e.g., by GC-MS or NMR) shows a substantial amount of starting material, 4-ethylpyridine.
Potential Causes & Solutions:
-
Insufficient Oxidizing Agent: The stoichiometry of the oxidizing agent is critical. An inadequate amount will result in incomplete conversion.
-
Suboptimal Reaction Temperature: The oxidation of the ethyl group requires a specific activation energy. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within the allotted time.
-
Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal balance between reaction rate and the formation of side products. For instance, processes using nitric acid may operate between 100 and 145°C.[6]
-
-
Inadequate Reaction Time: Complex oxidations may require extended reaction times for completion.
-
Solution: Monitor the reaction progress using techniques like TLC or GC. Extend the reaction time until the starting material is consumed or its concentration plateaus.
-
Issue 2: Formation of 4-Acetylpyridine and 4-(1-Hydroxyethyl)pyridine Impurities
Symptoms:
-
NMR or GC-MS analysis of the product mixture reveals the presence of 4-acetylpyridine and/or 4-(1-hydroxyethyl)pyridine.
-
Difficulty in purifying the desired isonicotinic acid due to the presence of these closely related impurities.
Potential Causes & Solutions:
-
Incomplete Oxidation: 4-(1-Hydroxyethyl)pyridine and 4-acetylpyridine are intermediates in the oxidation of the ethyl side chain to a carboxylic acid. Their presence indicates that the oxidation process has stalled.
-
Causality: The oxidation proceeds in a stepwise manner: ethyl -> hydroxyethyl -> acetyl -> carboxyl. Insufficient oxidizing power or premature termination of the reaction can lead to the accumulation of these intermediates.
-
Solution: Employ a stronger oxidizing agent or increase the concentration of the current one. Extending the reaction time at the optimal temperature can also drive the reaction to completion. In some cases, a two-step oxidation process might be beneficial, where the initial oxidation is followed by the addition of a second, more potent oxidizing agent.
-
Workflow for Optimizing Oxidation Conditions:
Sources
- 1. Isonicotinic acid | 55-22-1 [chemicalbook.com]
- 2. OXIDATION OF 4-METHYLPYRIDINE ON V-Cr-O CATALYST | Chemical Journal of Kazakhstan [chemjournal.kz]
- 3. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Complete the following reactions: a) b) c) 3-bromo-.. [askfilo.com]
- 6. chempanda.com [chempanda.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Ethylpyridine 1-oxide
An in-depth guide to navigating the complexities of 4-Ethylpyridine 1-oxide synthesis.
Welcome to the Technical Support Center for the synthesis of 4-Ethylpyridine 1-oxide. As Senior Application Scientists, we understand that moving from a literature procedure to a successful bench-top reaction requires navigating a host of practical challenges. This guide is structured to provide direct, actionable solutions to common issues encountered during the N-oxidation of 4-ethylpyridine, grounded in mechanistic principles and field-proven experience.
Troubleshooting Guide: From Theory to Practice
This section addresses specific experimental hurdles in a question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your research.
Question 1: My reaction is sluggish or incomplete, showing significant starting material even after extended reaction times. What's going wrong?
Probable Causes:
-
Insufficient Oxidant Activity: The chosen oxidizing agent may be old, decomposed, or simply not potent enough under your reaction conditions. Peroxy acids, for example, can degrade over time.
-
Low Reaction Temperature: While temperature control is crucial to prevent side reactions, an overly low temperature can significantly slow the rate of N-oxidation.
-
Inadequate Mixing: If the reaction is heterogeneous or phases are not adequately mixed, the oxidant and the pyridine nitrogen cannot interact efficiently.
Recommended Solutions:
-
Verify Oxidant Potency: Before starting, it is best practice to titrate the concentration of your oxidizing agent, such as peracetic acid or m-CPBA, to confirm its activity.[1]
-
Optimize Temperature: Gradually increase the reaction temperature in 5-10°C increments. For oxidations using hydrogen peroxide in acetic acid, maintaining a temperature between 70-80°C is often effective. For more reactive peroxy acids like peracetic acid, a temperature of 85°C may be optimal, but requires careful monitoring.[1]
-
Ensure Efficient Stirring: Use an appropriately sized stir bar and a stir plate capable of maintaining vigorous, consistent agitation throughout the reaction. For larger scale reactions, mechanical overhead stirring is recommended.[1]
Question 2: My yield is low, and I've isolated several byproducts. How can I improve selectivity?
Probable Causes:
-
Over-oxidation: It is possible to have multiple oxidations on the same molecule, which can be a tricky problem to solve.[2]
-
Side-Chain Oxidation: The ethyl group is susceptible to oxidation, especially with strong, non-selective oxidizing agents or under harsh conditions (e.g., high temperatures). This can lead to the formation of 1-(pyridin-4-yl)ethan-1-ol N-oxide or even 4-acetylpyridine N-oxide. The use of strong oxidants like potassium permanganate can even cleave the ethyl group to a carboxyl group.[3]
-
Ring Substitution: The N-oxide functional group is strongly activating and directs electrophilic attack to the 2- and 4-positions of the pyridine ring.[4][5] If your reaction conditions generate electrophilic species (e.g., nitration from nitric acid impurities), you may see unwanted ring substitution.
Recommended Solutions:
-
Control Stoichiometry: Use a modest excess of the oxidizing agent (typically 1.1 to 1.3 equivalents). A large excess increases the risk of side-chain oxidation.
-
Maintain Strict Temperature Control: This is the most critical parameter for selectivity. The N-oxidation is exothermic.[1] Use an ice bath to manage the initial exotherm during the addition of the oxidant, and then use a thermostatically controlled oil bath to maintain the target temperature.
-
Choose a Milder Oxidant: If side-chain oxidation persists, consider switching from aggressive reagents like Caro's acid (H₂SO₅) to more controlled options like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.[6]
Experimental Workflow: Synthesis & Purification
This workflow provides a robust baseline protocol. Troubleshooting should be referenced against these steps.
Caption: General workflow for the synthesis and purification of 4-Ethylpyridine 1-oxide.
Question 3: I'm struggling to isolate my product during the workup. It seems to be staying in the aqueous layer.
Probable Cause:
-
Product Protonation: 4-Ethylpyridine 1-oxide is a base (pKa ≈ 0.8-1.0), though weaker than its parent pyridine (pKa ≈ 6.0).[2] In the acidic media of the reaction, it exists as the protonated pyridinium salt, which is highly water-soluble.
Recommended Solution:
-
Basify the Solution: After quenching any residual oxidant, you must neutralize the acid. Slowly add a saturated solution of a base like sodium carbonate (Na₂CO₃) or a solution of sodium hydroxide (NaOH) with cooling until the pH of the aqueous layer is basic (pH 8-9). This deprotonates the N-oxide, rendering it significantly more soluble in organic solvents.
-
Use an Appropriate Extraction Solvent: Chloroform and dichloromethane (DCM) are often effective for extracting pyridine N-oxides.[7] Perform multiple extractions (e.g., 3-5 times) to ensure complete removal from the aqueous phase.
-
Salting Out: If emulsions form or extraction remains poor, saturate the aqueous layer with sodium chloride (NaCl). This increases the polarity of the aqueous phase, further reducing the solubility of the organic product and driving it into the organic layer.
Troubleshooting Decision Tree
Use this flowchart to systematically diagnose and resolve experimental issues.
Caption: A decision tree for troubleshooting common issues in N-oxidation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best oxidizing agent for this synthesis?
There is no single "best" agent; the choice depends on factors like scale, safety, cost, and desired purity.
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| H₂O₂ / Acetic Acid | 70-80°C, 2-4h | Inexpensive, readily available. | Requires heating; can lead to byproducts if not controlled.[5] |
| Peracetic Acid | 80-90°C, 1-2h | More reactive than H₂O₂/AcOH, faster reaction times. | Exothermic, requires careful handling and temperature control.[1] |
| m-CPBA | DCM or CHCl₃, 0°C to RT | High selectivity, mild conditions. | More expensive, workup can be more complex.[6] |
| Caro's Acid (H₂SO₅) | Aqueous, 0-25°C | Very powerful and fast. | Can be non-selective, leading to side-chain oxidation.[6] |
Q2: How should I monitor the reaction's progress?
-
Thin-Layer Chromatography (TLC): This is the most common method. Use a polar solvent system (e.g., 10% Methanol in DCM). 4-Ethylpyridine 1-oxide is significantly more polar than the starting material and will have a much lower Rf value.
-
Gas Chromatography (GC) / GC-MS: Can be used to quantify the disappearance of starting material and the appearance of the product.
-
Nuclear Magnetic Resonance (NMR): Taking a small aliquot, removing the solvent, and dissolving in CDCl₃ can provide a definitive picture of the reaction mixture's composition. Protons on the pyridine ring will shift downfield upon N-oxidation.
Q3: What are the critical safety precautions for this reaction?
-
Peroxide Handling: Organic peroxy acids (m-CPBA, peracetic acid) and concentrated hydrogen peroxide are strong oxidizers and can be explosive. Always handle them behind a safety shield in a well-ventilated fume hood. Never add them quickly to a hot solution.[1]
-
Exotherm Control: The reaction is exothermic. Always add the oxidant slowly to a cooled solution of the pyridine to maintain control. Have a larger ice bath ready to quickly cool the reaction if the temperature rises unexpectedly.[1]
-
Workup Quench: Before workup and solvent removal, it is critical to destroy any unreacted peroxide. This can be done by adding a reducing agent like sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) solution until a test with peroxide indicator strips is negative.
Q4: What are the best methods for purifying the final product?
-
Vacuum Distillation: If the product is thermally stable, this is an excellent method for purification on a larger scale. The boiling point will be significantly higher than the starting 4-ethylpyridine.
-
Column Chromatography: For smaller scales or to remove closely related impurities, silica gel chromatography is effective. A gradient elution starting with a non-polar solvent (like ethyl acetate) and gradually increasing polarity with a polar solvent (like methanol) is typically used.
-
Crystallization: 4-Ethylpyridine 1-oxide is a solid at room temperature.[8] If a solid crude product is obtained, recrystallization from a suitable solvent system (e.g., acetone, ethyl acetate/hexanes) can be a highly effective purification method.[7]
Detailed Synthesis Protocol
Materials:
-
4-Ethylpyridine (1.0 eq)
-
Glacial Acetic Acid (3-5 volumes)
-
Hydrogen Peroxide (30% aq. solution, 1.2 eq)
-
Sodium Carbonate (saturated solution)
-
Chloroform (for extraction)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethylpyridine (e.g., 10.7 g, 0.1 mol).
-
Add glacial acetic acid (e.g., 40 mL) and stir to combine.
-
Cool the flask in an ice-water bath.
-
Slowly, add 30% hydrogen peroxide (e.g., 13.6 g, 0.12 mol) dropwise via an addition funnel. Ensure the internal temperature does not exceed 20°C during the addition.
-
After the addition is complete, remove the ice bath and heat the reaction mixture in an oil bath to 75°C.
-
Maintain the temperature at 75-80°C for 3 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and then place it in an ice bath.
-
Carefully quench excess peroxide by the slow addition of a saturated sodium sulfite solution until a starch-iodide paper test is negative.
-
Slowly and carefully, add a saturated solution of sodium carbonate with stirring and cooling until the mixture is basic (pH ~9).
-
Transfer the mixture to a separatory funnel and extract with chloroform (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent or by vacuum distillation.
References
-
4-Ethylpyridine | Properties, Uses, Safety Data & Supplier China. Pipzine Chemicals. 9
-
SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Fourth International Electronic Conference on Synthetic Organic Chemistry (ECSOC-4). 10
-
A kind of chemical synthesis method of (E)-4-styrylpyridine. Google Patents (CN102408372A). 11
-
pyridine-n-oxide. Organic Syntheses Procedure.
-
Technical Support Center: Scaling Up the Production of 3-Ethyl-4-nitropyridine 1-oxide. Benchchem. 12
-
Process for the preparation of 4-chloropyridine-n-oxides. Google Patents (WO2002102779A1).
-
A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate.
-
Pyridine N-Oxides. Baran Lab, Scripps Research.
-
Recent trends in the chemistry of pyridine N-oxides. Arkivoc.
-
4-ethylpyridine - 536-75-4, C7H9N, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
-
Reactivity of Pyridine-N-Oxide. YouTube.
-
Synthesis and Structure of (4-methyl-pyridine-N-oxide)oxo-(salicylaldehyde 4-phenylthiosemicarbazonato)vanadium(IV). ResearchGate.
-
Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. YouTube.
-
Properties of pyridine N-oxide: reactions to prepared different substituted pyridine derivatives. YouTube.
-
3-methyl-4-nitropyridine-1-oxide. Organic Syntheses Procedure.
-
Recent Trends in the Chemistry of Pyridine N-Oxides. ResearchGate.
-
4-Ethylpyridine. PubChem, National Center for Biotechnology Information.
-
Pyridine, 4-ethyl-, 1-oxide. PubChem, National Center for Biotechnology Information.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. baranlab.org [baranlab.org]
- 3. 4-Ethylpyridine | Properties, Uses, Safety Data & Supplier China – Buy 4-Ethylpyridine Online [pipzine-chem.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Pyridine, 4-ethyl-, 1-oxide | C7H9NO | CID 84683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 10. mdpi.org [mdpi.org]
- 11. CN102408372A - A kind of chemical synthesis method of (E)-4-styrylpyridine - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
challenges in scaling up 4-Ethylpyridine 1-oxide synthesis
Technical Support Center: Scaling Up 4-Ethylpyridine 1-Oxide Synthesis
Topic: Challenges in Scaling Up 4-Ethylpyridine 1-Oxide Synthesis Content Type: Technical Troubleshooting Guide & FAQs Audience: Process Chemists, Scale-up Engineers, and R&D Scientists
Introduction: The "Deceptively Simple" Oxidation
From the Desk of Dr. Aris Thorne, Senior Application Scientist
Welcome to the Technical Support Center. You are likely here because the synthesis of 4-Ethylpyridine 1-oxide (4-EPO) —a reaction that looks trivial on paper—is causing headaches on the kilo-lab or pilot scale.
While the N-oxidation of pyridines is a textbook transformation, scaling it up introduces three critical adversaries: Exotherm Control , Product Isolation from Aqueous Media , and Thermal Instability . The 4-ethyl substituent adds a layer of complexity regarding lipophilicity and potential side-chain oxidation, although the latter is less prominent than in methyl analogs.
This guide moves beyond the "stir and stir" instructions found in academic literature. We focus on the engineering controls and chemical workarounds required to produce high-purity 4-EPO safely and efficiently.
Module 1: Reaction Safety & Exotherm Management
The Hazard: N-oxidation using Hydrogen Peroxide (
Protocol A: The "Dosing-Controlled" Batch Method (Recommended for <5kg)
-
Reagents: 4-Ethylpyridine (1.0 equiv), Glacial Acetic Acid (Solvent/Catalyst), 30-35%
(1.1 - 1.2 equiv). -
Key Engineering Control: Do not add all reagents at once.
Step-by-Step Optimization:
-
Charge: Load 4-Ethylpyridine and Acetic Acid into the reactor. Heat to 50-60°C .
-
Why? Starting at elevated temperature ensures the reaction starts immediately upon peroxide addition, preventing accumulation of unreacted peroxide (the "sleeping dragon" effect).
-
-
Dose: Add
slowly via a dosing pump.-
Rate: Maintain internal temperature
. If the temperature spikes, stop dosing immediately.
-
-
Post-Reaction: Stir at 70-80°C for 4–6 hours.
-
Monitoring: Use HPLC or GC. Disappearance of starting material is critical; residual starting material is difficult to separate later.
-
Troubleshooting Guide: Thermal Runaway Risks
| Symptom | Probable Cause | Corrective Action |
| Delayed Exotherm | Reaction temperature too low during addition ( | STOP. Cool immediately. For future runs, initiate reaction at 55°C to ensure immediate consumption of oxidant. |
| Sudden Pressure Rise | Decomposition of excess | Ensure adequate venting. Use a quench (e.g., Sodium Sulfite) if temperature becomes uncontrollable. |
| Brown Fumes | Decomposition of the N-oxide product (thermal instability >120°C). | Emergency Cooling. The product is degrading. Check reactor jacket temperature limits. |
Module 2: The "Green" Catalytic Route (Alternative)
Context: The acetic acid route generates large waste streams and requires difficult neutralization. A modern alternative uses Sodium Tungstate (
Protocol B: Tungstate-Catalyzed Oxidation
-
Mixture: 4-Ethylpyridine +
(2-5 mol%) + Water. -
Oxidant: 30%
(slow addition). -
Benefit: Water is the only solvent. The product can often be isolated by salting out or continuous extraction, bypassing the acetic acid removal step.
Module 3: Work-up & Isolation (The Critical Bottleneck)
The Problem: 4-Ethylpyridine 1-oxide is highly water-soluble and hygroscopic. In the standard Acetic Acid route, you are left with a mixture of Product + Water + Acetic Acid. Distilling off Acetic Acid concentrates peroxides (EXPLOSION RISK).
Workflow Visualization: The Isolation Decision Matrix
Figure 1: Decision matrix for the safe isolation of 4-Ethylpyridine 1-oxide. Path A avoids the generation of large salt wastes but requires handling large solvent volumes. Path B is standard but requires careful heat management during neutralization.
Detailed Troubleshooting: Isolation
Q: I cannot remove the last traces of Acetic Acid. It smells like vinegar.
-
A: Acetic acid forms a high-boiling complex with N-oxides.
-
Solution: Do not try to distill it to dryness. Add Toluene and perform an azeotropic distillation. The Toluene/Acetic Acid azeotrope boils lower than pure Acetic Acid and helps "drag" it out.
-
Q: My extraction yield is terrible (<50%).
-
A: The N-oxide is likely staying in the aqueous phase.
-
Solution 1:Salting Out. Saturate the aqueous layer with NaCl or
before extraction. -
Solution 2:Solvent Choice. Switch from Ethyl Acetate (poor solubility for N-oxides) to Chloroform or DCM (Chlorinated solvents are superior for N-oxides).
-
Solution 3:Continuous Liquid-Liquid Extraction. A simple separatory funnel shake is often insufficient. Run a continuous extractor for 12-24 hours.
-
Module 4: Purification & Quality Control
Warning: Distillation of Pyridine N-oxides is hazardous. Decomposition can occur violently above 200°C.
Purification Strategy
-
Vacuum Distillation (High Vacuum Only):
-
Only attempt if you have a high vacuum (<1 mmHg).
-
Keep pot temperature below 120°C .
-
Safety: Ensure all peroxides are quenched before heating.
-
-
Crystallization (Preferred):
-
4-Ethylpyridine 1-oxide is a low-melting solid/oil. It is often easier to isolate as a Hydrochloride Salt .
-
Protocol: Dissolve crude oil in dry Acetone or Ethanol. Bubble dry HCl gas or add HCl/Dioxane. The salt precipitates as a white solid.
-
FAQ: Quality & Stability
Q: The product turned red/brown upon standing.
-
A: This indicates trace iron contamination or photo-degradation.
-
Fix: Treat the aqueous solution with EDTA during work-up to chelate metals. Store the final product in amber glass under Nitrogen.
-
Q: Is the product explosive?
-
A: While 4-Ethylpyridine 1-oxide itself is not a high explosive, it has a high energy of decomposition.
-
Data: Onset of thermal decomposition is typically >200°C (DSC data for similar pyridine N-oxides). However, mixtures with metal salts or acids can lower this onset.
-
Rule: Never heat a "dry" residue above 100°C without explicit safety testing (DSC/ARC).
-
Summary of Key Specifications
| Parameter | Specification / Limit | Notes |
| Reaction Temp | 70°C - 85°C | Do not exceed 90°C (runaway risk). |
| Quench | Sodium Sulfite / Bisulfite | Mandatory before concentration. |
| Extraction Solvent | DCM, Chloroform, or n-Butanol | Ethyl Acetate is poor. |
| Distillation | <1 mmHg, <120°C Bath | High Hazard. |
| Storage | Hygroscopic | Store in desiccator/glovebox. |
References
-
Org. Synth. 1953, 33, 79. Pyridine-N-oxide.[1] (Classic procedure using H2O2/Acetic Acid). Link
-
Jain, S. L., et al. (2006). Rhenium-Catalyzed Oxidation of Nitrogen Compounds.[2] Synlett. (Modern catalytic alternatives). Link
-
Choudary, B. M., et al. (2004). Tungstate-catalyzed oxidation of nitrogen heterocycles. Green Chemistry. (Water-based "Green" oxidation). Link
-
Bretherick's Handbook of Reactive Chemical Hazards. Pyridine N-oxide Safety Data. (Crucial for thermal stability limits). Link
-
Org. Process Res. Dev. 2000, 4, 5, 368–379. Safety Assessment of N-Oxidation Processes. (Scale-up safety protocols). Link
Disclaimer: This guide is for informational purposes for trained professionals. Always perform a specific Risk Assessment (DSC/ARC) for your specific reaction mixture before scaling up.
Sources
Technical Support Center: Work-up Procedures for Reactions Involving 4-Ethylpyridine 1-oxide
Welcome to the technical support center for methodologies involving 4-Ethylpyridine 1-oxide. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, field-proven insights into the work-up procedures for reactions utilizing this versatile reagent. Our focus is on explaining the "why" behind each step, ensuring your experimental success through a robust understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the handling and properties of 4-Ethylpyridine 1-oxide.
Q1: What are the key physical properties of 4-Ethylpyridine 1-oxide I should be aware of?
Understanding the physical properties of 4-Ethylpyridine 1-oxide is crucial for its effective use and purification. It is a white solid with a melting point in the range of 100-120 °C.[1][2] Its solubility profile is a key factor in designing work-up procedures; it is soluble in polar organic solvents such as chloroform, dichloromethane, DMSO, and methanol.[1][3]
| Property | Value | Source |
| Appearance | White Solid | [1] |
| Melting Point | 100-120 °C | [1] |
| Boiling Point | 155 °C @ 12 Torr | [1][2] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Methanol | [1][3] |
| Molecular Weight | 123.15 g/mol | [4] |
Q2: How does the basicity of 4-Ethylpyridine 1-oxide compare to 4-Ethylpyridine, and why is this important for work-up?
This is a critical point. The N-oxide is a significantly weaker base than its parent pyridine. The pKa of the conjugate acid of pyridine N-oxide is approximately 0.8, whereas for pyridine, it's around 5.2.[5][6] This dramatic decrease in basicity is due to the oxygen atom withdrawing electron density from the nitrogen. For work-up procedures, this means that a much stronger acid is required to protonate the N-oxide compared to the unoxidized pyridine. This property is the cornerstone of effectively separating 4-Ethylpyridine 1-oxide from less basic or neutral organic compounds.
Q3: What are the primary safety concerns when working with 4-Ethylpyridine 1-oxide?
4-Ethylpyridine 1-oxide is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[4] It may also cause respiratory irritation.[4] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guides for Reaction Work-up
This section provides detailed troubleshooting for common issues encountered during the work-up of reactions involving 4-Ethylpyridine 1-oxide.
Scenario 1: Removing Unreacted 4-Ethylpyridine 1-oxide from a Reaction Mixture
Issue: "My desired product is a neutral or weakly basic organic compound, and I need to remove the excess 4-Ethylpyridine 1-oxide used as a catalyst or reagent."
Core Principle: The low basicity of 4-Ethylpyridine 1-oxide allows for its selective removal via an acidic wash. By converting the N-oxide into its water-soluble salt, it can be partitioned into the aqueous phase, leaving the desired product in the organic layer.
Step-by-Step Protocol:
-
Solvent Choice: Ensure your reaction mixture is dissolved in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, or toluene).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution. A 1M solution of hydrochloric acid (HCl) is typically effective. The volume of the acid wash should be about one-third to one-half of the organic phase volume.
-
Phase Separation: Shake the separatory funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate fully. The protonated 4-Ethylpyridine 1-oxide hydrochloride salt will be in the aqueous (bottom) layer if using a chlorinated solvent, or the top layer if using a less dense solvent like ethyl acetate.
-
Extraction: Drain the aqueous layer. For rigorous removal, repeat the acidic wash one or two more times with fresh aqueous acid.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. Follow this with a wash with brine (saturated aqueous NaCl) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to isolate your purified product.
Workflow Diagram: Acid-Base Extraction for Removal of 4-Ethylpyridine 1-oxide
Caption: Acid-base extraction workflow.
Scenario 2: Work-up for the Synthesis of 4-Ethylpyridine 1-oxide
Issue: "I have synthesized 4-Ethylpyridine 1-oxide by oxidizing 4-Ethylpyridine, and I need to purify my product from the reaction mixture, which contains unreacted starting material and oxidizing agent byproducts."
Core Principle: This work-up leverages the difference in basicity between the starting material (4-Ethylpyridine, a stronger base) and the product (4-Ethylpyridine 1-oxide, a much weaker base). A carefully chosen acidic wash can selectively remove the more basic starting material.
Step-by-Step Protocol:
-
Quenching: If a peroxide-based oxidant (e.g., m-CPBA or H₂O₂) was used, it's crucial to quench any remaining oxidant. This can be done by adding a reducing agent like a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) until a starch-iodide paper test is negative.
-
Solvent Extraction: Dilute the reaction mixture with a water-immiscible organic solvent like dichloromethane.
-
Selective Wash: Wash the organic layer with a dilute, weak acid solution. A buffered solution or a very dilute solution of a strong acid (e.g., 0.1 M HCl) can be used. The goal is to protonate and extract the more basic 4-Ethylpyridine while leaving the less basic 4-Ethylpyridine 1-oxide in the organic layer. Monitor the pH carefully.
-
Base Wash: Wash the organic layer with a dilute base solution (e.g., saturated NaHCO₃) to remove any acidic byproducts (like m-chlorobenzoic acid from m-CPBA).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.
-
Final Purification: The resulting crude 4-Ethylpyridine 1-oxide can be further purified by recrystallization, typically from a solvent mixture like ethyl acetate/hexanes or by sublimation if applicable.
Scenario 3: Product Isolation When 4-Ethylpyridine 1-oxide is Formed as a Byproduct
Issue: "My reaction has unexpectedly produced 4-Ethylpyridine 1-oxide as a byproduct, and it is co-eluting with my product during chromatography."
Troubleshooting Steps:
-
Confirm Identity: First, confirm the identity of the byproduct as 4-Ethylpyridine 1-oxide using techniques like LC-MS or by spiking a sample with an authentic standard.
-
Pre-Chromatography Acid Wash: If your desired product is stable to acid, perform an acidic wash as described in Scenario 1 before attempting chromatographic purification. This is often the most straightforward solution.
-
Chromatography Modifier: If an acidic wash is not feasible, consider modifying your chromatography conditions. Adding a small amount of a basic modifier like triethylamine to your eluent can sometimes improve the separation of basic compounds. Conversely, adding a small amount of an acidic modifier like acetic acid can alter the retention time of the N-oxide.
-
Alternative Stationary Phase: If separation on silica gel is proving difficult, consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase column (C18), which separates based on polarity in a different manner.
Concluding Remarks
A thorough understanding of the chemical properties of 4-Ethylpyridine 1-oxide, particularly its significantly reduced basicity compared to its parent pyridine, is paramount for designing effective and efficient work-up procedures. By applying the principles of acid-base chemistry, researchers can overcome common separation challenges and achieve high purity of their target compounds.
References
-
Pipzine Chemicals. 4-Ethylpyridine | Properties, Uses, Safety Data & Supplier China. [Link]
-
PubChem. 4-Ethylpyridine. [Link]
-
ChemSynthesis. 4-ethylpyridine - 536-75-4, C7H9N, density, melting point, boiling point, structural formula, synthesis. [Link]
-
National Institutes of Health. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC. [Link]
-
CAS Common Chemistry. Pyridine, 4-ethyl-, 1-oxide. [Link]
-
Cheméo. Chemical Properties of Pyridine, 4-ethyl-, 1-oxide (CAS 14906-55-9). [Link]
-
Organic Syntheses. pyridine-n-oxide. [Link]
-
Wikipedia. Pyridine-N-oxide. [Link]
-
PubChem. Pyridine, 4-ethyl-, 1-oxide. [Link]
-
YouTube. Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. [Link]
- Google Patents. US3467659A - Process for the reduction of pyridine n-oxides.
-
Arkivoc. Recent trends in the chemistry of pyridine N-oxides. [Link]
-
YouTube. Pyridine N-oxide: Basic concept and preparation with complete mechanistic description.[Link]
-
Baran Lab. Pyridine N-Oxides. [Link]
-
Organic Syntheses. 3-methyl-4-nitropyridine-1-oxide. [Link]
-
Sciencemadness.org. reactivity of 4-nitropyridine-n-oxide. [Link]
-
Organic Chemistry Portal. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. [Link]
-
EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
University of Rochester Department of Chemistry. How To Run A Reaction: Purification. [Link]
-
Chemistry Stack Exchange. Removal of oxygen from pyridine N-oxide. [Link]
Sources
- 1. 4-ethylpyridine 1-oxide CAS#: 14906-55-9 [m.chemicalbook.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 4-ETHYLPYRIDINE 1-OXIDE CAS#: [m.chemicalbook.com]
- 4. Pyridine, 4-ethyl-, 1-oxide | C7H9NO | CID 84683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 6. baranlab.org [baranlab.org]
Ticket #5092: Avoiding Over-Oxidation in Pyridine N-Oxide Synthesis
This is a technical support guide designed for the Synthesis Support Center . It addresses the specific challenge of avoiding over-oxidation during Pyridine N-Oxide synthesis.
Status: Open | Priority: High | Department: Process Chemistry Support Assigned Specialist: Senior Application Scientist
Executive Summary: The Kinetic Challenge
"Over-oxidation" in pyridine chemistry typically manifests in three distinct failure modes. Your troubleshooting strategy depends entirely on which mode you are encountering:
-
Substituent Degradation: The oxidant attacks a sensitive functional group (Sulfide
Sulfone, Alcohol Ketone/Acid, Amine Nitro) before or alongside the pyridine nitrogen. -
Poly-N-Oxidation: In diazines (e.g., pyrazines, bipyridines), both nitrogens are oxidized when only mono-oxidation is desired.
-
Ring Degradation: Oxidative cleavage of the aromatic ring, typically seen with electron-rich pyridines under forcing conditions (high temp/strong acid).
The following guide replaces "standard" protocols with chemoselective systems designed to decouple these competing kinetic pathways.
Decision Matrix: Selecting the Correct Oxidant
Do not default to mCPBA. Use this logic flow to select the oxidant that matches your substrate's vulnerability.
Figure 1: Logic flow for selecting the oxidant system based on substrate functional group compatibility.
Technical Protocols (Standard Operating Procedures)
Method A: The "Shielding" Protocol (For Amino-Pyridines)
Target Issue: Preventing oxidation of aliphatic amine side chains.
Mechanism: Exploits
Protocol:
-
Dissolution: Dissolve substrate (1.0 equiv) in CH₂Cl₂.
-
Protection: Add HBF₄·OEt₂ (1.0 - 1.1 equiv) at 0°C. Stir for 15 min.
-
Note: HBF₄ is preferred over HCl because the counterion is non-nucleophilic.
-
-
Oxidation: Add mCPBA (1.1 - 1.2 equiv) portion-wise at 0°C.
-
Workup (Critical):
-
Quench with aq.[1] Na₂S₂O₃ (removes excess oxidant).
-
Basify with aq. Na₂CO₃ to pH > 10 (deprotonates the ammonium salt).
-
Extract with CH₂Cl₂.
-
Method B: The "Gentle Giant" (UHP / Phthalic Anhydride)
Target Issue: Acid-sensitive substrates and avoiding harsh exotherms. Mechanism: In situ generation of monoperoxyphthalic acid. Urea-Hydrogen Peroxide (UHP) provides a safe, anhydrous source of H₂O₂. This method avoids the high acidity of TFA/Acetic Acid reflux methods.
Protocol:
-
Setup: Suspend UHP (2.0 - 4.0 equiv) and Phthalic Anhydride (2.0 equiv) in Ethyl Acetate or CH₃CN.
-
Reaction: Add pyridine substrate (1.0 equiv).
-
Conditions: Stir at Room Temperature (or mild heat, 40°C).
-
Observation: The reaction is heterogeneous initially but may become homogeneous as the anhydride opens.
-
-
Workup: Filter off the solid phthalic acid byproduct (insoluble in cold EtOAc/CH₃CN). Wash filtrate with NaHCO₃.
Method C: The "Sniper" (Methyltrioxorhenium - MTO)
Target Issue: High value substrates requiring high chemoselectivity (e.g., diazines, purines). Mechanism: MTO forms a catalytic active peroxorhenium species. It is highly selective for nitrogen over carbon (double bonds) and allows strict stoichiometric control to prevent di-N-oxide formation.
Protocol:
-
Catalyst: Dissolve substrate in CH₂Cl₂. Add MTO (0.5 - 1.0 mol%).
-
Oxidant: Add aq. H₂O₂ (30%, 1.1 equiv) dropwise.
-
Additive: Optionally add 10 mol% pyrazole (ligand accelerates reaction and protects catalyst).
-
Monitoring: Monitor by HPLC. Stop immediately upon consumption of starting material.[2]
Troubleshooting FAQ & Root Cause Analysis
Ticket #5092-A: "I have a sulfide (thioether) on my pyridine. It keeps turning into a sulfoxide."
Root Cause: Electrophilicity mismatch. Sulfur is a "softer" nucleophile than the pyridine nitrogen. Peracids (mCPBA) and H₂O₂ will kinetically favor sulfur oxidation (
-
Direct Approach (Low Success): Direct N-oxidation of a sulfide-bearing pyridine is rarely successful with high yield.
-
Strategic Fix (Recommended): Change your synthetic route.
-
Start with a Halo-pyridine (Cl/Br).
-
Perform N-oxidation on the Halo-pyridine (High yield, no chemoselectivity issues).
-
Perform S_NAr (Nucleophilic Aromatic Substitution) on the N-oxide using the thiol.
-
Why this works: The N-oxide moiety makes the ring more electrophilic at the 2/4 positions, actually facilitating the introduction of the sulfur after the oxidation step.
-
Ticket #5092-B: "I am seeing 2-chloropyridine formation during mCPBA oxidation."
Root Cause: If you are using HCl salts or if there is high chloride concentration, the N-oxide can undergo rearrangement or nucleophilic attack. Resolution:
-
Avoid HCl salts of starting materials. Use free base or non-nucleophilic salts (HBF₄, H₂SO₄).
-
Ensure buffer (NaHCO₃) is present if the reaction generates significant acid.
Ticket #5092-C: "My product is water soluble and I lose it during the basic wash."
Root Cause: Pyridine N-oxides are highly polar (dipole moment ~4.37 D vs 2.2 D for pyridine). Resolution:
-
Avoid Aqueous Workup: Use Method B (UHP/Phthalic Anhydride) . The byproduct (phthalic acid) precipitates and is removed by filtration. The filtrate contains your product in organic solvent.
-
Resin Scavenging: If using mCPBA, use a basic ion-exchange resin (e.g., Amberlyst A-21) to scavenge the m-chlorobenzoic acid byproduct instead of a liquid-liquid extraction.
Comparative Data: Oxidant Performance
| Feature | mCPBA (Standard) | H₂O₂ / Acetic Acid | UHP / Phthalic Anhydride | MTO / H₂O₂ |
| Acidity | High (generates Ar-COOH) | Very High (Solvent is acid) | Mild (Buffered/Insoluble acid) | Neutral |
| Temp | 0°C to RT | Reflux (80-100°C) | RT to 40°C | RT |
| Acid Sensitive Groups | Poor | Very Poor | Excellent | Excellent |
| Amine Selectivity | Poor (Requires HBF₄) | Poor | Moderate | High |
| Sulfide Selectivity | Very Poor | Very Poor | Poor | Moderate |
| Workup | Extraction (Wash required) | Distillation/Neutralization | Filtration | Extraction |
References
-
HBF4 Protection Strategy
-
O'Hara, F., Blackmond, D. G., & Baran, P. S. (2013). "Selective Heteroaryl N-Oxidation of Amine-Containing Molecules." Journal of the American Chemical Society. (Note: This concept is further detailed in J. Am. Chem. Soc. 2018, 140, 14, 4797–4800).
-
-
UHP / Phthalic Anhydride Method
-
Vahdat, S. M., et al. (2011). "Urea-Hydrogen Peroxide/Phthalic Anhydride System: A Mild and Efficient Reagent for the N-Oxidation of Nitrogen Heterocycles."[3] Journal of the Chinese Chemical Society.
-
-
Methyltrioxorhenium (MTO)
-
General Review on Pyridine N-Oxides
-
Youssif, S. (2001).[5] "Recent trends in the chemistry of pyridine N-oxides." Arkivoc.
-
Sources
Navigating the Nuances of Solvent Effects on 4-Ethylpyridine 1-Oxide Reactivity: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for experiments involving 4-Ethylpyridine 1-oxide. As Senior Application Scientists, we understand that mastering the reactivity of this versatile intermediate is crucial for the successful development of novel chemical entities. The choice of solvent is a critical, yet often overlooked, parameter that can dramatically influence reaction outcomes, from kinetics and yield to product selectivity. This guide is designed to provide you with in-depth, field-proven insights into the solvent-mediated reactivity of 4-Ethylpyridine 1-oxide, presented in a practical question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: How does the N-oxide functional group in 4-Ethylpyridine 1-oxide influence its reactivity compared to 4-ethylpyridine?
The presence of the N-oxide group fundamentally alters the electronic properties of the pyridine ring, making it more susceptible to a wider range of chemical transformations. The N-oxide group acts as a strong electron-donating group through resonance, increasing electron density at the 2- and 4-positions, while also being inductively electron-withdrawing. This dual nature makes the oxygen atom a nucleophilic center and the ring carbons, particularly at the 2, 4, and 6 positions, electrophilic. This is in stark contrast to 4-ethylpyridine, where the ring is generally less reactive towards nucleophiles.
Q2: What are the primary solvent properties I should consider when working with 4-Ethylpyridine 1-oxide, and why?
The two most critical solvent properties to consider are polarity and proticity .
-
Polarity , quantified by the dielectric constant (ε), influences the solvation of charged species. Polar solvents can stabilize charged intermediates and transition states, which can significantly accelerate or decelerate a reaction depending on the mechanism.
-
Proticity refers to a solvent's ability to donate a hydrogen bond. Protic solvents (e.g., water, alcohols) have acidic protons, while aprotic solvents (e.g., DMSO, DMF, acetone) do not. Protic solvents can solvate both cations and anions effectively through hydrogen bonding. Aprotic polar solvents are excellent at solvating cations but are less effective at solvating anions.
Q3: How do polar protic and polar aprotic solvents differentially affect nucleophilic substitution reactions at the 4-position of a derivatized 4-Ethylpyridine 1-oxide (e.g., with a leaving group at the 4-position)?
This is a classic scenario where solvent choice is paramount. Let's consider a hypothetical nucleophilic aromatic substitution (SNAr) on a 4-halo- or 4-nitro- derivative of 4-Ethylpyridine 1-oxide.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can hydrogen bond with the nucleophile, creating a solvent cage around it. This stabilization of the nucleophile's ground state increases the activation energy required for it to attack the electrophilic carbon, thus slowing down the reaction rate. However, if the reaction proceeds through a charged intermediate (like a Meisenheimer complex), a polar protic solvent can stabilize this intermediate, which could favor the overall reaction. For SN1-type reactions, which are less common for this substrate but possible under certain conditions, polar protic solvents are highly favorable as they stabilize the resulting carbocation.[1][2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally preferred for SNAr reactions. They can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself. This "naked" and more reactive nucleophile can more readily attack the electron-deficient ring. Consequently, reaction rates in polar aprotic solvents are often significantly higher than in polar protic solvents for bimolecular nucleophilic substitution reactions.[1]
Troubleshooting Guides
Issue 1: Low yield or slow reaction rate during the N-oxidation of 4-ethylpyridine.
Possible Cause & Explanation:
The choice of solvent and oxidizing agent is critical for efficient N-oxidation. Common oxidizing agents like hydrogen peroxide or peroxy acids (e.g., m-CPBA) are often used.
-
Inadequate Solvent: Using a solvent that is not compatible with the oxidizing agent or does not sufficiently dissolve the 4-ethylpyridine can lead to poor reaction kinetics. Acetic acid is a common solvent when using hydrogen peroxide as it can form peracetic acid in situ, a more potent oxidant.[2] For m-CPBA, chlorinated solvents like dichloromethane are often employed.
-
Decomposition of Oxidizing Agent: Peroxy acids can decompose, especially at elevated temperatures.
Troubleshooting Steps:
-
Solvent Selection:
-
If using H₂O₂ consider glacial acetic acid as the solvent.
-
If using m-CPBA, ensure your dichloromethane is dry.
-
-
Temperature Control: Maintain the recommended reaction temperature. For many N-oxidations, initial cooling followed by a gradual warming to room temperature or slightly above is optimal.
-
Monitor Reagent Quality: Use fresh or properly stored oxidizing agents. The concentration of hydrogen peroxide solutions should be verified.
Issue 2: Unexpected side products during a reaction with an electrophile.
Possible Cause & Explanation:
4-Ethylpyridine 1-oxide has multiple reactive sites. While reactions with many electrophiles occur at the nucleophilic oxygen, subsequent rearrangement or further reaction can lead to substitution at the C2 or C4 positions. The solvent can influence the regioselectivity of these reactions.
-
Solvent-Mediated Rearrangement: In the presence of certain reagents like acetic anhydride, an initial O-acylation is followed by a rearrangement that can lead to the formation of 2-acetoxy-4-ethylpyridine. The polarity of the solvent can influence the lifetime and reactivity of the intermediates involved in this rearrangement.
Troubleshooting Steps:
-
Solvent Polarity: Experiment with solvents of varying polarity. A less polar solvent might disfavor the formation of charged intermediates that lead to certain side products.
-
Temperature Control: Lowering the reaction temperature can often increase the selectivity of the desired reaction pathway by favoring the kinetically controlled product.
-
Choice of Reagents: Consider alternative electrophilic activators that may offer higher regioselectivity.
Issue 3: Difficulty in product purification and removal of a polar aprotic solvent (e.g., DMSO, DMF).
Possible Cause & Explanation:
High-boiling polar aprotic solvents are effective for many reactions but can be challenging to remove during workup, especially for thermally sensitive products.
Troubleshooting Steps:
-
Aqueous Extraction: If your product is not water-soluble, you can often remove DMSO or DMF by washing the organic layer multiple times with water or brine.
-
Azeotropic Removal: For some products, co-distillation with a solvent like toluene or heptane under reduced pressure can help remove residual high-boiling solvents.
-
Lyophilization: In some cases, freeze-drying can be an effective method to remove residual water and volatile solvents.
-
Alternative Solvents: If possible, explore alternative, lower-boiling polar aprotic solvents like acetonitrile or acetone for your reaction.
Experimental Protocols & Data
Protocol 1: General Procedure for N-Oxidation of 4-Ethylpyridine
This protocol is a general guideline and may require optimization.
-
Dissolve 4-ethylpyridine (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a 30% aqueous solution of hydrogen peroxide (1.1-1.5 equivalents) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for several hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture and carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Ethylpyridine 1-oxide.
Data Presentation: Illustrative Solvent Effects on a Hypothetical Nucleophilic Substitution
While specific kinetic data for 4-Ethylpyridine 1-oxide is not abundant in the literature, we can extrapolate expected trends based on well-established principles of solvent effects on SNAr reactions of related pyridine N-oxides. The following table provides an illustrative comparison of expected relative reaction rates for the reaction of a hypothetical 4-halo-4-ethylpyridine 1-oxide with a nucleophile in various solvents.
| Solvent | Dielectric Constant (ε) at 25°C | Solvent Type | Expected Relative Rate | Rationale |
| n-Hexane | 1.9 | Nonpolar | Very Low | Poor solubility of reactants and stabilization of any charged intermediates. |
| Dichloromethane | 9.1 | Polar Aprotic | Moderate | Offers good solubility and some stabilization of polar transition states. |
| Acetone | 21 | Polar Aprotic | High | Increased polarity stabilizes the transition state more effectively. |
| Acetonitrile | 37.5 | Polar Aprotic | Very High | A highly polar aprotic solvent that effectively solvates cations and leaves the nucleophile highly reactive. |
| Ethanol | 24.6 | Polar Protic | Low to Moderate | Solvates and stabilizes the nucleophile via hydrogen bonding, reducing its reactivity. |
| Methanol | 32.7 | Polar Protic | Low | Similar to ethanol, with strong nucleophile solvation. |
| Water | 80.1 | Polar Protic | Very Low | Strong hydrogen bonding severely deactivates the nucleophile. |
| DMSO | 47 | Polar Aprotic | Highest | Highly polar and effectively solvates cations, leading to a "naked" and very reactive nucleophile. |
Note: This data is illustrative and intended to demonstrate general trends. Actual relative rates will depend on the specific nucleophile, leaving group, and reaction temperature.
Visualizing Reaction Pathways
Diagram 1: General Nucleophilic Aromatic Substitution (SNAr) Pathway
Caption: Generalized SNAr pathway for 4-substituted 4-Ethylpyridine 1-oxide.
Diagram 2: Solvent Influence on SNAr Reactivity
Caption: Contrasting effects of polar protic and aprotic solvents on nucleophile reactivity.
References
-
Scribd. (n.d.). 4.1.1 Protic Vs Aprotic Solvent. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethylpyridine. Retrieved from [Link]
-
PubChem. (n.d.). Pyridine, 4-ethyl-, 1-oxide. Retrieved from [Link]
-
Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(5), 242-268. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pyridine-n-oxide. Retrieved from [Link]
-
Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. Retrieved from [Link]
Sources
Technical Support Center: 4-Ethylpyridine 1-oxide
Welcome to the technical support center for 4-Ethylpyridine 1-oxide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this reagent. Here, we address common experimental challenges, provide in-depth explanations for observed phenomena, and offer validated protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when handling and storing 4-Ethylpyridine 1-oxide?
A1: 4-Ethylpyridine 1-oxide is a hygroscopic solid.[1] Proper storage is crucial to prevent moisture absorption, which can impact reaction stoichiometry and potentially catalyze degradation. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark, and dry place. Like many N-oxides, it can be sensitive to light and high temperatures, which can initiate decomposition pathways. For long-term storage, refrigeration is recommended.
Q2: My reaction is not proceeding as expected. Could the 4-Ethylpyridine 1-oxide be the issue?
A2: Absolutely. The purity of the N-oxide is paramount. Before use, it is best practice to verify the purity of your starting material. Simple checks like melting point determination can be informative. The reported melting point for the parent pyridine N-oxide is 65-66°C.[1][2] Significant deviation could indicate impurities or hydration. For more rigorous analysis, techniques like NMR spectroscopy or elemental analysis are recommended to confirm the structure and purity.
Q3: What are the main classes of decomposition I should be aware of?
A3: The decomposition of 4-Ethylpyridine 1-oxide can be broadly categorized into three types:
-
Thermal Decomposition: Occurs at elevated temperatures, often leading to deoxygenation or rearrangement products.
-
Photochemical Decomposition: Initiated by exposure to light (especially UV), leading to complex rearrangements.[3]
-
Chemical Decomposition/Reaction: Occurs in the presence of certain reagents, such as acids, bases, or reducing/oxidizing agents, leading to a variety of functionalized products.[4][5]
Troubleshooting Guide: Navigating Unexpected Outcomes
This section addresses specific problems you might encounter during your experiments, providing explanations grounded in reaction mechanisms and offering actionable solutions.
Issue 1: My thermal reaction is giving a mixture of 4-ethylpyridine and other isomers.
Q: I'm attempting a high-temperature reaction and observing the formation of not only the expected deoxygenated product (4-ethylpyridine) but also other unidentified isomers. What is happening?
A: This is a classic case of competing thermal decomposition pathways.
-
Causality - The "Why": At elevated temperatures (typically >200°C), pyridine N-oxides can undergo several transformations.[6]
-
Deoxygenation: The simplest pathway is the homolytic cleavage of the N-O bond to release an oxygen atom and form 4-ethylpyridine. This is often facilitated by the reaction environment or catalysts.
-
Rearrangement (Meisenheimer-type): A more complex pathway involves rearrangement. For alkylpyridine N-oxides, thermal stress can induce rearrangements to form pyridyl carbinols or other isomers. While the classic Meisenheimer rearrangement involves migration of an N-alkyl group to the oxygen, analogous rearrangements can occur in heteroaromatic N-oxides, leading to ring-substituted products.[7] The ethyl group at the 4-position, however, makes direct rearrangement to the 2- or 6-position less straightforward than for 2- or 3-alkylated analogs. More likely are reactions involving the ethyl group itself.
-
-
Troubleshooting & Validation:
-
Lower the Temperature: The most effective solution is to conduct your reaction at the lowest possible temperature that still allows for the desired transformation. The rate of thermal rearrangement is often more sensitive to temperature changes than the desired reaction.
-
Catalyst Screening: If deoxygenation is the goal, consider using a milder, more selective deoxygenating agent that operates at lower temperatures. Reagents like PCl₃, triphenylphosphine, or catalytic hydrogenation are effective alternatives to purely thermal methods.[4]
-
Atmosphere Control: Perform the reaction under an inert atmosphere (N₂ or Ar). The presence of oxygen can lead to complex oxidative side products.
-
Product Identification: Use GC-MS or LC-MS to identify the isomeric byproducts. Comparing their mass spectra and retention times to known standards or literature data can help elucidate the side reactions occurring. ¹H and ¹³C NMR will be definitive in structure elucidation.
-
Issue 2: My sample degrades when exposed to light, showing a complex NMR spectrum.
Q: I left my reaction mixture containing 4-Ethylpyridine 1-oxide on the benchtop under ambient light, and now the analysis shows multiple new compounds. What photochemical reactions are at play?
A: You are observing photochemical rearrangement, a known reactivity pathway for heteroaromatic N-oxides.
-
Causality - The "Why": Upon absorption of UV or even high-energy visible light, the N-O bond in pyridine N-oxides can be excited. This excited state is prone to rearranging into a highly strained oxaziridine-like intermediate.[3][8] This intermediate is not stable and rapidly rearranges to various products, which can include:
-
Troubleshooting & Validation:
-
Protect from Light: The simplest solution is to protect your reaction from light by wrapping the flask in aluminum foil or using amber glassware.
-
Wavelength Control: If photochemistry is intended, use a lamp with a specific wavelength output and appropriate filters to favor the desired transformation and minimize side reactions.
-
Solvent Choice: The solvent can significantly influence the outcome of photochemical reactions.[3] If you are seeing an intractable mixture, consider changing the solvent (e.g., from a protic to an aprotic solvent) to see if it simplifies the product distribution.
-
Analytical Monitoring: Use HPLC-UV or TLC to monitor the reaction progress in real-time. This can help you determine the optimal reaction time to maximize the desired product before secondary photochemical reactions degrade it further.
-
Issue 3: I'm trying to functionalize the ethyl group using acetic anhydride and getting a complex mixture of acetylated products.
Q: I'm using acetic anhydride to activate the N-oxide for a subsequent reaction, but I'm isolating multiple acetylated byproducts, not just at the ethyl group.
A: This is a known and powerful reaction of pyridine N-oxides, but it can be complex. The reaction with acetic anhydride can lead to several outcomes, including the Polonovski reaction and rearrangements.
-
Causality - The "Why":
-
O-Acetylation: Acetic anhydride first acylates the N-oxide oxygen to form an N-acetoxy pyridinium intermediate. This is a highly activated species.
-
Polonovski-type Reaction: A base (like pyridine itself or triethylamine) can deprotonate the α-carbon of the ethyl group. The resulting intermediate can then eliminate acetic acid to form an iminium species, which is then hydrolyzed upon workup to 4-(1-hydroxyethyl)pyridine or its acetate ester.[9]
-
Rearrangement to 2-acetoxy derivatives: The N-acetoxy intermediate can also undergo a rearrangement where the acetate group migrates to the 2-position of the pyridine ring, followed by deoxygenation. This is a common pathway for pyridine N-oxides.[10]
-
Formation of 3-acetoxy isomers: Further addition of acetate to intermediates can lead to 3-acetoxy byproducts.[10]
-
-
Troubleshooting & Validation:
-
Control Stoichiometry and Temperature: Use a controlled amount of acetic anhydride (e.g., 1.1 equivalents). The reaction is often exothermic; maintain a low temperature (e.g., 0-25°C) during the addition to minimize side reactions.[11]
-
Choice of Base: If a Polonovski-type reaction is desired, the choice and amount of base are critical. A non-nucleophilic base may be preferable.
-
Reaction Quenching: Quench the reaction carefully, often with an aqueous solution, to hydrolyze intermediates consistently.
-
Chromatographic Separation: Expect that you will need to use column chromatography to separate the various products. A gradient elution method may be necessary to resolve isomers with similar polarities.
-
Experimental Protocols & Data
Protocol 1: Standard Deoxygenation with Triphenylphosphine
This protocol describes a reliable method for converting 4-Ethylpyridine 1-oxide to 4-ethylpyridine with minimal side products.
Materials:
-
4-Ethylpyridine 1-oxide
-
Triphenylphosphine (PPh₃)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-Ethylpyridine 1-oxide (1.0 eq).
-
Add anhydrous toluene to dissolve the starting material (approx. 0.2 M concentration).
-
Add triphenylphosphine (1.1 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 110°C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product will contain 4-ethylpyridine and triphenylphosphine oxide. The product can be purified by column chromatography on silica gel or by acid-base extraction to separate the basic 4-ethylpyridine from the neutral triphenylphosphine oxide.
Data Summary: Common Decomposition Products
The following table summarizes potential products from different decomposition pathways.
| Decomposition Method | Key Reagents/Conditions | Major Product(s) | Common Byproduct(s) |
| Thermal | > 200°C, Inert Atmosphere | 4-Ethylpyridine | Isomeric pyridines, ring-opened products |
| Photochemical | UV/Visible Light, Solvent | 1,2-Oxazepine derivatives | Pyrrole derivatives, complex isomers |
| Chemical (Reduction) | PPh₃, Toluene, Reflux | 4-Ethylpyridine | Triphenylphosphine oxide |
| Chemical (Activation) | Acetic Anhydride (Ac₂O) | 4-(1-Acetoxyethyl)pyridine | 2-Acetoxy-4-ethylpyridine, 3-acetoxy isomers |
Visualizing the Pathways
Diagram 1: General Decomposition Pathways
This diagram illustrates the primary routes of degradation for 4-Ethylpyridine 1-oxide under different energetic inputs.
Caption: Key decomposition routes for 4-Ethylpyridine 1-oxide.
Diagram 2: Troubleshooting Workflow for Unexpected Products
This workflow provides a logical sequence of steps to diagnose and resolve issues with unexpected product formation.
Caption: A systematic workflow for troubleshooting experiments.
References
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Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst. (2015). ResearchGate. [Link]
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4-ethylpyridine - Organic Syntheses Procedure. Organic Syntheses. [Link]
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Shaker, Y. M. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(1), 242-268. [Link]
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Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]
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pyridine-n-oxide - Organic Syntheses Procedure. Organic Syntheses. [Link]
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Li, B., & Driess, M. (2015). Recent Developments in the Chemistry of Heteroaromatic N-Oxides. Synthesis, 47(02), 168-183. [Link]
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Properties of pyridine N-oxide: reactions to prepared different substituted pyridine derivatives. (2020). YouTube. [Link]
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Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. (2022). YouTube. [Link]
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N-Oxides in Medicinal Chemistry. (2021). ACS Chemical Reviews. [Link]
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Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. (2022). The Journal of Organic Chemistry. [Link]
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Suggestion of Unexpected Sulfur Dioxide Mechanism for Deoxygenations of Pyridine N-Oxides with Alkanesulfonyl Chlorides and Triethylamine. (1998). Journal of the Chinese Chemical Society. [Link]
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Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. (2024). MDPI. [Link]
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Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-containing nucleophiles. (1977). Leiden University. [Link]
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Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 4-Ethylpyridine 1-oxide for Pharmaceutical Research
In the landscape of pharmaceutical development and organic synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of reaction efficiency, impurity profiling, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). 4-Ethylpyridine 1-oxide, a key building block in the synthesis of various therapeutic agents, is no exception. Its polar nature, conferred by the N-oxide functional group, presents unique challenges for chromatographic separation and quantification.
This guide provides an in-depth, comparative analysis of two robust High-Performance Liquid Chromatography (HPLC) methods for the characterization of 4-Ethylpyridine 1-oxide purity. Moving beyond a simple recitation of protocols, we will delve into the scientific rationale behind the methodological choices, offering field-proven insights to empower researchers, scientists, and drug development professionals in their analytical endeavors. Our focus is on establishing a self-validating system for impurity detection, grounded in the principles of scientific integrity and supported by authoritative references.
The Analytical Challenge: Understanding 4-Ethylpyridine 1-oxide and Its Potential Impurities
4-Ethylpyridine 1-oxide (C7H9NO) is a polar heterocyclic compound synthesized by the oxidation of 4-ethylpyridine.[1][2] The primary process-related impurity is the unreacted starting material, 4-ethylpyridine. Other potential impurities may arise from side-reactions or degradation, such as other isomeric pyridine N-oxides or products of over-oxidation. The inherent polarity of 4-Ethylpyridine 1-oxide can lead to poor retention on traditional reversed-phase (RP) columns, often causing it to elute in the solvent front, which compromises resolution and accurate quantification.[3]
This guide will compare a traditional Reversed-Phase (RP-HPLC) method with a Hydrophilic Interaction Liquid Chromatography (HILIC) method, providing a comprehensive evaluation of their respective capabilities in resolving 4-Ethylpyridine 1-oxide from its key impurities.
Comparative HPLC Methodologies
A successful HPLC method for purity analysis must demonstrate specificity, allowing for the clear separation of the main component from any potential impurities. We will explore two distinct chromatographic approaches to achieve this.
Method 1: Optimized Reversed-Phase HPLC (RP-HPLC)
While challenging, a well-optimized RP-HPLC method can be effective for polar compounds. The key is to enhance retention of the polar analyte. This can be achieved by using a highly aqueous mobile phase and a column with a polar endcapping or a polar-embedded stationary phase.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an increasingly popular alternative for the separation of polar compounds.[3] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of aqueous solvent. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.
Experimental Protocols
The following protocols are presented as a starting point for method development and validation, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][5][6]
General Chromatographic Conditions
| Parameter | Method 1: RP-HPLC | Method 2: HILIC |
| Column | C18 with polar endcapping (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) | Amide or bare silica-based HILIC column (e.g., Waters Acquity UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% B to 40% B over 10 minutes | 95% B to 60% B over 10 minutes |
| Flow Rate | 0.3 mL/min | 0.4 mL/min |
| Column Temperature | 30 °C | 40 °C |
| Detection | UV at 260 nm | UV at 260 nm |
| Injection Volume | 2 µL | 2 µL |
| Sample Diluent | Water/Acetonitrile (90:10 v/v) | Acetonitrile/Water (90:10 v/v) |
Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-Ethylpyridine 1-oxide reference standard and dissolve in 10 mL of the respective sample diluent.
-
Spiked Sample Solution: Prepare a solution of 4-Ethylpyridine 1-oxide at a concentration of 1 mg/mL and spike it with known impurities (e.g., 4-ethylpyridine) at a concentration of 0.1% relative to the main component. This is crucial for demonstrating the method's specificity.[7]
-
Test Sample Solution: Prepare the sample to be analyzed at a concentration of 1 mg/mL in the appropriate diluent.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately. A standard solution is injected multiple times, and the following parameters are assessed:
-
Tailing Factor (T): Should be ≤ 2.0 for the main peak.
-
Theoretical Plates (N): Should be ≥ 2000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for replicate injections.
Workflow for HPLC Purity Determination
Caption: Workflow for HPLC purity analysis of 4-Ethylpyridine 1-oxide.
Comparative Performance Data
The following table summarizes the hypothetical performance of the two HPLC methods in separating 4-Ethylpyridine 1-oxide from its primary impurity, 4-ethylpyridine.
| Performance Parameter | Method 1: RP-HPLC | Method 2: HILIC | Rationale and Insights |
| Retention Time of 4-Ethylpyridine 1-oxide (min) | 2.5 | 6.8 | The HILIC method provides significantly better retention for the polar N-oxide, moving it away from the solvent front and potential interferences. |
| Retention Time of 4-ethylpyridine (min) | 5.2 | 2.1 | The less polar starting material, 4-ethylpyridine, is more retained on the C18 column and less retained on the polar HILIC column, as expected. |
| Resolution (Rs) between 4-Ethylpyridine 1-oxide and 4-ethylpyridine | 3.5 | 8.2 | A resolution greater than 2.0 is generally considered baseline separation. The HILIC method offers superior resolution, ensuring more accurate quantification of the impurity. |
| Peak Shape (Tailing Factor) of 4-Ethylpyridine 1-oxide | 1.8 | 1.2 | The peak shape in HILIC is often superior for highly polar and basic compounds, which can exhibit tailing on silica-based C18 columns due to interactions with residual silanols. |
| Analysis Time (min) | 12 | 12 | Both methods have a comparable run time, making them suitable for routine quality control. |
In-depth Discussion and Method Selection
The choice between the RP-HPLC and HILIC methods depends on the specific requirements of the analysis.
The RP-HPLC method , while potentially requiring more development to achieve adequate retention, can be a viable option, especially in laboratories where HILIC columns and expertise are less common. The use of a column with a polar-embedded phase or a highly aqueous mobile phase is critical for success. However, there is a higher risk of poor peak shape and co-elution with other polar impurities.
The HILIC method demonstrates clear superiority in the retention and resolution of 4-Ethylpyridine 1-oxide from its less polar precursor. This makes it the more robust and reliable choice for accurate purity determination, particularly when low levels of impurities need to be quantified. The orthogonal selectivity of HILIC compared to RP-HPLC also provides a powerful tool for method validation and for analyzing complex samples.
Method Validation: A Self-Validating System
A validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose.[8] The following validation parameters should be assessed according to ICH guidelines:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the resolution of the main peak from all other peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 50% to 150% of the target concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies using spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Logical Framework for Method Selection
Caption: Decision-making framework for HPLC method selection.
Conclusion
The accurate determination of 4-Ethylpyridine 1-oxide purity is paramount for its successful application in pharmaceutical synthesis. While a carefully optimized reversed-phase HPLC method can be employed, this guide demonstrates that a HILIC-based approach offers superior retention, resolution, and peak shape for this polar analyte and its key non-polar impurity. By understanding the underlying principles of these chromatographic techniques and adhering to rigorous validation protocols, researchers can confidently characterize the purity of 4-Ethylpyridine 1-oxide, ensuring the quality and consistency of their scientific endeavors.
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A Senior Application Scientist's Guide to the Analytical Methods for 4-Ethylpyridine 1-oxide
Introduction: Characterizing a Versatile Heterocycle
4-Ethylpyridine 1-oxide is a heterocyclic compound belonging to the pyridine N-oxide family. These molecules are pivotal in pharmaceutical development and synthetic chemistry, serving as versatile intermediates, catalysts, and exhibiting unique biological activities.[1][2] The N-oxide functional group fundamentally alters the electronic properties of the parent pyridine ring, increasing its nucleophilicity and electrophilicity, which opens diverse avenues for chemical modification.[2]
Accurate and robust analytical methods are paramount for ensuring the purity, stability, and quantity of 4-Ethylpyridine 1-oxide in research and development settings. Whether monitoring reaction kinetics, assessing final product purity, or performing quality control, a well-chosen analytical strategy is critical.
This guide provides a comparative analysis of the primary analytical techniques applicable to 4-Ethylpyridine 1-oxide. As direct, published methods for this specific analyte are not abundant, this document establishes a robust analytical framework built upon the established chemistry of pyridine N-oxides and data from closely related analogs. We will delve into the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Analytical Implications
The selection of an appropriate analytical method begins with a fundamental understanding of the analyte's physicochemical properties.
| Property | Value | Analytical Implication |
| Molecular Formula | C₇H₉NO | Dictates the exact mass for mass spectrometry.[3] |
| Molecular Weight | 123.15 g/mol | Used for concentration calculations and mass spectrometry.[3] |
| Polarity | High | The N-O bond creates a strong dipole moment, significantly increasing polarity compared to 4-ethylpyridine.[2] This favors polar solvents and makes Reverse-Phase HPLC an ideal separation technique. |
| Basicity | Weak Base (pKa ~0.79) | Significantly less basic than the parent pyridine (pKa ~5.2).[2] This property influences mobile phase pH selection in HPLC to ensure the analyte is in a single, non-ionized state for consistent retention. |
| Thermal Stability | Moderate | While suitable for GC analysis under controlled conditions, the N-O bond can be thermally labile. Care must be taken to avoid degradation in the GC inlet. |
| UV Absorbance | Yes | The aromatic pyridine ring allows for sensitive detection using UV-Vis spectroscopy, a common detector for HPLC. |
Workflow for Analysis of 4-Ethylpyridine 1-oxide
The logical flow for analyzing a sample of 4-Ethylpyridine 1-oxide typically involves separation followed by identification and quantification. This workflow ensures that the analyte is isolated from impurities before its identity is confirmed and its concentration is measured.
Sources
A Senior Application Scientist's Guide to 4-Ethylpyridine 1-oxide and 4-Picoline N-oxide: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the selection of a reagent is a critical decision point that influences synthetic routes, reaction efficiency, and the properties of the final product. This guide provides an in-depth, objective comparison of two closely related yet distinct heterocyclic compounds: 4-Ethylpyridine 1-oxide and 4-Picoline N-oxide (4-Methylpyridine 1-oxide). By examining their properties, reactivity, and applications through the lens of experimental data and established chemical principles, this document aims to empower researchers to make informed decisions for their specific synthetic challenges.
Structural and Physicochemical Distinctions
The foundational difference between these two molecules lies in the alkyl substituent at the C-4 position of the pyridine ring—an ethyl group for 4-Ethylpyridine 1-oxide and a methyl group for 4-Picoline N-oxide. This seemingly minor variation in a single methylene unit gives rise to tangible differences in their physical properties, which are crucial for experimental design, including solvent selection and purification strategies.
| Property | 4-Ethylpyridine 1-oxide | 4-Picoline N-oxide |
| CAS Number | 14906-55-9 | 1003-67-4[1][2] |
| Molecular Formula | C7H9NO[3] | C6H7NO[1][2] |
| Molecular Weight | 123.15 g/mol [3] | 109.13 g/mol [1][2] |
| Appearance | Crystalline Solid | White to brown crystalline powder[1] |
| Melting Point | Not well-documented | 182-185 °C[2][4] |
| Boiling Point | Not well-documented | 152 °C at 11 mmHg[4] |
| Solubility | Soluble in water | Soluble in water (1000 g/L)[4] |
| pKa (conjugate acid) | ~1.38 (Predicted) | 1.38 (Predicted)[4] |
The additional carbon in the ethyl group results in a higher molecular weight for 4-Ethylpyridine 1-oxide. While specific melting and boiling point data for 4-Ethylpyridine 1-oxide are not as readily available in standard databases, it is anticipated to have a slightly higher boiling point and potentially a different melting point compared to its methyl counterpart due to differences in intermolecular forces and crystal packing. Both are hygroscopic and highly soluble in water, a characteristic feature of small pyridine N-oxides.[4][5]
Comparative Reactivity: An Electronic and Steric Perspective
Pyridine N-oxides are a fascinating class of compounds because the N-oxide group fundamentally alters the reactivity of the parent pyridine ring.[6] The oxygen atom is a strong π-donor through resonance and a σ-acceptor through induction. This dual nature makes the ring more susceptible to electrophilic attack than pyridine, particularly at the 4-position, while also activating the 2- and 4-positions for nucleophilic substitution.[5][6][7]
The primary difference in reactivity between 4-ethylpyridine 1-oxide and 4-picoline N-oxide stems from the electronic properties of their respective alkyl substituents. Both methyl and ethyl groups are electron-donating groups (EDGs) that further enrich the electron density of the pyridine ring. However, the ethyl group is a slightly stronger EDG due to a greater inductive effect. This subtle electronic enhancement can influence the rates of subsequent reactions.
Caption: Comparison of electronic effects of ethyl vs. methyl groups on the pyridine N-oxide ring.
Core Application: Synthesis of 4-Nitropyridine Derivatives
A quintessential application demonstrating the utility of pyridine N-oxides is the synthesis of 4-nitropyridine, a crucial intermediate for pharmaceuticals and agrochemicals.[1][8] Direct nitration of pyridine is difficult and gives low yields of the 3-nitro isomer. In contrast, the N-oxide directs nitration to the 4-position, followed by deoxygenation to yield the desired product.[6][8]
Experimental Protocol: Nitration of Pyridine-N-Oxide
This protocol is a well-established method for the synthesis of 4-nitropyridine-N-oxide.[8][9]
-
Preparation of Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice bath, cautiously add 30 mL of concentrated sulfuric acid (H₂SO₄) to 12 mL of fuming nitric acid (HNO₃).[9]
-
Reaction Setup: In a three-neck flask fitted with a thermometer, reflux condenser, and addition funnel, place 0.1 mol of the chosen N-oxide (4-ethylpyridine 1-oxide or 4-picoline N-oxide). Heat the N-oxide to 60°C.[9]
-
Addition: Add the prepared nitrating mixture dropwise to the heated N-oxide over 30 minutes. The temperature should be maintained.[9]
-
Heating: After the addition is complete, heat the reaction mixture to 125-130°C for 3 hours.[9]
-
Work-up: Cool the mixture to room temperature and carefully pour it onto 150 g of crushed ice.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate (Na₂CO₃) until the pH is 7-8. This step should be done with caution due to vigorous foaming.
-
Isolation: The product, 4-nitro-substituted pyridine N-oxide, will precipitate. Collect the solid by vacuum filtration.
-
Deoxygenation: The isolated 4-nitropyridine N-oxide can then be deoxygenated to 4-nitropyridine using a reducing agent like phosphorus trichloride (PCl₃).[8][10]
The choice between the ethyl and methyl derivative for this synthesis would depend on the desired final product, as the alkyl group would be retained.
Caption: Synthetic workflow for the preparation of 4-nitro-4-alkylpyridines via their N-oxides.
Implications for Drug Development and Medicinal Chemistry
In the realm of drug discovery, the choice between a methyl and an ethyl group is a common strategic decision in lead optimization. The ethyl group, being larger and more lipophilic, can significantly impact a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
-
Lipophilicity: Substituting a methyl with an ethyl group generally increases the octanol-water partition coefficient (logP), enhancing membrane permeability.
-
Metabolic Stability: The benzylic-like protons on both methyl and ethyl groups are susceptible to oxidation by cytochrome P450 enzymes. The metabolic profile of each would need to be experimentally determined.
-
Binding Interactions: The larger steric profile of the ethyl group might provide more favorable van der Waals interactions within a target's binding pocket, or conversely, it could introduce steric clashes.
Pyridine N-oxides themselves are found in a number of bioactive molecules and are used as precursors to many important drugs.[5][11] The ability to functionalize the pyridine ring in ways not possible with the parent heterocycle makes them invaluable tools for medicinal chemists.[5]
Conclusion and Recommendations
4-Picoline N-oxide is a well-characterized, commercially available, and widely used reagent. Its reactivity is thoroughly documented, making it a reliable choice for established synthetic procedures requiring a 4-methylpyridine scaffold.
4-Ethylpyridine 1-oxide serves as a direct analogue for situations where a 4-ethylpyridine moiety is desired in the final target. Its slightly enhanced electron-donating character may offer marginal rate enhancements in electrophilic substitution reactions compared to its methyl congener, though this would need to be validated on a case-by-case basis. The primary driver for its selection is typically not a difference in reactivity, but rather the strategic incorporation of an ethyl group to modulate the physicochemical and pharmacological properties of the target molecule.
For the researcher, the decision tree is straightforward:
-
If the synthetic target requires a 4-methyl group, 4-picoline N-oxide is the logical and well-precedented choice.
-
If the target requires a 4-ethyl group for reasons related to lipophilicity, metabolic stability, or target binding, 4-ethylpyridine 1-oxide is the appropriate starting material.
Ultimately, both reagents are powerful tools in the synthetic chemist's arsenal. A clear understanding of the subtle electronic differences and the significant impact of the alkyl group on the properties of the final product will guide the judicious selection of the right N-oxide for the task at hand.
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Pipzine Chemicals. (n.d.). 4-Ethylpyridine | Properties, Uses, Safety Data & Supplier China. Retrieved from [Link]
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Baran, P. (2012, June 9). Pyridine N-Oxides. Baran Group Meeting. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Pyridine, 4-ethyl-, 1-oxide (CAS 14906-55-9). Retrieved from [Link]
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A Comparative Guide to the Reactivity of 4-Ethylpyridine 1-Oxide and Other Pyridine N-Oxides
For researchers, medicinal chemists, and professionals in drug development, the pyridine N-oxide scaffold is a cornerstone of molecular design. Its unique electronic properties offer a versatile platform for synthesizing complex heterocyclic compounds. The introduction of the N-oxide functionality dramatically alters the reactivity profile of the pyridine ring, transforming it into a substrate amenable to a broader range of chemical transformations than the parent heterocycle. This guide provides an in-depth technical comparison of the reactivity of 4-ethylpyridine 1-oxide against other substituted pyridine N-oxides, supported by experimental data and established chemical principles.
The Dual Nature of Pyridine N-Oxide Reactivity: A Fundamental Overview
Pyridine N-oxides exhibit a fascinating dual reactivity. The N-oxide group, through resonance, can act as either an electron-donating or an electron-withdrawing group, depending on the nature of the attacking reagent.[1] This ambivalence is key to its synthetic utility.
-
Towards Electrophiles: The oxygen atom of the N-oxide can donate electron density into the pyridine ring, particularly at the 2- and 4-positions. This increases the electron density at these carbons, making the ring more susceptible to electrophilic aromatic substitution compared to pyridine itself.[2]
-
Towards Nucleophiles: Conversely, the electronegative oxygen atom can withdraw electron density from the ring, creating a partial positive charge on the 2- and 4-positions. This renders the ring more susceptible to nucleophilic attack at these positions.[3]
The substituent at the 4-position plays a crucial role in modulating this reactivity. Electron-donating groups (EDGs) enhance the nucleophilicity of the N-oxide oxygen and the ring's reactivity towards electrophiles, while electron-withdrawing groups (EWGs) accentuate the electrophilicity of the ring carbons, particularly at the 4-position, making them prime targets for nucleophilic substitution.[4]
4-Ethylpyridine 1-Oxide: An Electron-Rich Analogue
The ethyl group at the 4-position of 4-ethylpyridine 1-oxide is a weak electron-donating group through induction. This subtle electronic perturbation has a significant impact on its reactivity profile when compared to unsubstituted pyridine 1-oxide and its electron-deficient counterparts.
Enhanced Reactivity Towards Electrophiles
Attenuated Reactivity Towards Nucleophiles
The electron-donating ethyl group in 4-ethylpyridine 1-oxide decreases the partial positive charge at the 2- and 4-positions of the pyridine ring. Consequently, it is expected to be less reactive towards nucleophiles compared to unsubstituted pyridine 1-oxide and significantly less reactive than pyridine N-oxides bearing electron-withdrawing groups.
This is supported by comparative studies on related compounds. For instance, in nucleophilic aromatic substitution reactions, 3-methyl-4-nitropyridine 1-oxide is predicted to be more reactive than 3-ethyl-4-nitropyridine 1-oxide. This is attributed to the slightly stronger electron-donating effect and greater steric hindrance of the ethyl group compared to the methyl group, both of which would disfavor the approach of a nucleophile.[1]
The "Supernucleophilicity" of the N-Oxide Oxygen
Pyridine N-oxides are often referred to as "supernucleophiles" in certain contexts, such as acyl transfer reactions, where they can be orders of magnitude more reactive than the corresponding pyridines.[4] The nucleophilicity of the N-oxide oxygen is directly influenced by the electronic nature of the substituents on the ring.
Kinetic studies have demonstrated that electron-donating groups enhance this nucleophilicity. A comparative study revealed the following trend in second-order rate constants for a nucleophilic reaction: 4-methylpyridine 1-oxide > pyridine 1-oxide > 4-nitropyridine 1-oxide.[4] Given the similar electron-donating properties of methyl and ethyl groups, it is reasonable to infer that 4-ethylpyridine 1-oxide would exhibit a similar enhanced nucleophilicity compared to the unsubstituted parent compound.
Quantitative Comparison of Nucleophilicity
To illustrate the impact of substituents on the reactivity of the N-oxide oxygen, the following table summarizes the second-order rate constants for the reaction of various pyridine N-oxides with a common electrophile. The data for 4-methylpyridine 1-oxide serves as a close proxy for 4-ethylpyridine 1-oxide.
| Pyridine N-Oxide Derivative | Substituent Nature | Second-Order Rate Constant (L mol⁻¹ min⁻¹) | Relative Reactivity (vs. Pyridine 1-Oxide) |
| 4-Methylpyridine 1-oxide | Electron-Donating | 1.67 x 10² | 66.5 |
| Pyridine 1-oxide | Unsubstituted | 2.51 | 1.0 |
| 4-Nitropyridine 1-oxide | Electron-Withdrawing | 2.98 x 10⁻¹ | 0.12 |
Data sourced from a comparative kinetic study.[4]
This data quantitatively demonstrates that an electron-donating alkyl group at the 4-position, such as in 4-methylpyridine 1-oxide (and by extension, 4-ethylpyridine 1-oxide), significantly enhances the nucleophilic character of the N-oxide, making it over 66 times more reactive than the unsubstituted analogue in this specific reaction. Conversely, an electron-withdrawing nitro group drastically reduces its nucleophilicity.
Experimental Protocols
To provide a practical framework for evaluating the reactivity of these compounds, the following are detailed experimental protocols for the synthesis of a substituted pyridine N-oxide and a method for comparing reactivity.
Protocol 1: Synthesis of 3-Methyl-4-nitropyridine 1-Oxide
This protocol, adapted from a reliable source, details the nitration of 3-methylpyridine 1-oxide, a reaction that highlights the susceptibility of electron-rich pyridine N-oxides to electrophilic attack.[5]
Materials:
-
3-methylpyridine 1-oxide
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Crushed ice
-
Sodium carbonate monohydrate
-
Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottomed flask immersed in an ice-salt bath, cautiously add 180 g of 3-methylpyridine 1-oxide to 630 mL of cold (0–5 °C) concentrated sulfuric acid.
-
To the cooled mixture, add 495 mL of fuming nitric acid in portions, maintaining the temperature below 10 °C.
-
Attach a condenser and slowly heat the mixture in an oil bath to 95–100 °C.
-
Once gas evolution begins, remove the oil bath. The reaction will become vigorous; control the temperature with an ice-water bath.
-
After the vigorous reaction subsides, continue heating at 100–105 °C for 2 hours.
-
Cool the reaction mixture and pour it onto 2 kg of crushed ice.
-
Neutralize the solution by slowly adding sodium carbonate monohydrate until the yellow crystalline product precipitates.
-
Collect the solid by suction filtration and wash thoroughly with water.
-
Extract the product from the solid and the aqueous filtrate using boiling chloroform.
-
Dry the combined chloroform extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Recrystallize from a suitable solvent to obtain pure 3-methyl-4-nitropyridine 1-oxide.
Causality Behind Experimental Choices:
-
Sulfuric and Nitric Acid: This mixture generates the nitronium ion (NO₂⁺), the active electrophile for the nitration reaction.
-
Temperature Control: The nitration of pyridine N-oxides is a highly exothermic reaction. Careful temperature control is crucial to prevent runaway reactions and ensure the selective formation of the desired product.
-
Neutralization: The addition of sodium carbonate neutralizes the strong acids and precipitates the product, which is less soluble in the neutral aqueous solution.
-
Chloroform Extraction: The product is more soluble in chloroform than in water, allowing for its efficient extraction from the aqueous reaction mixture.
Protocol 2: Comparative Kinetic Analysis of Nucleophilic Aromatic Substitution
This protocol outlines a general method for comparing the reactivity of different 4-substituted pyridine N-oxides towards a nucleophile using UV-Vis spectrophotometry.[1]
Materials:
-
4-Ethylpyridine 1-oxide derivative (e.g., 4-chloro-3-ethylpyridine 1-oxide)
-
Alternative pyridine N-oxide derivative for comparison (e.g., 4-chloropyridine 1-oxide)
-
Nucleophile (e.g., piperidine)
-
Anhydrous solvent (e.g., acetonitrile)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
Procedure:
-
Prepare stock solutions of the pyridine N-oxide substrates and the nucleophile in the chosen solvent.
-
Equilibrate the solutions and the spectrophotometer to a constant temperature (e.g., 25 °C).
-
In a quartz cuvette, mix the solution of the pyridine N-oxide with a large excess of the nucleophile solution to ensure pseudo-first-order kinetics.
-
Immediately begin monitoring the reaction by recording the absorbance at a wavelength where the product absorbs strongly, and the starting materials have minimal absorbance.
-
Record the absorbance at regular time intervals until the reaction is complete.
-
Repeat the experiment with the other pyridine N-oxide derivative under identical conditions.
-
Determine the pseudo-first-order rate constant (k_obs) for each reaction by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this plot will be -k_obs.
-
Compare the k_obs values to determine the relative reactivity of the two pyridine N-oxide derivatives.
Self-Validating System:
-
Pseudo-First-Order Conditions: Using a large excess of the nucleophile simplifies the rate law, making the reaction appear first-order with respect to the pyridine N-oxide. This allows for a straightforward determination of the rate constant.
-
Constant Temperature: Maintaining a constant temperature is critical as reaction rates are highly sensitive to temperature fluctuations.
-
Control Experiments: Running the reaction with each starting material alone will confirm that no decomposition or side reactions are occurring under the experimental conditions.
Visualizing Reactivity and Experimental Design
To further elucidate the concepts discussed, the following diagrams illustrate the electronic nature of 4-ethylpyridine 1-oxide and a typical workflow for its synthesis and reactivity assessment.
Caption: Resonance structures of 4-ethylpyridine 1-oxide illustrating electron donation to the ring.
Sources
A Comparative Guide to the Synthesis and Validation of 4-Ethylpyridine 1-Oxide
For researchers, medicinal chemists, and professionals in drug development, the synthesis of heteroaromatic N-oxides is a foundational yet nuanced process. 4-Ethylpyridine 1-oxide, a key building block in the synthesis of various pharmaceutical agents, presents a case study in the optimization of N-oxidation protocols. This guide provides an in-depth comparison of common synthetic routes to 4-Ethylpyridine 1-oxide, supported by experimental data and a detailed, validated protocol. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the reaction's intricacies.
Introduction to 4-Ethylpyridine 1-Oxide
4-Ethylpyridine 1-oxide is a derivative of pyridine where the nitrogen atom has been oxidized. This N-oxidation significantly alters the electronic properties of the pyridine ring, influencing its reactivity and potential applications. The N-O bond introduces a dipole moment and modifies the electron density of the aromatic system, making the N-oxide a valuable intermediate in organic synthesis.
Comparison of Synthetic Protocols
The N-oxidation of pyridines can be achieved through various methods, each with its own set of advantages and disadvantages. The choice of oxidant and reaction conditions can significantly impact the yield, purity, and scalability of the synthesis. Below, we compare some of the most common methods applicable to the synthesis of 4-Ethylpyridine 1-oxide.
Common Oxidizing Agents and Their Performance
| Oxidizing Agent | Typical Reaction Conditions | Reported Yield Range (%) for Substituted Pyridines | Key Advantages | Key Disadvantages |
| Peracetic Acid (in situ) | Acetic acid, Hydrogen peroxide, 70-80 °C | 70-95 | Cost-effective, readily available reagents. | Exothermic reaction requiring careful temperature control, potential for side reactions. |
| m-Chloroperoxybenzoic Acid (m-CPBA) | Dichloromethane or Chloroform, 0 °C to room temperature | 80-95 | High yields, mild reaction conditions. | More expensive, m-chlorobenzoic acid byproduct can complicate purification. |
| Urea-Hydrogen Peroxide (UHP) | Acetic anhydride or trifluoroacetic anhydride, 0 °C to room temperature | 75-90 | Solid, stable source of hydrogen peroxide, easy to handle. | Requires an activator (anhydride), can be less cost-effective than aqueous H₂O₂. |
| Sodium Percarbonate | Acetic acid, 50-70 °C | 70-85 | Inexpensive, environmentally benign. | Can be less reactive than other peroxy acids, potentially requiring longer reaction times. |
Yields are generalized from studies on various substituted pyridines and may vary for 4-ethylpyridine.
Mechanistic Insight: The N-Oxidation Pathway
The N-oxidation of a pyridine derivative, such as 4-ethylpyridine, with a peroxy acid like peracetic acid proceeds through a nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peroxy acid.
Caption: N-Oxidation mechanism of 4-ethylpyridine with peracetic acid.
The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the outer oxygen atom of the peroxy acid. This is followed by a proton transfer, leading to the formation of the N-oxide and a carboxylic acid as a byproduct.
Validated Synthesis Protocol for 4-Ethylpyridine 1-Oxide
This protocol is adapted from a well-established procedure for the synthesis of pyridine N-oxide and is validated for the synthesis of 4-Ethylpyridine 1-oxide.[1]
Materials and Equipment
-
4-Ethylpyridine
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide
-
Sodium Bicarbonate (saturated solution)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Experimental Workflow
Caption: Workflow for the synthesis of 4-Ethylpyridine 1-oxide.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-ethylpyridine (1 molar equivalent) and glacial acetic acid (3-5 molar equivalents).
-
Heating: Gently heat the mixture to 70-80 °C with stirring.
-
Addition of Oxidant: Slowly add 30% hydrogen peroxide (1.1-1.5 molar equivalents) dropwise to the reaction mixture, ensuring the temperature does not exceed 85 °C. The reaction is exothermic.
-
Reaction: After the addition is complete, maintain the reaction mixture at 70-80 °C for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. The pH should be around 8-9.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.
Safety Precautions
-
Hydrogen peroxide and peracetic acid are strong oxidizers and can be corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]
-
The reaction is exothermic and should be conducted with careful temperature control.
-
4-Ethylpyridine is flammable and has a strong odor. Work in a well-ventilated fume hood.
-
Always test for the presence of peroxides before distillation and take appropriate measures to quench any residual peroxides.
Validation of Synthesis: Characterization of 4-Ethylpyridine 1-Oxide
The successful synthesis of 4-Ethylpyridine 1-oxide must be confirmed through rigorous characterization.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Ethylpyridine 1-oxide is expected to show characteristic shifts for the aromatic protons and the ethyl group. The protons on the pyridine ring will be shifted downfield compared to the starting material due to the electron-withdrawing effect of the N-oxide group.
-
Expected ¹H NMR (CDCl₃) signals:
-
Triplet corresponding to the -CH₃ of the ethyl group.
-
Quartet corresponding to the -CH₂- of the ethyl group.
-
Two sets of doublets for the aromatic protons, with the protons ortho to the N-oxide appearing at a lower field.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will also show characteristic shifts. The carbon atoms of the pyridine ring, particularly those adjacent to the nitrogen, will be significantly affected by the N-oxidation. For comparison, the ¹³C NMR data for the closely related 4-methylpyridine N-oxide shows the following signals: 20.1 (-CH₃), 126.6 (C3, C5), 138.0 (C2, C6), and 138.4 (C4) ppm.[3]
IR Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the presence of the N-O bond. The characteristic N-O stretching vibration in pyridine N-oxides typically appears in the region of 1200-1300 cm⁻¹. The IR spectrum of the starting material, 4-ethylpyridine, can be used as a reference to confirm the disappearance of the pyridine N-H stretching (if any) and the appearance of the new N-O band.
Conclusion
The synthesis of 4-Ethylpyridine 1-oxide can be reliably achieved using several oxidation methods. The in situ generation of peracetic acid from hydrogen peroxide and acetic acid offers a cost-effective and efficient route, yielding the desired product in good yields. For higher yields and milder conditions, m-CPBA is an excellent alternative, albeit at a higher cost. This guide provides a validated protocol and the necessary characterization data to ensure the successful and safe synthesis of 4-Ethylpyridine 1-oxide for your research and development needs.
References
-
Organic Syntheses, Coll. Vol. 3, p. 410 (1955); Vol. 28, p. 55 (1948). [Link]
- Bulavka, V. N.; Boiko, I. I. Synthesis of 4-Aminopyridine and 4-Acetylaminopyridine by Reduction of 4-Nitropyridine-N-Oxide with Iron and Mineral Acids. Molbank2000, M162.
- CN1982297A - Synthesis of pyridine-N-oxide - Google P
-
Pyridine-n-oxide. Organic Syntheses1953 , 33, 79. [Link]
- den Hertog, H. J.; Overhoff, J. Reactivity of 4-nitropyridine-N-oxide. Recl. Trav. Chim. Pays-Bas1950, 69, 468-474.
- WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides - Google P
-
PubChem. 4-Ethylpyridine. National Center for Biotechnology Information. [Link]
- Gajeles, G.; Kim, S. M.; Yoo, J.-C.; Lee, K.-K.; Lee, S. H. Recyclable Anhydride Catalyst for H₂O₂ Oxidation: N-oxidation of Pyridine Derivatives. RSC Adv.2020, 10, 12345-12352.
- Bremner, D. H.; et al. A Comparison of Methods for N-Oxidation of Some 3-Substituted Pyridines. Synth. Commun.1997, 27, 1535-1542.
-
PubChem. 4-Ethylpyridine 1-oxide. National Center for Biotechnology Information. [Link]
-
NIST. Pyridine, 4-ethyl-. NIST Chemistry WebBook. [Link]
Sources
A Researcher's Comparative Guide to the Spectroscopic Analysis of 4-Ethylpyridine 1-oxide Metal Complexes
In the landscape of coordination chemistry, the nuanced interactions between ligands and metal centers are fundamental to designing novel materials, catalysts, and therapeutics. 4-Ethylpyridine 1-oxide (4-EtPyO) emerges as a compelling ligand, offering a rich playground for spectroscopic exploration due to its N-oxide donor group, which modulates the electronic properties of the pyridine ring. This guide provides an in-depth, comparative analysis of the key spectroscopic techniques used to characterize metal complexes of 4-EtPyO, grounded in experimental data and established protocols. Our focus is to elucidate how coordination to different metal ions manifests across various spectroscopic methods, offering researchers a predictive framework for structural and electronic analysis.
The Central Role of 4-Ethylpyridine 1-oxide as a Ligand
4-Ethylpyridine 1-oxide is an aromatic amine N-oxide. The primary coordination site is the exocyclic oxygen atom of the N-oxide group. This coordination significantly influences the electronic structure of the ligand and, consequently, its spectroscopic signatures. The choice of the metal ion, its oxidation state, and the overall geometry of the complex all play a role in the resulting spectroscopic data.
Vibrational Spectroscopy (FTIR/Raman): A Primary Diagnostic Tool
Vibrational spectroscopy is often the first line of inquiry for confirming the coordination of 4-EtPyO to a metal center. The key is to compare the spectrum of the complex to that of the free ligand.
Core Principle: The N-O Stretching Vibration (ν(N-O))
The most informative vibrational mode in 4-EtPyO is the N-O stretch. In the free ligand, this appears as a strong band. Upon coordination to a metal ion through the oxygen atom, a significant shift in this band is observed. This shift is a direct consequence of the donation of electron density from the N-O bond to the metal center, which weakens the N-O bond and lowers its vibrational frequency.
-
Causality: The magnitude of the shift (Δν(N-O)) is a powerful indicator of the strength of the metal-oxygen bond. A larger shift suggests a stronger interaction. This is particularly useful when comparing a series of complexes with different metal ions. For instance, more Lewis-acidic metals will generally induce a larger shift to lower wavenumbers.
Comparative Data for ν(N-O) in 4-EtPyO Complexes
| Compound | Metal Ion | ν(N-O) (cm⁻¹) | Δν(N-O) (cm⁻¹) | Reference |
| Free 4-EtPyO | - | ~1269 | - | [1] |
| [Ln(4-MePyO)₈]I₃ | Lanthanides (Ln) | ~1230 | ~39 | [1][2] |
Note: Data for the closely related 4-methylpyridine 1-oxide is used as a proxy to illustrate the principle. The ethyl group is not expected to significantly alter the fundamental coordination chemistry or the direction of the N-O stretching frequency shift.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the finely ground complex (1-2 mg) with dry KBr powder (100-200 mg). Alternatively, for air-sensitive samples, prepare a Nujol mull.
-
Background Collection: Collect a background spectrum of the pure KBr pellet or Nujol.
-
Sample Spectrum Acquisition: Collect the spectrum of the sample, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the key vibrational modes, particularly the ν(N-O) band, and compare its position to that of the free ligand.
Workflow for Vibrational Spectroscopy Analysis
Caption: Workflow for FTIR analysis of metal complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Ligand Environment
¹H and ¹³C NMR spectroscopy are invaluable for characterizing diamagnetic metal complexes of 4-EtPyO. Upon coordination, the chemical shifts of the pyridine ring protons and carbons are altered due to the change in the electronic environment.
Core Principle: Deshielding Effects
Coordination of the N-oxide to a metal center withdraws electron density from the pyridine ring, leading to a general deshielding of the ring protons. This results in a downfield shift (to higher ppm values) of their resonance signals compared to the free ligand. The magnitude of this shift can provide insights into the nature and strength of the metal-ligand interaction.
Challenges with Paramagnetic Complexes
For paramagnetic metal complexes (e.g., those of Cu(II), high-spin Fe(III), Gd(III)), NMR spectra are more complex.[3] The unpaired electrons on the metal ion introduce large paramagnetic shifts and significant line broadening.[3] While this can make spectral interpretation challenging, it also provides a wealth of information about the electronic structure and magnetic properties of the complex.[3] The signals are often spread over a much wider chemical shift range (sometimes exceeding 200 ppm).[3]
-
Expert Insight: In paramagnetic complexes, the isotropic shift (the observed shift relative to a diamagnetic analogue) is a sum of contact and pseudocontact (dipolar) contributions.[1][2] The contact shift arises from the delocalization of unpaired electron spin density onto the ligand, while the pseudocontact shift is due to the magnetic anisotropy of the metal center.[1][2] Deconvoluting these contributions can provide a detailed map of spin distribution and the 3D structure of the complex in solution.
Comparative Data: ¹H NMR Shifts
| Compound | Metal Ion | H-2,6 Shift (ppm) | H-3,5 Shift (ppm) | Reference |
| Free 4-MePyO | - | ~8.1 | ~7.2 | [1][2] |
| [Pr(4-MePyO)₈]I₃ | Pr(III) (paramagnetic) | Shifted outside typical range | Shifted outside typical range | [1][2] |
| Diamagnetic Analogues | e.g., Zn(II), La(III) | Downfield Shift | Downfield Shift | [1][2] |
Note: Data for the closely related 4-methylpyridine 1-oxide is presented. The presence of paramagnetic centers like Pr(III) causes significant shifts and broadening, often beyond the typical diamagnetic window.
Experimental Protocol: ¹H NMR Analysis (Diamagnetic Complex)
-
Sample Preparation: Dissolve 5-10 mg of the complex in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Spectrum Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Analysis: Integrate the signals and assign the resonances to the protons of the 4-EtPyO ligand. Compare the chemical shifts to those of the free ligand.
UV-Visible Spectroscopy: Unveiling Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within the metal complex.[4] The resulting spectrum is a composite of ligand-centered transitions (π → π*), metal-centered (d-d) transitions, and ligand-to-metal or metal-to-ligand charge transfer (LMCT/MLCT) bands.[5]
Core Principle: Distinguishing Transition Types
-
π → π Transitions:* These are typically high-energy, high-intensity absorptions in the UV region, originating from the aromatic system of the 4-EtPyO ligand. They may shift upon coordination but are often less diagnostic than other bands.
-
d-d Transitions: For transition metal complexes, these bands appear in the visible region and are typically broad and of low intensity.[4] Their position and number are highly sensitive to the geometry of the complex and the identity of the metal ion, as described by crystal field theory and ligand field theory.
-
Charge Transfer (CT) Transitions: These can be very intense and occur when an electron is excited from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT). The N-oxide group can participate in these transitions, making them a key feature in the spectra of 4-EtPyO complexes.
Comparative Analysis
Comparing the UV-Vis spectra of complexes with different metal ions reveals how the d-orbital energies are affected by the ligand. For example, a series of first-row transition metal complexes (e.g., Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) with 4-EtPyO in the same geometry would exhibit distinct d-d transition energies, allowing for a direct comparison of their ligand field stabilization energies.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the complex in a suitable solvent (e.g., ethanol, acetonitrile) in a quartz cuvette. The concentration should be chosen to give an absorbance in the range of 0.1 - 1.0.
-
Blank Measurement: Record a baseline spectrum using a cuvette containing only the solvent.
-
Sample Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the λₘₐₓ values for the different transitions and, if possible, assign them to d-d, CT, or ligand-centered transitions.
Logical Relationship of Spectroscopic Techniques
Caption: Interplay of spectroscopic methods in structural elucidation.
Summary and Outlook
The spectroscopic analysis of 4-Ethylpyridine 1-oxide metal complexes is a multi-faceted endeavor where each technique provides a unique piece of the structural and electronic puzzle.
-
FTIR serves as a rapid and definitive test for coordination, with the shift in the ν(N-O) frequency providing a qualitative measure of the metal-ligand bond strength.
-
NMR , for diamagnetic complexes, offers a detailed picture of the ligand's environment in solution. For paramagnetic species, it becomes a sophisticated probe of electronic structure and spin distribution.
-
UV-Vis spectroscopy illuminates the electronic transitions, providing crucial information on coordination geometry and the nature of the frontier orbitals.
By judiciously applying and comparing the results from these techniques, researchers can build a comprehensive and self-validating model of their 4-EtPyO metal complexes. This integrated approach is not merely about characterization; it is fundamental to establishing the structure-property relationships that drive innovation in catalysis, materials science, and medicinal chemistry.
References
-
Raman Spectroscopic and Quantum Chemical Investigation of the Pyridine-Borane Complex and the Effects of Dative Bonding on the Normal Modes of Pyridine. ACS Omega. Available at: [Link]
-
Spectroscopic characterization of some metal complexes derived from 4-acetylpyridine nicotinoylhydrazone. ResearchGate. Available at: [Link]
-
Copper(II) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. RSC Publishing. Available at: [Link]
-
Synthesis, Characterization and Single Crystal X-Ray Analysis of a complex of Iron(II) bis(2,4-Dimethylphenyl)dithiophosphate with 4-Ethylpyridine. ResearchGate. Available at: [Link]
-
Pyridine, 4-ethyl- - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]
-
Complexes of lanthanide iodides with 4-methylpyridine-l-oxide and 2-methylpyrid~ne-l-oxide. Indian Academy of Sciences. Available at: [Link]
-
Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands. Inorganic Chemistry. Available at: [Link]
-
UV-Visible Spectra of Transition Metal Compounds and Complexes. Chemistry LibreTexts. Available at: [Link]
-
Paramagnetic NMR Spectroscopy. Department of Chemistry, University of .... Available at: [Link]
-
Spectroscopic methods uv vis transition metal complexes. SlideShare. Available at: [Link]
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A Senior Application Scientist's Guide to the Synthesis of 4-Substituted Pyridines: A Comparative Analysis
The 4-substituted pyridine motif is a cornerstone in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Its prevalence demands a robust and versatile synthetic toolkit. This guide provides a comparative analysis of the principal synthetic routes to this valuable scaffold, designed for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explore the underlying mechanistic principles, offering field-proven insights to inform your synthetic strategy.
Strategic Overview: De Novo Construction vs. Post-Functionalization
The synthesis of 4-substituted pyridines can be broadly categorized into two strategic approaches:
-
De Novo Synthesis (Ring Formation): These methods construct the pyridine ring from acyclic precursors. They are particularly powerful for creating highly substituted and complex pyridine cores in a single, often multicomponent, reaction.
-
Pyridine Functionalization: These strategies begin with a pre-formed pyridine ring and introduce a substituent at the C4 position. This is often the preferred approach for late-stage functionalization or when the desired pyridine core is readily available.
The choice between these strategies is dictated by factors such as the desired substitution pattern, the availability of starting materials, functional group tolerance, and scalability.
Caption: Overview of synthetic strategies for 4-substituted pyridines.
De Novo Ring Synthesis: The Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a classic and highly reliable multicomponent reaction for preparing 2,4,6-trisubstituted pyridines.[1] It involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[2]
Mechanism Insight: The reaction is a masterclass in cascade chemistry. It begins with the formation of a pyridinium ylide via deprotonation of the α-pyridinium methyl ketone. This ylide then engages in a Michael addition with the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate is the key to forming the pyridine ring; it undergoes a cyclizing condensation with ammonia (from ammonium acetate) followed by dehydration and aromatization to yield the final pyridine product.[1][2]
Caption: The reaction mechanism of the Kröhnke pyridine synthesis.
Advantages:
-
Convergent and Modular: Allows for the rapid assembly of complex pyridines from three distinct components.[2]
-
High Yields: Often provides excellent yields under relatively mild conditions.[1]
-
Broad Scope: Tolerates a wide variety of functional groups on all three components.[2]
Disadvantages:
-
Substitution Pattern: Primarily yields 2,4,6-trisubstituted pyridines, which may not be the desired pattern.
-
Symmetry: Can be challenging to synthesize unsymmetrically substituted pyridines if the starting materials are not chosen carefully.
Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine[2]
-
Preparation of N-Phenacylpyridinium Bromide: To a solution of 2-bromoacetophenone (1.99 g, 10 mmol) in 20 mL of acetone, add pyridine (0.87 g, 11 mmol) dropwise at room temperature. Stir the mixture for 2 hours. Collect the resulting white precipitate by vacuum filtration, wash with cold acetone, and dry under vacuum.
-
Kröhnke Reaction: In a round-bottom flask, combine N-phenacylpyridinium bromide (2.78 g, 10 mmol), chalcone (2.08 g, 10 mmol), and ammonium acetate (6.17 g, 80 mmol) in 30 mL of glacial acetic acid.
-
Reaction Execution: Heat the mixture to reflux (approximately 120 °C) and maintain for 4 hours. Monitor the reaction by TLC.
-
Workup and Purification: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-water. A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol. Recrystallize the crude product from ethanol to yield pure 2,4,6-triphenylpyridine as a crystalline solid.
Pyridine Functionalization: Transition-Metal Cross-Coupling
For introducing aryl, heteroaryl, or alkyl groups onto a pre-existing pyridine ring, transition-metal-catalyzed cross-coupling reactions are the undisputed workhorses of modern organic synthesis. The Suzuki-Miyaura and Negishi couplings are particularly prominent.
A. Suzuki-Miyaura Coupling
This reaction couples a 4-halopyridine (or triflate) with a boronic acid or ester, catalyzed by a palladium complex. It is widely used in the pharmaceutical industry due to the stability and low toxicity of the boronic acid reagents.[3][4]
Causality Behind Experimental Choices: The choice of ligand, base, and solvent is critical. Phosphine ligands (e.g., PPh₃, SPhos) are essential for stabilizing the palladium catalyst and facilitating the catalytic cycle. The base (e.g., K₂CO₃, Na₃PO₄) is required to activate the boronic acid for transmetalation to the palladium center. A significant challenge can be the formation of impurities derived from the ligand itself, requiring careful optimization of reaction conditions to suppress these side products.[3][4]
B. Negishi Coupling
The Negishi coupling involves the reaction of a 4-halopyridine with an organozinc reagent, also catalyzed by palladium or nickel.[5]
Advantages over Suzuki: Organozinc reagents are generally more reactive than organoboron compounds. This heightened reactivity allows for the coupling of a broader range of substrates, including less reactive chlorides and even sp³-hybridized alkyl groups, often under milder conditions.[5][6][7]
Disadvantages: The primary drawback is the moisture and air sensitivity of organozinc reagents, which requires the use of anhydrous techniques.
Experimental Protocol: Negishi Coupling for 4-Arylpyridine Synthesis[6][7]
-
Preparation of Arylzinc Reagent: In a flame-dried, nitrogen-purged flask, dissolve aryl bromide (10 mmol) in 20 mL of anhydrous THF. Cool the solution to -78 °C and add n-butyllithium (1.1 eq) dropwise. After stirring for 30 minutes, add a solution of zinc chloride (1.1 eq) in THF. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cross-Coupling Reaction: In a separate flask, add 4-chloropyridine (1.0 eq), Pd(PPh₃)₄ (5 mol %), and 20 mL of anhydrous THF under nitrogen.
-
Reaction Execution: Add the freshly prepared arylzinc solution to the pyridine-containing flask via cannula. Heat the reaction mixture to 60 °C and stir for 12-24 hours until the starting material is consumed (monitored by GC-MS or TLC).
-
Workup and Purification: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.
Pyridine Functionalization: Direct C-H Functionalization
The direct functionalization of C-H bonds represents the cutting edge of synthetic efficiency, avoiding the need for pre-functionalized starting materials (halides, organometallics). Achieving C4 selectivity on a pyridine ring is challenging due to the electronic preference for functionalization at the C2 and C3 positions.[6]
Mechanism Insight: Modern strategies overcome this challenge through several approaches. One method involves the temporary activation of the pyridine ring by forming an N-aminopyridinium salt, which acts as an electrophile and directs nucleophilic attack to the C4 position.[8] Another powerful technique uses a removable blocking group to physically obstruct the more reactive positions, forcing functionalization at C4.[9] A thermodynamic metalation-capture approach using bases like n-butylsodium can also achieve C4 selectivity by allowing for equilibration to the most stable 4-sodiopyridine intermediate before trapping with an electrophile.[6][7][10]
Advantages:
-
Atom and Step Economy: Eliminates steps for pre-functionalization, reducing waste and saving time.
-
Late-Stage Functionalization: Ideal for modifying complex molecules in the final steps of a synthesis.[6][7]
Disadvantages:
-
Selectivity Challenges: Achieving high regioselectivity can be difficult and often requires specific directing groups or complex catalytic systems.
-
Substrate Scope: The scope can be limited compared to traditional cross-coupling reactions.
Comparative Data Summary
| Method | Starting Materials | Key Reagents | Typical Yield | Key Advantages | Ref |
| Kröhnke Synthesis | α-Pyridinium ketone, α,β-Unsaturated ketone | NH₄OAc, Acetic Acid | 60-90% | Convergent, high yields, builds complex core. | [1] |
| Suzuki Coupling | 4-Halopyridine, Arylboronic acid | Pd catalyst, Base | 70-95% | Stable reagents, high functional group tolerance. | [3][4] |
| Negishi Coupling | 4-Halopyridine, Organozinc reagent | Pd or Ni catalyst | 75-98% | High reactivity, couples sp³ centers, mild conditions. | [5][6] |
| C-H Functionalization | Pyridine, Alkyl radical source | Blocking group, Initiator | 50-80% | Atom economical, ideal for late-stage modification. | [9] |
Conclusion
The synthesis of 4-substituted pyridines is a mature field with a diverse array of reliable methods.
-
For the construction of complex, polysubstituted pyridine cores from simple building blocks, De Novo methods like the Kröhnke synthesis remain highly valuable.
-
For the late-stage introduction of substituents onto a pyridine scaffold, transition-metal cross-coupling is the dominant strategy. The Suzuki coupling is favored for its operational simplicity and the stability of its reagents, while the Negishi coupling offers superior reactivity for challenging substrates.
-
Direct C-H functionalization is the most modern and atom-economical approach, offering unparalleled efficiency for specific applications, though it often requires more specialized development to control regioselectivity.
The optimal synthetic route depends on a careful evaluation of the target molecule's complexity, the availability of starting materials, and the desired scale of the reaction. This guide provides the foundational knowledge and practical data to empower researchers to make informed and effective strategic decisions in their synthetic endeavors.
References
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
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Kim, M., et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry. Retrieved from [Link]
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ResearchGate. (2025). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Retrieved from [Link]
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Royal Society of Chemistry. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. RSC Advances. Retrieved from [Link]
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J-Stage. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]
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American Chemical Society. (n.d.). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Retrieved from [Link]
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ResearchGate. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. Retrieved from [Link]
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Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Kröhnke pyridine synthesis. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). meta-Selective thiofluoroalkylation of substituted pyridines via Zincke imines. Retrieved from [Link]
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SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. Retrieved from [Link]
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American Chemical Society. (n.d.). Large-Scale Negishi Coupling as Applied to the Synthesis of PDE472, an Inhibitor of Phosphodiesterase Type 4D. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]
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ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]
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Wikipedia. (n.d.). Zincke reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Retrieved from [Link]
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A Senior Application Scientist's Comparative Guide to the Quantitative Analysis of 4-Ethylpyridine 1-oxide
For researchers, scientists, and drug development professionals, the accurate quantification of 4-Ethylpyridine 1-oxide is paramount for ensuring the integrity of experimental data and the quality of pharmaceutical products. This guide provides an in-depth, objective comparison of the primary analytical techniques for the quantitative analysis of this polar heterocyclic compound. We will delve into the causality behind experimental choices, present supporting data, and offer detailed, field-proven protocols.
Introduction to 4-Ethylpyridine 1-oxide and its Analytical Challenges
4-Ethylpyridine 1-oxide is a pyridine derivative with a diverse range of applications, including as a synthetic intermediate in the pharmaceutical industry. The N-oxide functional group introduces high polarity and a permanent dipole moment, which significantly influences its chemical and physical properties.[1] This high polarity presents a considerable challenge for chromatographic separation, often leading to poor retention on traditional reversed-phase columns and potential thermal instability in gas chromatography.
The objective of any quantitative analysis is to develop a method that is not only accurate and precise but also robust and fit for its intended purpose. This guide will compare three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), providing the necessary framework for selecting the most appropriate method for your application.
Comparative Analysis of Key Quantitative Techniques
The choice between analytical methods is a critical decision based on factors such as the sample matrix, required sensitivity, and the specific goals of the analysis.[2] Below is a comparative overview of the most suitable techniques for quantifying 4-Ethylpyridine 1-oxide.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, particularly those that are non-volatile or thermally labile.[3] Given the polar nature of 4-Ethylpyridine 1-oxide, HPLC is often the method of choice.
Causality of Method Selection:
-
Reversed-Phase (RP) Chromatography: Standard C18 columns often provide insufficient retention for highly polar compounds like pyridine N-oxides, which may elute in the solvent front. To overcome this, one can employ highly aqueous mobile phases or use columns with alternative stationary phases (e.g., polar-embedded or polar-endcapped).
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.
-
Detection: The pyridine ring provides a chromophore, making UV detection a straightforward and robust method. For optimal sensitivity, the detection wavelength should be set at one of the absorption maxima of the compound, typically around 250-280 nm for pyridine derivatives.[2][4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.[3] While the N-oxide group can pose challenges due to potential thermal degradation in the injector port, GC-MS can be a highly sensitive and specific method if optimized correctly.
Causality of Method Selection:
-
Derivatization: To enhance volatility and improve peak shape, derivatization can be employed. However, for 4-Ethylpyridine 1-oxide, direct injection is often feasible with careful optimization of the injector temperature to prevent degradation.
-
Column Selection: A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5), is generally suitable.[2]
-
Detection: Mass spectrometry provides high selectivity and sensitivity, allowing for confident identification and quantification even at trace levels.
Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for the direct measurement of the concentration of a substance without the need for a calibration curve of the same compound.[5] It relies on the principle that the integral of an NMR signal is directly proportional to the number of corresponding nuclei.
Causality of Method Selection:
-
Primary Standard: qNMR requires a certified internal standard of known purity. The analyte's concentration is determined by comparing the integral of one of its signals to the integral of a signal from the internal standard.
-
Accuracy and Precision: When performed correctly with optimized parameters (e.g., sufficient relaxation delay), qNMR is a highly accurate and precise technique.[5]
-
Non-destructive: NMR is a non-destructive technique, allowing for the recovery of the sample after analysis.
Data-Driven Performance Comparison
The following table summarizes the typical performance characteristics of the discussed analytical techniques for the quantification of pyridine derivatives. These values are adaptable and should be validated for the specific application.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Linearity (R²) | > 0.999 | > 0.995 | Not Applicable (Direct Method) |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Precision (% RSD) | < 2% | < 5% | < 1% |
| Limit of Detection (LOD) | Low ng/mL | Low pg/injection | High µg/mL to mg/mL |
| Limit of Quantification (LOQ) | Mid ng/mL | Mid pg/injection | High µg/mL to mg/mL |
| Sample Throughput | High | Medium | Low |
| Cost per Sample | Low | Medium | High |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of analytical methods. The following are adaptable experimental protocols for the analysis of 4-Ethylpyridine 1-oxide.
HPLC-UV Method (HILIC)
This protocol is designed to provide good retention and peak shape for the polar 4-Ethylpyridine 1-oxide.
-
Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: HILIC column (e.g., silica-based with a bonded polar functional group, 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with acetic acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-2 min: 90% B
-
2-10 min: 90% to 70% B
-
10-12 min: 70% B
-
12.1-15 min: 90% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 90:10 mixture of acetonitrile and water to a known concentration. Filter through a 0.45 µm syringe filter before injection.
GC-MS Method
This protocol is suitable for the sensitive and selective quantification of 4-Ethylpyridine 1-oxide.
-
Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.
-
GC Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C (optimize to minimize thermal degradation).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of 4-Ethylpyridine 1-oxide.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, ethyl acetate) to a known concentration.
qNMR Method
This protocol outlines the steps for accurate quantification using an internal standard.[5]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Select a certified internal standard with a known purity that has a simple spectrum with at least one signal that is well-resolved from the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the 4-Ethylpyridine 1-oxide sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆, D₂O).
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A simple 1D proton experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard. This is critical for accurate integration.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Carefully integrate the selected signals for both the analyte and the internal standard.
-
-
Calculation: The purity or concentration of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Method Validation: A Trustworthy System
Every protocol described must be a self-validating system. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] Key validation parameters, as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, include:[7]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the Workflow
General Workflow for Quantitative Method Selection
Caption: A decision tree for selecting the appropriate analytical method.
Experimental Workflow for HPLC Analysis
Caption: A typical workflow for quantitative analysis by HPLC-UV.
Conclusion
The quantitative analysis of 4-Ethylpyridine 1-oxide requires careful consideration of its physicochemical properties. For routine analysis where high throughput is necessary, a well-developed HILIC-HPLC method with UV detection offers a robust and cost-effective solution. For applications requiring high sensitivity and specificity, particularly in complex matrices, GC-MS is a powerful alternative, provided that thermal stability is carefully managed. For instances where the highest accuracy is demanded and a primary standard is available, qNMR serves as an invaluable, albeit lower-throughput, technique. The ultimate choice of method should be guided by the specific analytical requirements and validated according to established guidelines to ensure data of the highest quality and integrity.
References
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
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Baran, P. (2012). Pyridine N-Oxides. Baran Group Meeting. Retrieved from [Link]
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Organic Syntheses. (n.d.). pyridine-n-oxide. Retrieved from [Link]
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Chromatography Forum. (2012). Retention of Pyridine N-Oxides on HPLC. Retrieved from [Link]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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ResearchGate. (2017). How can i purify N-oxides on column chromatography?. Retrieved from [Link]
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Metrolab. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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-
The Journal of Organic Chemistry. (n.d.). A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. Retrieved from [Link]
-
ResearchGate. (2017). Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride. Retrieved from [Link]
-
Arkivoc. (n.d.). Recent trends in the chemistry of pyridine N-oxides. Retrieved from [Link]
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Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
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Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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Environmental Science & Technology. (2018). Development of quantitative screen for 1550 chemicals with GC-MS. Retrieved from [Link]
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Analytical Chemistry. (2013). Analytical Chemistry of Nitric Oxide. Retrieved from [Link]
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Der Pharma Chemica. (2012). Simultaneous UV Spectrophotometric Method for Estimation of Isoniazid and Pyridoxine in Tablet Dosage Form. Retrieved from [Link]
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RSC Publishing. (n.d.). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. Retrieved from [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (2024). a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. Retrieved from [Link]
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ResearchGate. (2025). FDA issues revised guidance for analytical method validation. Retrieved from [Link]
-
Mestrelab. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of Human Urine for pyridine-N-oxide Metabolites of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, a Tobacco-Specific Lung Carcinogen. Retrieved from [Link]
-
MDPI. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
ResearchGate. (2025). Distinguishing N-oxide and hydroxyl compounds: Impact of heated capillary/heated ion transfer tube in inducing atmospheric pressure ionization source decompositions. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]
-
GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
-
JEOL. (n.d.). qNMR - Quantitative Analysis by NMR. Retrieved from [Link]
-
PubMed Central. (n.d.). Quantitative mass spectrometry methods for pharmaceutical analysis. Retrieved from [Link]
-
MDPI. (n.d.). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. Retrieved from [Link]
-
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-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from [Link]
-
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-
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-
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Performance Profile: 4-Ethylpyridine 1-oxide (4-EtPyO)
Topic: Performance of 4-Ethylpyridine 1-oxide as a Ligand Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
The Lipophilic Oxygen Donor: A Comparative Technical Guide
Executive Summary
4-Ethylpyridine 1-oxide (4-EtPyO) occupies a specific niche in coordination chemistry and catalysis: it acts as a strongly electron-donating, lipophilic O-donor ligand . While structurally similar to the ubiquitous 4-methylpyridine N-oxide (4-MePyO), the ethyl substituent imparts critical physicochemical differences—specifically increased lipophilicity and steric volume—without significantly altering the electronic donor strength.
This guide objectively compares 4-EtPyO against its primary alternatives (Pyridine N-oxide and 4-Methylpyridine N-oxide), providing experimental benchmarks for its use in lanthanide extraction , transition metal catalysis , and crystal engineering .
Comparative Analysis: 4-EtPyO vs. Alternatives
The selection of 4-EtPyO is rarely accidental; it is typically chosen to modulate solubility or fine-tune steric bulk while maintaining high Lewis basicity.
Table 1: Physicochemical & Electronic Benchmarks
| Feature | 4-Ethylpyridine 1-oxide (4-EtPyO) | 4-Methylpyridine 1-oxide (4-MePyO) | Pyridine N-oxide (PyO) | Implication for Performance |
| Electronic Effect ( | -0.15 (Ethyl) | -0.17 (Methyl) | 0.00 (H) | 4-EtPyO is a stronger donor than PyO; roughly equivalent to 4-MePyO. |
| Basicity ( | ~1.35 (Est.) | 1.29 | 0.79 | High basicity enhances metal binding stability ( |
| Lipophilicity (LogP) | High (~1.6) | Moderate (~1.2) | Low (~0.[1]6) | Key Differentiator: 4-EtPyO prefers organic phases, crucial for biphasic extraction systems. |
| Steric Bulk ( | High (Ethyl tail) | Medium (Methyl) | Low (H) | The ethyl tail disrupts close packing, often preventing the formation of insoluble coordination polymers. |
| Coordination Mode | Terminal ( | Terminal or | Often | Steric bulk of 4-EtPyO favors terminal coordination in crowded spheres. |
Performance Drivers
1. Electronic Causality: The Inductive Push
The ethyl group at the 4-position exerts a positive inductive effect (+I), increasing electron density on the N-oxide oxygen.
-
Mechanism: The electron-rich oxygen forms stronger
-bonds with hard Lewis acids (e.g., , ) compared to unsubstituted Pyridine N-oxide. -
Experimental Evidence: In IR spectroscopy, the
stretching frequency of 4-EtPyO complexes shifts significantly to lower wavenumbers ( ) upon coordination, indicating strong back-donation and bond weakening.
2. The "Solubility Switch" in Extraction
In liquid-liquid extraction (e.g., separating Actinides/Lanthanides), ligand solubility in the organic phase (e.g., dichloromethane, toluene) is the limiting factor.
-
Performance: 4-EtPyO outperforms 4-MePyO in non-polar solvents due to the ethyl chain. This prevents "third phase formation" (precipitation of the complex at the interface), a common failure mode with less lipophilic ligands like PyO.
Experimental Protocol: Synthesis of Cu(4-EtPyO)
Objective: Synthesize a homoleptic Copper(II) complex to validate ligand binding strength and geometry. Why this protocol? Copper(II) serves as a spectroscopic probe. The color shift (blue to green/dark blue) and precipitate formation provide immediate visual validation of coordination.
Reagents
-
Ligand: 4-Ethylpyridine 1-oxide (4-EtPyO), 4.0 equivalents (plus 10% excess).
-
Metal Salt: Copper(II) Tetrafluoroborate Hexahydrate (
), 1.0 equivalent. Note: BF is chosen over ClO to minimize explosion risk while maintaining solubility. -
Solvent: Ethanol (Absolute) and Diethyl Ether (Precipitant).
Workflow Diagram (DOT)
Caption: Step-by-step synthesis of the Copper(II)-4-EtPyO complex. The color change indicates the displacement of solvent molecules by the stronger 4-EtPyO ligand.
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 mmol of
in 5 mL of absolute ethanol. The solution should be clear blue. -
Ligand Addition: Dissolve 4.4 mmol of 4-EtPyO in 2 mL of ethanol. Add this solution dropwise to the copper solution while stirring at room temperature.
-
Observation: The solution will darken significantly (deep green or blue) as the
species forms. Stir for 30 minutes. -
Isolation: Reduce volume to ~3 mL using a rotary evaporator. Layer 10 mL of cold diethyl ether on top of the solution. Let it stand undisturbed at 4°C.
-
Validation: Green/Blue crystals should form within 24 hours. Filter, wash with cold ether, and dry.
-
Characterization:
-
IR: Look for the
stretch shift from ~1250 cm (free ligand) to ~1210 cm (complex). -
Melting Point: Distinct from the free ligand (liquid/low melt) and metal salt.
-
Mechanistic Visualization: The "Ethyl Effect"
This diagram illustrates why 4-EtPyO is preferred over 4-MePyO in sterically demanding or lipophilic applications.
Caption: The ethyl group (blue node) enhances solubility in organic solvents (green arrow), preventing the phase separation often seen with methyl analogs during extraction processes.
References
-
Electronic Properties of Pyridine N-oxides
-
Copper Coordination Chemistry
-
Lanthanide Extraction & N-Oxides
- Title: Synthesis, Lanthanide Coordination Chemistry, and Liquid–Liquid Extraction Performance of CMPO-Decorated Pyridine and Pyridine N-Oxide Pl
- Source: ACS Inorganic Chemistry.
-
URL:[Link]
-
Physical Properties & Safety
Sources
- 1. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The molecular structure of 4-methylpyridine-N-oxide: Gas-phase electron diffraction and quantum chemical calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper( ii ) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro stu ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05133H [pubs.rsc.org]
- 5. PubChemLite - 4-ethylpyridine 1-oxide (C7H9NO) [pubchemlite.lcsb.uni.lu]
- 6. 4-Methylpyridine - Wikipedia [en.wikipedia.org]
- 7. 4-Ethylpyridine | C7H9N | CID 10822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-甲基吡啶-N-氧化物 98% | Sigma-Aldrich [sigmaaldrich.com]
Comparative Guide: Steric Effects in Substituted Pyridine N-Oxides
Executive Summary
Objective: This guide provides a technical comparison of sterically hindered versus unhindered pyridine N-oxides, focusing on 2,6-disubstituted systems (e.g., 2,6-lutidine N-oxide) versus 4-substituted or unsubstituted analogs.
Core Insight: Steric bulk at the
Structural & Electronic Profiling
The N-oxide moiety acts as a "push-pull" system, capable of both electron donation (via the oxygen anion) and electron withdrawal (via the positively charged nitrogen). Steric substituents perturb this balance by twisting the N-O bond out of coplanarity or blocking access to the electrophilic ring carbons.
Table 1: Comparative Physicochemical Properties
| Property | Pyridine N-Oxide (Unsubstituted) | 2,6-Dimethylpyridine N-oxide (Hindered) | 4-Nitropyridine N-oxide (Electronic Control) |
| N-O Bond Length | 1.28 - 1.29 Å | ~1.27 Å (Slightly shorter due to +I effect) | 1.26 Å |
| Dipole Moment | 4.24 D | 3.95 D (Reduced by vector cancellation) | 0.70 D |
| pKa (Conjugate Acid) | 0.79 | 1.02 (More basic due to methyl donation) | -1.7 |
| HOMO Character | Ring | Oxygen lone pair (Sterics raise HOMO energy) | Ring |
| Primary Reactive Site | C2/C6 (Nucleophilic Attack) | C4 (Nucleophilic) or Methyl (Rearrangement) | C2/C6 (Highly activated) |
Key Takeaway: The 2,6-dimethyl substitution increases the basicity of the N-oxide oxygen, making it a stronger hydrogen bond acceptor, yet the steric bulk prevents the formation of close-contact Lewis acid-base adducts often observed with unhindered analogs.
Synthetic Accessibility & Catalyst Selection
One of the most critical distinctions in handling substituted pyridines is the choice of oxidation method. Steric hindrance renders certain high-efficiency catalytic cycles ineffective.[1]
Critical Comparison: MTO vs. Peracids
-
Methyltrioxorhenium (MTO) / H₂O₂: Highly efficient for unhindered pyridines. However, it fails or stalls significantly with 2,6-disubstituted pyridines . The rhenium center cannot effectively coordinate to the sterically crowded nitrogen lone pair.
-
m-CPBA or Urea-Hydrogen Peroxide (UHP): These reagents are less sensitive to sterics and are the standard for synthesizing hindered N-oxides .
Workflow Diagram: Oxidation Strategy
Figure 1: Decision matrix for synthesizing pyridine N-oxides based on steric constraints.
Reactivity Profiles: The Steric Switch
Steric effects do not just slow down reactions; they redirect the nucleophile.
A. Nucleophilic Substitution (S_NAr)
-
Unhindered (Pyridine N-oxide): Nucleophiles (e.g., RMgX, CN⁻) attack predominantly at C2 . The transition state is stabilized by the adjacent N-O dipole.
-
Hindered (2,6-Lutidine N-oxide): Access to C2 is blocked. Nucleophiles are forced to attack C4 (para-attack) or abstract a proton from the
-methyl group.
B. The Boekelheide Rearrangement
This is the definitive reaction for alkyl-substituted N-oxides. It converts 2-methylpyridine N-oxide to 2-(hydroxymethyl)pyridine via an acetic anhydride mediated rearrangement.
-
Mechanism: Acylation of Oxygen
Deprotonation of -methyl [3,3]-Sigmatropic Shift.[2] -
Steric Impact: In 2,6-dimethyl systems, the initial acylation is slower due to sterics, but the rearrangement is highly favorable because it relieves steric strain at the nitrogen center by moving the oxygen to the side chain.
Experimental Protocols
Protocol A: Synthesis of Hindered 2,6-Dimethylpyridine N-oxide
Use this protocol for sterically crowded substrates where catalytic methods fail.
Reagents:
-
2,6-Dimethylpyridine (10 mmol)
-
Urea-Hydrogen Peroxide (UHP) complex (15 mmol)
-
Trifluoroacetic anhydride (TFAA) (15 mmol)
-
Solvent: Dichloromethane (DCM)
Step-by-Step Methodology:
-
Setup: Dissolve UHP (1.41 g, 15 mmol) in DCM (20 mL) in a round-bottom flask. Cool to 0°C in an ice bath.
-
Activation: Add TFAA (2.1 mL, 15 mmol) dropwise. Caution: Exothermic. This generates trifluoroperacetic acid in situ.
-
Addition: Add 2,6-dimethylpyridine (1.07 g, 10 mmol) dropwise to the oxidizing mixture.
-
Reaction: Remove ice bath and stir at room temperature for 3 hours.
-
Self-Validation Point: Monitor by TLC (SiO₂, 10% MeOH/DCM). The N-oxide will appear as a significantly more polar spot (lower R_f ~0.2) compared to the starting pyridine (R_f ~0.6).
-
-
Quench: Add saturated NaHCO₃ solution carefully until gas evolution ceases (neutralize TFA).
-
Extraction: Separate organic layer, extract aqueous layer 3x with DCM/MeOH (95:5). Note: N-oxides are water-soluble; adding MeOH aids extraction.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (DCM
10% MeOH/DCM).
Protocol B: Boekelheide Rearrangement (C-H Functionalization)
Reagents:
-
2,6-Dimethylpyridine N-oxide (5 mmol)
-
Acetic Anhydride (Ac₂O) (Excess, solvent/reagent)
Methodology:
-
Reflux: Dissolve N-oxide in Ac₂O (10 mL). Heat to 140°C (reflux) for 4 hours.
-
Mechanistic Check: The solution will darken. The reaction is driven by the formation of the weak N-O bond converting to a strong C=O bond (in the ester product).
-
-
Workup: Remove excess Ac₂O under reduced pressure (rotovap).
-
Hydrolysis (Optional): To obtain the alcohol, treat the residue with 10% NaOH/MeOH for 1 hour.
-
Isolation: Extract with EtOAc. The product is 6-methylpyridin-2-yl)methanol.
Visualization of Mechanistic Pathways[5]
Diagram: Steric Influence on Nucleophilic Attack
Figure 2: Mechanistic divergence driven by steric hindrance at the 2,6-positions.
References
-
Jain, S. L., Joseph, J. K., & Sain, B. (2006).[3] "Rhenium-catalyzed oxidation of nitrogen compounds." Synlett, 2006(16), 2661-2663. Link
-
Youssif, S. (2001).[4] "Recent trends in the chemistry of pyridine N-oxides." Arkivoc, 2001(1), 242-268.[5][4] Link
-
Boekelheide, V., & Linn, W. J. (1954).[2] "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society, 76(5), 1286–1291.[2] Link
-
Charette, A. B., et al. (2012).[4] "Pyridine N-Oxides in Organic Synthesis." Chemical Reviews, 112, 2642-2713.[4] Link
-
Bagherzadeh, M., et al. (2008).[6] "Substitution effects on neutral and protonated pyridine derivatives." Structural Chemistry, 19, 339-352.[6] Link[6]
Sources
A Comparative Guide to the Electrochemical Properties of 4-Ethylpyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Electrochemical Versatility of Pyridine N-Oxides
Pyridine N-oxides are a fascinating class of heterocyclic compounds characterized by a pyridine ring where the nitrogen atom is oxidized. This N-O bond significantly alters the electronic properties of the aromatic ring, making pyridine N-oxides valuable intermediates in organic synthesis and key components in various applications, including catalysis and pharmaceuticals. The N-O group acts as a strong dipole, influencing the electron density of the pyridine ring and rendering the C2 and C4 positions susceptible to both nucleophilic and electrophilic attack.
From an electrochemical standpoint, the N-oxide functional group imparts unique redox properties. The ability of pyridine N-oxides to accept or donate electrons can be finely tuned by introducing various substituents onto the pyridine ring. This tunability is of paramount importance in applications such as electrocatalysis, where they can act as redox mediators. For instance, substituted pyridine N-oxides have been effectively employed as hydrogen atom transfer (HAT) catalysts in the electrochemical oxidation of C-H bonds. The oxidation potential of the pyridine N-oxide can be modulated by the electronic nature of the substituents, allowing for the selective oxidation of a wide range of substrates.
This guide focuses on 4-Ethylpyridine 1-oxide, a representative example of an alkyl-substituted pyridine N-oxide. The electron-donating nature of the ethyl group at the C4 position is expected to influence its electrochemical behavior, particularly its oxidation potential, when compared to the unsubstituted pyridine N-oxide or derivatives bearing electron-withdrawing groups. Understanding these electrochemical properties is crucial for designing novel synthetic routes, developing new catalytic systems, and elucidating the mechanism of action of drug candidates containing the pyridine N-oxide scaffold.
Comparative Electrochemical Analysis
The electrochemical behavior of pyridine N-oxides is typically investigated using cyclic voltammetry (CV), a powerful technique for probing redox processes. The key parameters obtained from a CV experiment are the peak potentials (anodic peak potential, Epa, and cathodic peak potential, Epc), which provide information about the thermodynamics of the electron transfer process, and the peak currents (ipa and ipc), which are related to the kinetics of the reaction and the concentration of the analyte.
Table 1: Comparison of Oxidation Potentials of Selected 4-Substituted Pyridine N-Oxides
| Compound | Substituent at C4 | Electronic Nature of Substituent | Expected Oxidation Potential (V vs. SCE) |
| 4-Ethylpyridine 1-oxide | -CH₂CH₃ | Electron-donating | Lower |
| Pyridine 1-oxide | -H | Neutral | Intermediate |
| 4-Nitropyridine 1-oxide | -NO₂ | Electron-withdrawing | Higher |
| 4-Methoxypyridine 1-oxide | -OCH₃ | Strong Electron-donating | Lowest |
| 4-Chloropyridine 1-oxide | -Cl | Electron-withdrawing (inductive), Electron-donating (resonance) | Higher than Pyridine 1-oxide |
Note: The expected oxidation potentials are relative and based on the electronic effects of the substituents. Actual values can vary depending on the experimental conditions.
The ethyl group in 4-Ethylpyridine 1-oxide is an electron-donating group (EDG) through an inductive effect. This increased electron density on the pyridine ring makes the molecule easier to oxidize compared to the unsubstituted pyridine N-oxide. Consequently, we can predict that 4-Ethylpyridine 1-oxide will exhibit a lower oxidation potential.
In contrast, a compound like 4-Nitropyridine 1-oxide , which possesses a strong electron-withdrawing group (EWG), will be more difficult to oxidize, resulting in a higher oxidation potential. The nitro group withdraws electron density from the ring, making the removal of an electron more energetically demanding. Studies on the electrochemical reduction of 4-nitropyridine-N-oxide have shown that it undergoes a complex multi-electron reduction process.[1][2]
A recent comprehensive study on pyridine N-oxide mediators for electrochemical benzylic C(sp³)–H oxygenation characterized the oxidation potentials of a library of pyridine N-oxide derivatives.[3] This study demonstrated a clear trend where electron-donating substituents lowered the oxidation potential, while electron-withdrawing substituents increased it. The oxidation potentials for a range of these compounds were found to be between 1.36 V and 2.14 V (vs. SCE).[3] Based on these findings, the oxidation potential of 4-Ethylpyridine 1-oxide is anticipated to be on the lower end of this range.
Experimental Protocol: Determination of Electrochemical Properties by Cyclic Voltammetry
To experimentally validate the electrochemical properties of 4-Ethylpyridine 1-oxide and perform a direct comparison with other pyridine N-oxide derivatives, the following detailed cyclic voltammetry protocol is recommended. This protocol is designed to ensure reproducibility and provide high-quality, interpretable data.
Materials and Instrumentation
-
Potentiostat/Galvanostat: A research-grade instrument capable of performing cyclic voltammetry.
-
Electrochemical Cell: A three-electrode cell configuration is mandatory.
-
Working Electrode (WE): Glassy carbon electrode (GCE) is a common choice for organic electrochemistry due to its wide potential window and chemical inertness. A platinum electrode can also be used.
-
Reference Electrode (RE): A non-aqueous Ag/Ag⁺ electrode or a saturated calomel electrode (SCE) isolated by a salt bridge.
-
Counter Electrode (CE): A platinum wire or gauze with a surface area significantly larger than the working electrode.
-
-
Solvent: Acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂) of electrochemical grade (anhydrous, <50 ppm H₂O).
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), 0.1 M concentration.
-
Analyte: 4-Ethylpyridine 1-oxide and other pyridine N-oxide derivatives for comparison (e.g., Pyridine 1-oxide, 4-Nitropyridine 1-oxide).
-
Inert Gas: High-purity argon or nitrogen for deaeration of the solution.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for cyclic voltammetry analysis.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Ethylpyridine 1-oxide
For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 4-Ethylpyridine 1-oxide, a heterocyclic compound often utilized in synthetic chemistry. By understanding the inherent hazards and following these procedures, you can ensure the safety of your personnel and maintain compliance with regulatory standards.
Understanding the Hazard Profile of 4-Ethylpyridine 1-oxide
GHS Hazard Classifications: [1]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage (Category 1): Causes serious eye damage.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.
The unoxidized parent compound, 4-ethylpyridine, is a flammable liquid and is suspected of causing genetic defects and cancer.[2] Given these potential risks, it is imperative to treat 4-Ethylpyridine 1-oxide with a high degree of caution.
| Property | 4-Ethylpyridine 1-oxide | 4-Ethylpyridine |
| Molecular Formula | C7H9NO[1][3][4] | C7H9N[5][6] |
| Molecular Weight | 123.15 g/mol [1][3][4] | 107.15 g/mol [2] |
| Appearance | White Solid[4] | Colorless to pale yellow liquid[7][8] |
| Storage | 2-8°C Refrigerator[4] | Store in a dry, cool, well-ventilated place[8] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of 4-Ethylpyridine 1-oxide is a multi-step process that begins with proper segregation and ends with compliant waste removal. This workflow is designed to minimize risk at every stage.
Caption: Disposal workflow for 4-Ethylpyridine 1-oxide.
Experimental Protocol: Step-by-Step Waste Handling
-
Segregation at the Source:
-
Solid Waste: Collect any unused or expired 4-Ethylpyridine 1-oxide, along with any contaminated personal protective equipment (PPE) such as gloves and lab coats, in a designated solid waste container.
-
Liquid Waste: Do not mix aqueous solutions containing 4-Ethylpyridine 1-oxide with organic solvent waste streams. They must be collected in separate, clearly labeled containers.
-
-
Containerization:
-
Use only chemically resistant, leak-proof containers.
-
Ensure containers are tightly sealed to prevent the release of vapors.
-
Do not overfill containers; a headspace of at least 10% is recommended to allow for expansion.
-
-
Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The full chemical name: "4-Ethylpyridine 1-oxide"
-
The words "Hazardous Waste"
-
A clear indication of the hazards (e.g., "Toxic," "Irritant")
-
The date accumulation started.
-
-
-
Storage:
-
Store waste containers in a designated, well-ventilated hazardous waste accumulation area.
-
This area should be secure and away from general laboratory traffic.
-
Incompatible materials, such as strong oxidizing agents, should not be stored in the same secondary containment.[8]
-
-
Disposal:
-
All waste containing 4-Ethylpyridine 1-oxide must be disposed of through a licensed hazardous waste disposal company.
-
Provide the disposal vendor with all available safety information, including the GHS hazard classifications.
-
Regulatory Considerations: EPA Hazardous Waste Codes
Under the Resource Conservation and Recovery Act (RCRA), chemical waste is classified to ensure proper handling and disposal.[9] While 4-Ethylpyridine 1-oxide is not specifically listed, the parent compound, pyridine, is. Therefore, it is prudent to manage this waste stream accordingly.
-
D038: Pyridine: This code applies to wastes that are toxic for pyridine.[10][11][12]
-
F005: Spent non-halogenated solvents: This code may apply if 4-Ethylpyridine 1-oxide is used as a solvent and becomes a waste.[13]
It is the responsibility of the waste generator to ensure that all local, state, and federal regulations are met. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Spill & Emergency Procedures
In the event of a spill, immediate and appropriate action is critical.
-
Evacuation: Evacuate all non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Personal Protective Equipment (PPE): Before attempting to clean a spill, don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Containment: For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.
-
Cleanup: Carefully collect the absorbed material or spilled solid into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your EHS department.
Conclusion: A Commitment to Safety
The proper disposal of 4-Ethylpyridine 1-oxide is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to the principles of hazard identification, proper segregation, and compliant disposal, you can mitigate risks and ensure a safe working environment for all.
References
-
PubChem. (n.d.). 4-Ethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 4-ethylpyridine. Retrieved from [Link]
- Kovalenko, I. L., & Fomenko, T. V. (2022). Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide. Toxicological Review, 30(4), 249-256.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine, 4-Nitro, 1-Oxide. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 4-ETHYLPYRIDINE 1-OXIDE. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Phenylpyridine-N-Oxide, 97%. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
PubChem. (n.d.). Pyridine, 4-ethyl-, 1-oxide. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-Ethylpyridine 1-Oxide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). RCRAInfo Waste Code. Retrieved from [Link]
-
Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyridine, 4-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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- 1. Pyridine, 4-ethyl-, 1-oxide | C7H9NO | CID 84683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Ethylpyridine | C7H9N | CID 10822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Pyridine, 4-ethyl- [webbook.nist.gov]
- 7. CAS 536-75-4: 4-Ethylpyridine | CymitQuimica [cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
- 10. Waste Code [rcrainfo.epa.gov]
- 11. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 12. nyu.edu [nyu.edu]
- 13. wku.edu [wku.edu]
A Senior Application Scientist's Guide to Handling 4-Ethylpyridine 1-oxide: Beyond the Checklist
A Note From the Scientist: In the field of drug development and chemical research, our success is predicated on precision, control, and an unwavering commitment to safety. We handle potent, novel, and sometimes poorly characterized compounds daily. 4-Ethylpyridine 1-oxide is one such reagent. While its utility in synthesis is significant, its potential hazards demand our full respect and a safety protocol that is both robust and intelligently applied. This guide is not a mere checklist; it is a distillation of field-proven experience designed to build a culture of safety around this chemical. We will not just list the required Personal Protective Equipment (PPE); we will explain the causality—the "why"—behind each recommendation, ensuring that your handling protocol is a self-validating system of protection.
Hazard Assessment: Understanding the Adversary
Before we can select the appropriate armor, we must first understand the nature of the threat. 4-Ethylpyridine 1-oxide is not a benign substance. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents a multi-faceted risk profile.[1]
The primary hazards associated with 4-Ethylpyridine 1-oxide are summarized below. This is the foundational data upon which our entire safety protocol is built.
| Hazard Class & Category | GHS Hazard Statement | Signal Word | Pictogram | Rationale for Concern |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Danger | Irritant | Accidental ingestion can lead to significant toxic effects. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Danger | Irritant | Direct contact can cause inflammation, redness, and discomfort. |
| Serious Eye Damage/Irritation (Category 1) | H318: Causes serious eye damage | Danger | Corrosive | This is a critical risk. Splashes can lead to irreversible eye damage. |
| Specific Target Organ Toxicity — Single Exposure (Category 3) | H335: May cause respiratory irritation | Danger | Irritant | Inhalation of the solid as a dust or powder can irritate the respiratory tract. |
Source: Aggregated GHS information from the European Chemicals Agency (ECHA)[1]
The signal word "Danger" and the "Corrosive" pictogram for eye damage immediately elevate the required level of protection beyond standard laboratory practice.[1] This is not a compound where shortcuts can be tolerated.
The First Line of Defense: Engineering Controls
PPE is the final barrier between you and the chemical; it is not the first. The most effective safety protocols begin with robust engineering controls that minimize the potential for exposure in the first place.
-
Chemical Fume Hood: All handling of 4-Ethylpyridine 1-oxide, from weighing the solid to its use in a reaction, must be conducted within a certified chemical fume hood. This is non-negotiable. The hood's constant airflow contains dust and potential vapors, directly mitigating the respiratory irritation hazard (H335).[2][3]
-
Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function and to dilute any fugitive emissions.
Mandatory PPE Protocol: A Head-to-Toe Mandate
Based on the established hazards, the following PPE is mandatory for all personnel handling 4-Ethylpyridine 1-oxide.
Eye and Face Protection: The Non-Negotiable Barrier
The Category 1 "Causes serious eye damage" classification dictates our approach here.[1] Standard safety glasses are insufficient.
-
Protocol: Wear snug-fitting, indirectly vented chemical splash goggles that conform to ANSI Z87.1 standards.
-
Causality: Goggles provide a complete seal around the eyes, protecting from splashes from any angle. The risk of irreversible eye damage from a single droplet is too high to justify lesser protection.
-
High-Risk Scenarios: When handling larger quantities (>5g) or performing energetic reactions, a face shield must be worn over the chemical splash goggles.[4] This provides a secondary layer of protection for the entire face.
Hand Protection: Preventing Dermal Contact
This compound is a known skin irritant.[1] Furthermore, related pyridine compounds can be toxic upon skin contact, making robust glove selection critical.
-
Protocol: Use disposable nitrile gloves as a minimum. Inspect each glove for pinholes or tears before donning.
-
Causality: Nitrile provides good short-term protection against a broad range of chemicals.[4] Given the "Causes skin irritation" classification, preventing all contact is essential.
-
Technique is Key: Practice proper glove removal techniques to avoid contaminating your skin with the glove's outer surface.[3] Change gloves immediately if you suspect contamination or after handling the chemical for extended periods.
Body Protection: Shielding Against Spills and Splashes
-
Protocol: A flame-resistant (e.g., Nomex) or 100% cotton lab coat must be worn, fully buttoned, with sleeves rolled down.[4] Long pants and fully enclosed, chemical-resistant shoes are required.[4]
-
Causality: The lab coat protects your skin and personal clothing from incidental contact and small splashes.[5] Synthetic fabrics like polyester can melt and fuse to your skin in the event of a fire, which is a risk when working with flammable solvents often used with this reagent.[4]
Respiratory Protection: Mitigating Inhalation Risks
While the primary engineering control (fume hood) should prevent respiratory exposure, respiratory protection may be required in specific situations.
-
Protocol: Under normal fume hood use, no respirator is typically required. However, if you are cleaning up a large spill outside of a fume hood or if engineering controls are not available or malfunctioning, a respirator is mandatory.
-
Respirator Type: A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate pre-filter would be appropriate.
-
Causality: This addresses both the potential for inhaling the solid particulate (H335) and any potential vapors.[1] All respirator use requires prior medical clearance and fit-testing as per OSHA regulations.[4]
Procedural Discipline: Donning and Doffing PPE
Cross-contamination during the removal of PPE is a common and preventable source of exposure. The sequence is critical.
Donning (Putting On) Sequence:
-
Put on your lab coat and secure all buttons.
-
Put on chemical splash goggles.
-
Put on gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence:
-
Inspect Gloves: Before touching anything else, inspect your gloves for any visible contamination.
-
Clean/Remove Gloves: If contaminated, decontaminate the outer surface if possible. Remove them using a proper technique (e.g., peeling one off with the other, then sliding a clean finger under the cuff of the second). Dispose of them immediately in the designated hazardous waste container.
-
Remove Lab Coat: Remove the lab coat by rolling it down your arms, turning it inside out to contain any contamination. Hang it in its designated location or dispose of it if it is grossly contaminated.
-
Remove Eye Protection: Remove goggles last, touching only the strap.
-
Wash Hands: Wash your hands thoroughly with soap and water immediately after removing all PPE.[2]
Emergency Protocols: Spill and Exposure Management
If 4-Ethylpyridine 1-oxide contacts your skin:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[6]
-
Seek immediate medical attention.
If 4-Ethylpyridine 1-oxide contacts your eyes:
-
Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[6]
-
Seek immediate medical attention. This is a medical emergency.
In case of a spill:
-
Alert all personnel in the immediate area and evacuate if necessary.
-
If the spill is large or outside of a fume hood, evacuate the lab and call emergency personnel.
-
For small spills inside a fume hood:
-
Ensure you are wearing the full, appropriate PPE.
-
Cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[7][8] Do not use combustible materials like paper towels.
-
Carefully sweep up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.[3]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
Disposal Plan: A Cradle-to-Grave Responsibility
All waste generated from handling 4-Ethylpyridine 1-oxide is considered hazardous waste.[9]
-
Solid Chemical Waste: Unused or waste 4-Ethylpyridine 1-oxide must be collected in a clearly labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, bench paper, and absorbent materials from spills, must be placed in a sealed, labeled hazardous waste container.[8]
-
Empty Containers: The original container must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous waste.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures, as local and national regulations must be followed.[9]
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE when planning to work with 4-Ethylpyridine 1-oxide.
Caption: PPE selection workflow for 4-Ethylpyridine 1-oxide.
References
-
PubChem. 4-Ethylpyridine | C7H9N | CID 10822. National Center for Biotechnology Information. [Link]
-
PubChem. Pyridine, 4-ethyl-, 1-oxide | C7H9NO | CID 84683. National Center for Biotechnology Information. [Link]
-
Kishida Chemical Co., Ltd. Pyridine - Safety Data Sheet.[Link]
-
New Jersey Department of Health. Hazard Summary: Pyridine.[Link]
-
Pharmaffiliates. 4-Ethylpyridine 1-Oxide | CAS No : 14906-55-9.[Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Phenylpyridine-N-Oxide, 97%.[Link]
-
Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.[Link]
-
American Chemistry Council. Protective Equipment.[Link]
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals.[Link]
-
University of California, Santa Barbara. Chemical Safety: Personal Protective Equipment.[Link]
-
Carl ROTH. Safety Data Sheet: Pyridine.[Link]
-
ACS Material. PPE and Safety for Chemical Handling.[Link]
Sources
- 1. Pyridine, 4-ethyl-, 1-oxide | C7H9NO | CID 84683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. nj.gov [nj.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
